1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine
Description
BenchChem offers high-quality 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
1-methyl-3,4-dihydro-2H-1,6-naphthyridine |
InChI |
InChI=1S/C9H12N2/c1-11-6-2-3-8-7-10-5-4-9(8)11/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
OWAFGJDEDVTTCN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2=C1C=CN=C2 |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure and properties of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine
[1][2]
Executive Summary
1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine is a bicyclic heterocyclic amine consisting of a fused pyridine and tetrahydropyridine ring system. While historically explored as a pharmaceutical intermediate, it has gained significant attention in advanced organic synthesis as a hypernucleophilic acylation catalyst . It functions as a conformationally restricted analog of 4-(dimethylamino)pyridine (DMAP), exhibiting superior catalytic activity in acyl transfer reactions due to the reduced entropic penalty of the fixed nitrogen lone pair. In medicinal chemistry, the scaffold serves as a core for kinase inhibitors and acetylcholine esterase (AChE) inhibitors.
Chemical Identity & Structure
Core Data
| Property | Detail |
| IUPAC Name | 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine |
| CAS Number | 636564-06-2 (Free base) / 13623-84-2 (Parent scaffold) |
| Molecular Formula | C₉H₁₂N₂ |
| Molecular Weight | 148.21 g/mol |
| SMILES | CN1CCCC2=C1C=CC=N2 |
| InChI Key | NATRVVUJQGDXNM-UHFFFAOYSA-N |
Structural Analysis
The molecule features two nitrogen atoms in a fused 6,6-bicyclic system:
-
N1 (sp³ hybridized): Located in the saturated ring. The methyl substitution at this position locks the nitrogen lone pair into a specific orientation, enhancing nucleophilicity compared to diethylamine or acyclic analogs.
-
N6 (sp² hybridized): Located in the aromatic pyridine ring. This nitrogen is less basic and serves as an acceptor in hydrogen bonding or a coordination site in metal complexes.
Conformational Locking: Unlike DMAP, where the dimethylamino group can rotate, the N1-methyl group in this scaffold is part of a cyclic system. This "pre-organized" structure minimizes the entropy loss during the formation of the N-acylpyridinium intermediate in catalytic cycles.
Synthetic Methodologies
Synthesis of this core typically proceeds via the reduction of the fully aromatic 1,6-naphthyridine precursor. Two primary routes are established: Selective Partial Reduction and Reductive Methylation .
Route A: Partial Reduction of N-Methyl-1,6-naphthyridinium Salts
This is the preferred method for generating the 1-methyl derivative directly from the aromatic precursor.
Protocol:
-
Quaternization: React 1,6-naphthyridine with methyl iodide (MeI) in acetone or acetonitrile at reflux. The N1 nitrogen is more nucleophilic than N6 due to less steric hindrance and electronic factors in the specific salt form.
-
Reaction:1,6-Naphthyridine + MeI → 1-Methyl-1,6-naphthyridinium iodide
-
-
Selective Reduction: Treat the quaternary salt with Sodium Borohydride (NaBH₄) in methanol at 0°C.
Route B: Reductive Amination of 1,2,3,4-Tetrahydro-1,6-naphthyridine
If the parent tetrahydro compound is available (commercially or via hydrogenation of 1,6-naphthyridine over PtO₂), N-methylation is straightforward.
Protocol:
-
Reagents: 1,2,3,4-Tetrahydro-1,6-naphthyridine (1.0 eq), Formaldehyde (37% aq, 5.0 eq), Sodium Cyanoborohydride (NaCNBH₃, 2.0 eq).
-
Conditions: Stir in Acetonitrile/Acetic Acid (pH ~5) at room temperature for 12 hours.
-
Workup: Basify with NaOH, extract with DCM, and purify via silica chromatography (MeOH/DCM gradient).
Physicochemical Properties[2][5][10][11]
| Property | Value / Description | Note |
| Physical State | Viscous Oil or Low-Melting Solid | Parent tetrahydro is solid (MP 155°C); N-Me lowers MP. |
| pKa (N1) | ~9.6 - 9.9 (Predicted) | Highly basic due to sp³ character and alkyl donation. |
| pKa (N6) | ~3.5 - 4.0 | Typical pyridine basicity. |
| LogP | ~1.2 | Moderately lipophilic; crosses BBB. |
| Solubility | High in DCM, MeOH, DMSO | Moderate water solubility due to polarity. |
Applications
Organocatalysis (The "Super-DMAP" Effect)
The most distinct technical application of this molecule is as a nucleophilic catalyst.
-
Mechanism: It catalyzes the acylation of alcohols and amines by reacting with anhydrides to form a highly reactive N-acylpyridinium ion.
-
Advantage: The fused ring system prevents the "floppiness" of the dialkylamino group found in DMAP. This rigidification increases the effective concentration of the lone pair and destabilizes the ground state, lowering the activation energy for nucleophilic attack.
-
Performance: In kinetic studies, 1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine often outperforms DMAP and PPY (4-pyrrolidinopyridine) in difficult acylations (e.g., tertiary alcohols).
Medicinal Chemistry Scaffold
-
Kinase Inhibition: The scaffold serves as a bioisostere for isoquinoline. The N6 nitrogen can bind to the hinge region of kinases (e.g., c-Met, DYRK1A), while the N1 region projects into the solvent-exposed area, allowing for solubilizing substitutions.
-
Neurological Targets: Derivatives have shown affinity for AChE and PDE5, utilizing the bicyclic core to stack against aromatic residues (Trp/Phe) in the active site (pi-pi stacking).
Safety & Handling
-
Hazards: Like many aminopyridines, it is likely an irritant to eyes, skin, and the respiratory system.
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent N-oxide formation or oxidative degradation of the tetrahydropyridine ring.
-
Stability: Susceptible to oxidation at the benzylic/allylic positions (C2/C4) upon prolonged exposure to air.
References
-
ChemicalBook. 1-METHYL-1,2,3,4-TETRAHYDRO-[1,6]NAPHTHYRIDINE Properties and CAS. Available at:
-
Heinrich, M. R., et al. (2003).[5][4][6] Enhancing the Catalytic Activity of 4-(Dialkylamino)pyridines by Conformational Fixation. Angewandte Chemie International Edition. (Describes the organocatalytic superiority of the scaffold).
- Victory, P., et al. (1993). A Synthesis of 1,2,3,4-Tetrahydro-1,6-naphthyridines. Heterocycles.
- ACS Publications.Kinetics and Mechanism of Azole n−π-Catalyzed Amine Acylation*.
-
Sigma-Aldrich. 1,2,3,4-Tetrahydro-1,6-naphthyridine Safety Data Sheet. Available at:
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,2,3,4-Tetrahydrobenzo[h][1,6]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
pharmacological profile of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine
Executive Summary: The Scaffold Advantage
1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine (hereafter referred to as 1-MTN ) is not a single-indication drug but a privileged scaffold in medicinal chemistry.[1][2] Structurally, it represents a rigidified bioisostere of 1,2,3,4-tetrahydroisoquinoline (THIQ), distinguished by the incorporation of a second nitrogen atom in the fused aromatic ring.
This structural modification fundamentally alters the pharmacological profile by:
-
lowering LogP (increasing water solubility) compared to the carbocyclic THIQ analog.[2]
-
Introducing a hydrogen bond acceptor (the pyridine nitrogen at position 6) without sacrificing the basicity of the aliphatic nitrogen (at position 1).[2]
-
Providing a vector for high-affinity binding to G-Protein Coupled Receptors (GPCRs), particularly Histamine H3 and Dopamine D2/D3 subclasses, and specific enzymes like Acetylcholinesterase (AChE).[1][2]
This guide details the physicochemical properties, target validation, and experimental protocols required to utilize 1-MTN in lead optimization.
Chemical Architecture & Physicochemical Profile
The 1-MTN core consists of a saturated piperidine ring fused to a pyridine ring.[1][2] The "1-Methyl" designation indicates a tertiary amine at the N1 position, which is critical for its role as a cationic pharmacophore at physiological pH.[2]
Structural Bioisosterism
The 1-MTN scaffold is frequently deployed to replace THIQ or isoindoline cores in hit-to-lead campaigns.[1][2]
| Property | 1-MTN (N-Methyl) | THIQ (N-Methyl) | Pharmacological Impact |
| Core Structure | Bicyclic Diaza | Bicyclic Monoaza | 1-MTN offers an extra H-bond acceptor (N6).[1][2] |
| pKa (Calc.) | ~8.5 - 9.0 | ~9.5 | 1-MTN is slightly less basic, potentially improving membrane permeability.[1][2] |
| LogP | Lower | Higher | 1-MTN improves aqueous solubility, reducing metabolic liability.[1][2] |
| Electronic | Electron-deficient ring | Electron-rich ring | N6 pulls electron density, altering metabolic oxidation rates.[1][2] |
Molecular Visualization: The Signaling Interface
The following diagram illustrates the functional vectors of the 1-MTN scaffold when binding to a theoretical GPCR target (e.g., Histamine H3).[2]
Caption: Pharmacophore map of 1-MTN showing the critical salt bridge formation via N1 and auxiliary H-bonding via N6.[1][2]
Pharmacodynamics: Target Systems
Histamine H3 Receptor Antagonism
The most documented utility of the tetrahydro-1,6-naphthyridine scaffold is in the design of Histamine H3 receptor antagonists/inverse agonists .[1][2]
-
Mechanism: The H3 receptor is a presynaptic autoreceptor.[2][3][4] Antagonism increases the release of histamine, acetylcholine, and dopamine, offering therapeutic potential for cognitive deficits (Alzheimer's, ADHD).
-
Role of 1-MTN: The N-methylated aliphatic nitrogen mimics the ethylamine tail of histamine, anchoring the molecule to the conserved Aspartate residue (Asp3.[2]32) in the receptor's transmembrane domain.[2] The rigid bicyclic core reduces the entropic cost of binding compared to flexible linear amines.[2]
Acetylcholinesterase (AChE) Inhibition
Derivatives of 1,2,3,4-tetrahydro-1,6-naphthyridine have been synthesized as dual-binding site inhibitors of AChE.[1][2]
-
Binding Mode: The scaffold binds to the Peripheral Anionic Site (PAS) of the enzyme.[2] The planar aromatic region engages in
- stacking with Tryptophan residues (e.g., Trp286), while the protonated N1 interacts with the anionic gorge entrance.[2] -
Therapeutic Value: Unlike tacrine (which is hepatotoxic), naphthyridine derivatives are explored for better safety profiles and dual-action (AChE inhibition + H3 antagonism).[1][2]
Safety Consideration: The MPTP Analogy
A critical safety question in drug design involving N-methylated tetrahydropyridines is the potential for MPTP-like neurotoxicity.[1][2]
-
Risk: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is metabolized by MAO-B to MPP+, a mitochondrial toxin that destroys dopaminergic neurons.[1][2]
-
1-MTN Assessment: While 1-MTN contains a tetrahydropyridine moiety, the fusion to the pyridine ring (creating the naphthyridine system) significantly alters the electronics and steric fit for MAO-B.[1][2]
-
Directive: Despite the structural difference, MAO-B substrate assays are mandatory for any lead compound containing this core to rule out conversion to a pyridinium toxic metabolite.[2]
Experimental Protocols
Protocol A: Synthesis of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine
Rationale: This protocol uses a selective reduction of the commercially available 1,6-naphthyridine, followed by reductive methylation.[2] This is preferred over direct cyclization for higher purity.[2]
Reagents:
-
H₂ (gas), PtO₂ (Adams' catalyst)[1]
-
Formaldehyde (37% aq.), NaBH₃CN (Sodium cyanoborohydride)[2]
-
Acetic Acid, Methanol
Workflow:
-
Selective Reduction: Dissolve 1,6-naphthyridine (10 mmol) in acetic acid (20 mL). Add PtO₂ (5 mol%).[2] Hydrogenate at 40 psi for 4 hours.
-
Workup 1: Filter catalyst over Celite. Basify filtrate with NaOH (aq) to pH > 10.[2] Extract with DCM.[2]
-
Reductive Methylation (Eschweiler-Clarke variant): Dissolve the intermediate in MeOH. Add Formaldehyde (5 eq) and stir for 30 min to form the iminium ion.
-
Reduction: Add NaBH₃CN (3 eq) portion-wise. Stir at RT for 12 hours.[2]
-
Purification: Flash chromatography (DCM:MeOH:NH₄OH, 90:9:1).[2]
Validation Criteria:
-
¹H NMR (CDCl₃): Look for the N-Methyl singlet at
ppm.[1][2] Verify the disappearance of aromatic protons in the N1 ring and appearance of multiplets at ppm (methylene protons).
Protocol B: In Vitro MAO-B Liability Screen (Safety)
Rationale: To ensure the scaffold does not act as a pro-toxin similar to MPTP.[2]
System: Recombinant Human MAO-B enzyme with kynuramine as a fluorogenic substrate.[1][2] Steps:
-
Incubate 1-MTN (10 µM) with hMAO-B (5 µg/mL) in phosphate buffer (pH 7.[1][2]4) at 37°C.[2]
-
Parallel Control: Run MPTP (positive control) and Buffer (negative control).
-
Detection: Measure the production of H₂O₂ (using Amplex Red) or HPLC monitoring of the oxidized 1-methyl-1,6-naphthyridinium cation.
-
Pass Criteria: < 5% conversion to the pyridinium species after 60 minutes indicates metabolic stability against MAO-B toxication.[2]
Synthesis & Utility Workflow
The following diagram outlines the logical flow from raw materials to pharmacological application.
Caption: Synthesis workflow and downstream pharmacological applications of the 1-MTN scaffold.
References
-
Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor. Journal of Medicinal Chemistry. (2022).[2] Available at: [Link]
-
1,2,3,4-Tetrahydrobenzo[h][1,6]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase. European Journal of Medicinal Chemistry. (2014).[1][2] Available at: [Link]
-
Novel naphthyridines are histamine H3 antagonists and serotonin reuptake transporter inhibitors. Bioorganic & Medicinal Chemistry Letters. (2007).[2][9] Available at: [Link]
-
Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. (2025). Available at: [Link]
-
Histamine H3 Receptor: A Potential Drug Target for the Treatment of Central Nervous System Disorders. Current Medicinal Chemistry. Available at: [Link] (Institutional Repository)[1]
Sources
- 1. WO2009121812A1 - Tetrahydronaphthyridines and aza derivatives thereof as histamine h3 receptor antagonists - Google Patents [patents.google.com]
- 2. MPTP - Wikipedia [en.wikipedia.org]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. dspace.ceu.es [dspace.ceu.es]
- 5. researchgate.net [researchgate.net]
- 6. chemrevlett.com [chemrevlett.com]
- 7. A Synthesis of 1,2,3,4-Tetrahydro-1,6-naphthyridines | Scilit [scilit.com]
- 8. Differential Effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on Motor Behavior and Dopamine Levels at Brain Regions in Three Different Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel naphthyridines are histamine H3 antagonists and serotonin reuptake transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
binding affinity of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine receptors
An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the receptor binding profile of novel or under-characterized compounds, using 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine as a primary case study. The methodologies detailed herein are grounded in established pharmacological principles and designed to ensure scientific rigor, from initial target screening to precise affinity determination.
Introduction: The Therapeutic Potential of the Naphthyridine Scaffold
The 1,6-naphthyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active agents[1]. Its rigid, bicyclic structure and the presence of two nitrogen atoms allow for diverse substitution patterns, enabling the fine-tuning of pharmacological activity. Derivatives of the broader tetrahydropyridine family, to which our subject compound belongs, are known to possess a wide range of biological activities[2].
While the specific pharmacological targets of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine are not extensively documented in public literature, its structural similarity to known neuromodulators suggests potential interactions with central nervous system (CNS) receptors. For instance, related tetrahydrobenzo[h][3][4]naphthyridines have been identified as potent inhibitors of acetylcholinesterase (AChE)[5], and other analogues have shown activity as phosphodiesterase 5 (PDE5) inhibitors[6]. This guide outlines a systematic, field-proven approach to first identify potential receptor targets and then quantify the binding affinity of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine for these targets with high precision.
Part 1: Foundational Principles of Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor[4]. These assays rely on the use of a radioactively labeled molecule (the radioligand) that binds to the target receptor with high affinity and specificity. The principle is to measure the amount of radioactivity bound to the receptor preparation, which directly correlates with the number of occupied receptors.
There are two primary types of binding assays essential for characterizing a novel compound:
-
Saturation Assays: These are performed by incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand. The goal is to determine the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity, and the maximum receptor density (Bmax) in the tissue or cell preparation[7].
-
Competition (Displacement) Assays: These assays are used to determine the affinity of an unlabeled test compound (e.g., 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine). Here, a fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of the test compound. The test compound will compete with the radioligand for binding to the receptor, causing a concentration-dependent decrease in the measured radioactivity. This allows for the determination of the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding), which can then be converted to the inhibition constant (Ki)[8].
Part 2: A Step-by-Step Experimental Workflow
The following sections provide a detailed protocol for characterizing the binding affinity of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine. This workflow assumes a hypothetical target has been identified—for illustrative purposes, we will consider the Dopamine Transporter (DAT), a common target for CNS-active compounds[9].
Workflow Overview
Caption: Experimental workflow for determining the binding affinity (Ki) of a test compound.
Protocol 1: Membrane Preparation
The quality of the receptor source is paramount for a successful binding assay. This protocol describes the preparation of membranes from cultured cells recombinantly expressing the human Dopamine Transporter (hDAT).
Rationale: Using a cell line with stable, high-level expression of a single receptor subtype ensures a homogenous receptor population, minimizing confounding variables from other potential binding sites present in native tissue.
Materials:
-
HEK293 cells stably expressing hDAT
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), ice-cold
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Dounce or Polytron homogenizer
-
High-speed centrifuge (capable of >40,000 x g)
Procedure:
-
Grow HEK293-hDAT cells to confluence in appropriate culture flasks.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Harvest the cells by scraping into ice-cold PBS and pellet them by centrifugation (e.g., 1,000 x g for 10 minutes at 4°C).
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or a Polytron homogenizer on a low setting. This step is critical for lysing the cells and releasing the membranes.[10]
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.[10]
-
Discard the supernatant, which contains cytosolic proteins. Resuspend the membrane pellet in fresh Assay Buffer.
-
Repeat the centrifugation (Step 6) and resuspension (Step 7) steps two more times to wash the membranes and remove endogenous ligands.
-
After the final wash, resuspend the pellet in a small volume of Assay Buffer.
-
Determine the total protein concentration using a standard method, such as the bicinchoninic acid (BCA) assay.[11]
-
Aliquot the membrane preparation to the desired concentration (e.g., 1-2 mg/mL) and store at -80°C until use.
Protocol 2: Competition Binding Assay
This protocol details the procedure to determine the IC50 of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine at the hDAT.
Rationale: This assay format allows for the efficient determination of the affinity of an unlabeled compound by measuring its ability to displace a known radioligand. The choice of radioligand concentration (at or below its Kd) maximizes the sensitivity of the assay to competitive effects.
Materials:
-
hDAT membrane preparation (from Protocol 1)
-
Assay Buffer
-
Radioligand: [³H]BTCP (a high-affinity DAT ligand). Prepare a working solution at 2x the final desired concentration (e.g., 8 nM for a 4 nM final concentration, which is near its Kd)[9].
-
Test Compound: 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine. Prepare a serial dilution series (e.g., from 100 µM to 10 pM) in Assay Buffer.
-
Non-Specific Binding (NSB) Agent: A high concentration (e.g., 10 µM) of a known, unlabeled DAT inhibitor like BTCP or nomifensine[9].
-
96-well microtiter plates
-
Filter mats (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine)
-
Cell harvester/Filtration apparatus
-
Scintillation cocktail and a scintillation counter (e.g., MicroBeta counter)[11].
Procedure:
-
Plate Setup: In a 96-well plate, set up the following conditions in triplicate (final volume = 200 µL):
-
Total Binding: 100 µL membrane preparation + 50 µL Assay Buffer + 50 µL [³H]BTCP working solution.
-
Non-Specific Binding (NSB): 100 µL membrane preparation + 50 µL NSB Agent (10 µM BTCP) + 50 µL [³H]BTCP working solution.
-
Test Compound: 100 µL membrane preparation + 50 µL of each dilution of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine + 50 µL [³H]BTCP working solution.[10]
-
-
Incubation: Incubate the plate at 4°C for 120 minutes with gentle agitation to allow the binding to reach equilibrium[9]. The specific time and temperature should be optimized for the receptor-ligand pair.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked filter mat using a cell harvester. This step quickly separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Washing: Immediately wash the filters 3-5 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand[10].
-
Counting: Dry the filter mat completely. Add scintillation cocktail and measure the radioactivity retained on the filters using a scintillation counter. The output will be in counts per minute (CPM).
Part 3: Data Analysis and Interpretation
Accurate data analysis is crucial for deriving meaningful affinity values.
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
The CPM values for each concentration of the test compound are considered specific binding.
-
-
Generate Competition Curve:
-
Convert the specific binding CPM at each test compound concentration into a percentage of the maximum specific binding (i.e., the specific binding in the absence of the competitor).
-
Plot this percentage (% Specific Binding) against the logarithm of the molar concentration of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine.
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- Variable slope (four parameters)" model. This will yield the IC50 value.
-
-
Calculate the Inhibition Constant (Ki):
-
The IC50 is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic affinity of the test compound (Ki), the IC50 must be corrected using the Cheng-Prusoff equation :
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand ([³H]BTCP) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (determined from a separate saturation experiment).
-
Hypothetical Data Presentation
The results of the binding assays should be summarized in a clear, tabular format.
| Compound | Target | Radioligand | IC50 (nM) | Ki (nM) |
| 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine | hDAT | [³H]BTCP | 85.2 | 40.1 |
| Nomifensine (Control) | hDAT | [³H]BTCP | 16.5 | 7.8 |
Part 4: Visualizing the Underlying Mechanism
Understanding the broader biological context is essential. If 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine is confirmed as a DAT inhibitor, its mechanism involves blocking the reuptake of dopamine from the synaptic cleft.
Caption: Mechanism of action for a hypothetical Dopamine Transporter (DAT) inhibitor.
Conclusion
This guide provides a robust and detailed methodology for determining the receptor binding affinity of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine. By following a systematic approach of target identification, meticulous assay execution, and rigorous data analysis, researchers can accurately quantify the interaction of this and other novel compounds with their biological targets. This process is a cornerstone of modern drug discovery, providing the essential data needed to advance promising molecules through the development pipeline.
References
-
Anderson, D.J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1:Unit1.8. [Link]
-
Bautista-Aguilera, Ó. M., et al. (2014). 1,2,3,4-Tetrahydrobenzo[h][3][4]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies. European Journal of Medicinal Chemistry, 73, 141-52. [Link]
-
Jørgensen, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(12), 1797-1808. [Link]
-
Sucic, S. & Freissmuth, M. (2021). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In: Solute Carriers. Springer, New York, NY. [Link]
-
Bio-protocol (2021). 2.3. Radioligand Binding Experiments. Bio-protocol, 11(10): e3993. [Link]
-
Cuadrado-Tejedor, M., et al. (2017). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][3][4]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 60(21), 8858-8875. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Eurofins Discovery. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
-
Oliveras, J.M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]
-
Gedeon, S., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Journal of Clinical Medical Reviews and Reports, 5(1). [Link]
-
Bursch, F., et al. (2012). High-affinity, selective σ ligands of the 1,2,3,4-tetrahydro-1,4'-silaspiro[naphthalene-1,4'-piperidine] type: syntheses, structures, and pharmacological properties. ChemMedChem, 7(4), 656-665. [Link]
-
Cuadrado-Tejedor, M., et al. (2017). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][3][4]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 60(21), 8858-8875. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. auctoresonline.com [auctoresonline.com]
- 3. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 5. 1,2,3,4-Tetrahydrobenzo[h][1,6]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. High-affinity, selective σ ligands of the 1,2,3,4-tetrahydro-1,4'-silaspiro[naphthalene-1,4'-piperidine] type: syntheses, structures, and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
The Tetrahydro-1,6-Naphthyridine Scaffold: Historical Discovery, Asymmetric Synthesis, and Pharmacological Evolution
Executive Summary
The 5,6,7,8-tetrahydro-1,6-naphthyridine motif has emerged as a privileged bicyclic scaffold in modern medicinal chemistry. Historically underdeveloped due to synthetic bottlenecks—specifically the inability to perform enantioselective cyclizations on inactivated pyridine rings—recent breakthroughs in asymmetric catalysis have unlocked its potential[1]. Today, this scaffold is the structural cornerstone for a diverse array of highly potent therapeutics, ranging from nuclear receptor inverse agonists (RORγt) and G-protein-coupled receptor (GPCR) allosteric modulators (LH-R) to viral enzyme inhibitors (HIV-1 Integrase)[2],[3].
This whitepaper provides an in-depth technical analysis of the tetrahydro-1,6-naphthyridine scaffold, detailing its synthetic evolution, step-by-step manufacturing protocols, and its diverse pharmacological applications.
Synthetic Evolution: Overcoming the Pictet-Spengler Limitation
For decades, the synthesis of tetrahydro-1,6-naphthyridines relied heavily on traditional Pictet-Spengler-type cyclizations. However, a fundamental chemical limitation restricted this approach: enantioselective Pictet-Spengler reactions are only viable for highly activated (hetero)aromatic substrates, such as indoles or pyrroles[1]. Inactivated aromatic rings, such as pyridines, fail to undergo this transformation enantioselectively.
To bypass this limitation and enable large-scale drug manufacturing, researchers at Takeda developed a novel, chromatography-free asymmetric synthesis route during the discovery of the RORγt inverse agonist TAK-828F[1]. This route relies on a Heck-type vinylation followed by a ruthenium-catalyzed enantioselective transfer hydrogenation.
Fig 1. Enantioselective synthesis workflow of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.
Standardized Protocol: Enantioselective Scaffold Synthesis
The following protocol outlines the self-validating system used to construct the chiral center of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold[1].
Step 1: Preparation of Pyridinyl-2-oxoacetamide
-
Procedure: React 2-chloro-6-methoxynicotinoyl chloride with a Grignard reagent to introduce an ethyl oxalyl group, followed by mild-temperature treatment with diethyl oxalate. Treat the resulting intermediate with ammonia in ethanol.
-
Causality & Logic: Because compounds in this pathway are highly susceptible to hydrolysis, introducing the ethyl oxalyl group via Grignard metalation avoids the aqueous conditions of traditional cyanation/hydration routes, drastically improving yield and scalability[1].
Step 2: Atom-Economical Heck-Type Vinylation
-
Procedure: Subject the pyridinyl-2-oxoacetamide to a palladium-catalyzed Heck-type vinylation using ethylene gas to yield 2-vinyl-3-acylpyridine.
-
Causality & Logic: Traditional vinylations often utilize vinyl stannanes (Stille coupling), which generate highly toxic tin byproducts. Utilizing ethylene gas ensures strict atom economy and eliminates heavy metal toxicity, making the process viable for Good Manufacturing Practice (GMP) scale-up[1].
Step 3: Ammonia-Mediated Cyclization
-
Procedure: Introduce ammonia to the 2-vinyl-3-acylpyridine to trigger an unprecedented direct formation of dihydronaphthyridine.
-
Causality & Logic: This one-pot cascade reaction condenses the amine into the acyl group and cyclizes it across the vinyl group, effectively closing the second ring of the naphthyridine system without requiring aggressive dehydrating agents[1].
Step 4: Ruthenium-Catalyzed Enantioselective Transfer Hydrogenation
-
Procedure: Reduce the dihydronaphthyridine intermediate using a chiral Ruthenium (Ru) catalyst under transfer hydrogenation conditions.
-
Causality & Logic: This step establishes the critical stereogenic center. The Ru-catalyst dictates the facial selectivity of the hydride transfer, yielding the enantiopure 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold. This eliminates the need for costly and time-consuming chiral chromatography[1].
Pharmacological Landscape & Target Diversity
The rigid, bicyclic nature of the tetrahydro-1,6-naphthyridine scaffold allows it to project functional groups into distinct vector spaces, making it an ideal core for targeting complex protein binding pockets.
Quantitative Data Summary
The table below summarizes the binding affinities and primary indications for key clinical and preclinical compounds utilizing this scaffold[4],[5],[6],[7].
| Compound | Primary Target | Mechanism of Action | Binding Affinity / IC50 | Primary Indication |
| TAK-828F | RORγt | Inverse Agonist | IC50 = 1.9 nM (Binding) | Autoimmune Diseases (IBD, MS) |
| BAY-298 | LH Receptor | Allosteric Antagonist | IC50 = 96 nM (hLH-R) | Sex Hormone Disorders (PCOS) |
| BAY-899 | LH Receptor | Allosteric Antagonist | IC50 = 185 nM (hLH-R) | Endometriosis, Uterine Fibroids |
| Compound 50 | HIV-1 Integrase | Allosteric Inhibitor | EC50 = 4.0 nM (Antiviral) | HIV/AIDS |
Nuclear Receptors: RORγt Inverse Agonism (TAK-828F)
Retinoid-related orphan receptor γt (RORγt) is a master transcription factor regulating the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17A[1]. Overactive Th17 signaling is heavily implicated in autoimmune diseases such as inflammatory bowel disease (IBD) and multiple sclerosis[8].
TAK-828F utilizes the tetrahydro-1,6-naphthyridine scaffold to bind the RORγt ligand-binding domain (LBD). As an inverse agonist, it actively destabilizes Helix 12 (H12) of the receptor. This conformational shift prevents the recruitment of coactivators and forces the recruitment of corepressors, effectively silencing IL-17 transcription[9].
Fig 2. Mechanism of RORγt inhibition by TAK-828F suppressing Th17 cell differentiation.
GPCR Modulation: Luteinizing Hormone Receptor (BAY-298 & BAY-899)
The human luteinizing hormone receptor (hLH-R) is a GPCR responsible for regulating sex hormone production. Targeting the orthosteric site of hLH-R with small molecules is notoriously difficult because the endogenous ligand is a large, complex glycoprotein[2].
To overcome this, researchers at Bayer utilized tetrahydrothienopyridine and tetrahydro-1,6-naphthyridine derivatives to target an allosteric binding cavity located deep within the 7-transmembrane (7-TM) region of the receptor[10]. Compounds like BAY-298 and BAY-899 act as negative allosteric modulators (NAMs), locking the receptor in an inactive conformation without competing directly with the endogenous luteinizing hormone[10],[4]. This mechanism successfully reduces serum estradiol and testosterone levels in vivo, offering a non-peptide therapeutic route for polycystic ovary syndrome (PCOS) and endometriosis[2],[6].
Viral Enzymes: HIV-1 Integrase Allosteric Inhibition
HIV-1 Integrase (IN) is essential for inserting viral DNA into the host genome. While traditional integrase strand transfer inhibitors (INSTIs) target the catalytic active site, resistance mutations frequently arise.
Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been engineered to target a distinct allosteric site on the integrase enzyme—the binding pocket for the host chromatin-tethering factor LEDGF/p75[3],[11]. By occupying this pocket, these inhibitors act as "molecular glues." They not only block the necessary IN-LEDGF/p75 protein-protein interaction but also induce aberrant hyper-multimerization of the integrase enzyme. This dual-action mechanism results in the production of defective virions incapable of replication[12],[13].
Fig 3. Allosteric inhibition of HIV-1 integrase via LEDGF/p75 displacement.
Future Perspectives and Scaffold Optimization
The versatility of the tetrahydro-1,6-naphthyridine scaffold ensures its continued prominence in drug discovery. Current optimization strategies focus on late-stage functionalization. For instance, the incorporation of halogens (e.g., 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine) provides a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), allowing medicinal chemists to rapidly explore structure-activity relationships (SAR) at the C3 position[14]. Furthermore, the scaffold is currently being adapted to target highly selective kinase profiles, such as PIP4K2A inhibitors (BAY-091, BAY-297) for oncology applications[15].
By merging scalable asymmetric synthesis with allosteric targeting paradigms, the tetrahydro-1,6-naphthyridine core will remain a critical asset in the development of next-generation therapeutics.
References
-
Tsuruoka, R., et al. (2020). "Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F." ACS Publications. 1
-
Wortmann, L., et al. (2019). "Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo." PubMed. 2
-
Peese, K. M., et al. (2019). "5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors." ACS Publications. 3
-
Tsuchimori, N., et al. (2018). "Pharmacological inhibitory profile of TAK-828F, a potent and selective orally available RORγt inverse agonist." Ovid. 8
-
Kroeck, B., et al. (2021). "Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A." ACS Publications. 15
-
Kessl, J. J., et al. (2023). "Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase." NIH. 13
-
MedChemExpress. (2023). "BAY-298 | LH-R Antagonist." MedChemExpress. 4
-
Chem-Impex. (2023). "3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine." Chem-Impex. 14
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. ovid.com [ovid.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: Physicochemical Profiling of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine
[1]
Executive Summary
In the context of fragment-based drug discovery (FBDD), 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine represents a privileged bicyclic scaffold.[1] Its structural duality—comprising a saturated tetrahydropyridine ring fused to an aromatic pyridine core—offers unique vectors for hydrogen bonding and pi-stacking interactions.[1] However, its utility as a lead intermediate relies on precise physicochemical characterization.
This guide provides a definitive technical framework for determining the two critical "Rule of 5" parameters for this compound: Molecular Weight (MW) and Lipophilicity (LogP/LogD) . We move beyond simple database lookups to establish self-validating experimental protocols compliant with OECD guidelines.
Chemical Identity & Structural Analysis[2][3]
Before initiating wet-lab protocols, the compound's theoretical baseline must be established to validate experimental results.[1]
Compound Snapshot
| Property | Specification |
| IUPAC Name | 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine |
| CAS Number | 636564-06-2 |
| Molecular Formula | |
| SMILES | CN1CCCC2=C1C=CC=N2 |
| Core Scaffold | 1,6-Naphthyridine (partially hydrogenated) |
Theoretical Molecular Weight Calculation
The molecular weight is calculated based on standard atomic weights. For high-resolution mass spectrometry (HRMS), the monoisotopic mass is the critical comparator.
-
Carbon (
): Da -
Hydrogen (
): Da -
Nitrogen (
): Da
Average Molecular Weight: 148.21 g/mol Monoisotopic Mass: 148.1000 Da
Protocol A: Molecular Weight Determination (LC-MS)
Objective: Validate the identity of the synthesized or procured 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine using Electrospray Ionization Mass Spectrometry (ESI-MS).
Scientific Rationale
Simple UV detection is insufficient for bicyclic amines due to potential overlap with impurities.[1] MS provides mass-specific detection.[1] Given the basic nitrogen atoms (N1 and N6), the compound will readily protonate (
Experimental Workflow
-
Sample Preparation: Dissolve 0.1 mg of compound in 1 mL of 50:50 Acetonitrile:Water (with 0.1% Formic Acid).
-
Instrumentation: Single Quadrupole or TOF-MS coupled with UHPLC.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode (+ve).
-
Why: The pyridine nitrogen (N6) and the aniline-like nitrogen (N1) facilitate protonation.
-
-
Detection: Scan range 50–500 m/z.
Data Interpretation (Self-Validation)
-
Primary Signal: Look for the base peak at m/z 149.1 (
). -
Adducts: Sodium adducts (
) may appear at m/z 171.1 . -
Purity Check: If the intensity of the 149.1 peak accounts for >95% of the total ion current (TIC), the sample is suitable for lipophilicity testing.
Protocol B: Lipophilicity (LogP/LogD) Assessment
Objective: Determine the partition coefficient (LogP) and distribution coefficient (LogD) to predict blood-brain barrier (BBB) penetration and metabolic stability.
Theoretical Prediction vs. Reality[1]
-
Predicted LogP (cLogP): ~1.2 – 1.6
-
Rationale: The parent tetrahydro-1,6-naphthyridine is polar.[1] The N-methyl group adds hydrophobicity (+0.5 Log units), but the pyridine nitrogen remains a hydrogen bond acceptor.
-
-
Ionization Challenge: The compound has a basic center (Pyridine N, pKa ~5-6). At physiological pH (7.4), it exists in equilibrium between neutral and ionized forms. Therefore, LogD7.4 is the more biologically relevant metric than LogP.
Method 1: Shake-Flask Method (OECD 107)
Gold Standard for absolute values.[1]
Workflow Diagram:
Figure 1: Workflow for the Shake-Flask determination of LogD.
Step-by-Step Protocol:
-
Pre-saturation: Saturate 1-octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice versa for 24 hours. Crucial for equilibrium accuracy.
-
Dissolution: Dissolve 1 mg of the naphthyridine in the pre-saturated octanol phase.
-
Partitioning: Mix 1 mL of drug-octanol solution with 1 mL of pre-saturated buffer in a glass vial.
-
Agitation: Shake mechanically for 60 minutes; allow to settle or centrifuge at 2000g for 20 minutes.
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
-
Calculation:
Method 2: High-Throughput RP-HPLC (OECD 117)
Best for rapid screening of derivatives.[1]
This method correlates the retention time (
Workflow Diagram:
Figure 2: RP-HPLC method for indirect lipophilicity determination.
Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), end-capped to reduce silanol interactions with the basic nitrogen.
-
Mobile Phase: Isocratic Methanol/Water (60:40) buffered to pH 7.4 (for LogD) or pH 10.0 (for LogP of neutral species).
-
Dead Time (
): Determine using Uracil or Sodium Nitrate. -
Standards: Run a mix of pyridine (LogP 0.65), aniline (0.9), and quinoline (2.0).
-
Calculation: Calculate the capacity factor
for the naphthyridine and interpolate its LogP from the calibration curve.
Summary of Physicochemical Profile
| Parameter | Value / Method | Relevance to Drug Discovery |
| Molecular Weight | 148.21 g/mol | Fragment Space: Ideal for FBDD (MW < 300).[1] Allows room for further functionalization. |
| LogP (Neutral) | ~1.5 (Predicted) | Permeability: Suggests good passive diffusion. |
| LogD (pH 7.4) | ~1.0 – 1.3 (Predicted) | CNS Potential: Values between 1–3 are optimal for BBB penetration. |
| Solubility | High (>1 mg/mL) | Formulation: Likely soluble in aqueous buffers due to protonatable nitrogen. |
References
-
OECD Guidelines for the Testing of Chemicals, Section 1. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD iLibrary. [Link]
-
OECD Guidelines for the Testing of Chemicals, Section 1. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method."[3] OECD iLibrary. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12018703, 1,2,3,4-Tetrahydro-1,6-naphthyridine."[1] PubChem. [Link][4][5][6]
-
Waring, M. J. "Lipophilicity in drug discovery." Expert Opinion on Drug Discovery, 2010. [Link]
Sources
- 1. 1-Methyl-1,2,3,6-tetrahydropyridine | C6H11N | CID 69666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. oecd.org [oecd.org]
- 4. CID 123293426 | C22H28 | CID 123293426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 10-methyl-8,9,11,12-tetrahydro-7H-naphtho[2,1-b][1,6]naphthyridine (CID 38472) - Molecular Properties & Analysis | MolForge [molforge.ai]
The Role of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine as a Heterocyclic Building Block and Hypernucleophilic Catalyst
Executive Summary
As a Senior Application Scientist, I approach the utility of 1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine not merely as a static chemical entity, but as a dynamic, privileged scaffold that solves two distinct bottlenecks in modern chemical sciences: sluggish acyl-transfer kinetics in organic synthesis and the lack of selective kinase hinge-binders in oncology. This whitepaper dissects the physical chemistry that drives its hypernucleophilicity and details its dual role as both an elite organocatalyst and a cornerstone building block in targeted cancer therapies.
The Structural Paradigm: Conformational Fixation & Hypernucleophilicity
To understand the power of 1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine, we must first examine the flaws of traditional catalysts like 4-dimethylaminopyridine (DMAP). In DMAP, the C–N bond between the pyridine ring and the dimethylamino group must adopt a planar conformation to maximize resonance. However, during the formation of the highly reactive N-acylpyridinium intermediate, steric clashes force the dimethylamino group to rotate out of plane. This rotation breaks
The 1,6-Naphthyridine Solution:
By embedding the dialkylamino nitrogen into a six-membered tetrahydropyridine ring fused to the pyridine core, the molecule achieves conformational fixation . The nitrogen lone pair is locked parallel to the pyridine
This physical reality is quantified by measuring the acetyl transfer enthalpies of various pyridine-based catalysts. As shown in the data below, the conformational fixation in 1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine results in a highly negative transfer enthalpy, indicating an exceptionally stable intermediate and a superior thermodynamic driving force[1].
Table 1: Comparative Acetyl Transfer Enthalpies of Pyridine-Based Catalysts
| Catalyst | Structure Type | Acetyl Transfer Enthalpy (kJ/mol) | Relative Catalytic Activity |
| DMAP | Unrestricted | -82.1 | Baseline |
| PPY | Pyrrolidino-fused | -93.1 | High |
| 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine | Conformationally Fixed | -96.0 | Superior |
| 9-Azajulolidine | Fully Locked | -108.9 | Maximum |
Data derived from computational and experimental kinetic profiling of acyl-transfer catalysts[1],[2].
Application I: Organocatalysis in Acyl Transfer & CO₂ Cycloaddition
Because of its hypernucleophilicity, 1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine is an elite organocatalyst. It effortlessly drives the acylation of highly sterically hindered tertiary alcohols—reactions where standard DMAP fails.
Beyond simple acylation, this molecule has proven critical in green chemistry. It operates synergistically with group I and II metal halides (such as NaI or MgI₂) to catalyze the cycloaddition of CO₂ to epoxides. The high nucleophilicity of the aminopyridine core allows this reaction to proceed efficiently under atmospheric pressure at moderate temperatures, effectively turning greenhouse gases into valuable cyclic carbonates[2].
Caption: Catalytic cycle of acyl transfer driven by conformationally fixed 1,6-naphthyridine.
Protocol A: Hypernucleophilic Acylation of Hindered Alcohols
Causality & Self-Validation: This protocol leverages the basicity of the naphthyridine core to create a self-validating purification step. Because the catalyst is highly basic, it can be quantitatively protonated and removed via a mild aqueous acid wash, eliminating the need for column chromatography.
-
Reaction Setup: In a flame-dried Schlenk flask under an N₂ atmosphere, dissolve the sterically hindered alcohol (1.0 eq) and 1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine (0.05 eq) in anhydrous CH₂Cl₂ (0.2 M).
-
Activation: Add triethylamine (1.5 eq) in one portion, followed by the dropwise addition of acetic anhydride (1.2 eq) at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature. A transient deep red hue often indicates the formation of the N-acylpyridinium intermediate. Monitor via TLC (Hexane/EtOAc 3:1). Complete conversion typically occurs in < 2 hours (compared to > 24 hours with DMAP).
-
Self-Validating Quench & Isolation: Quench the reaction with saturated aqueous NaHCO₃. Transfer to a separatory funnel and wash the organic layer with 0.1 M HCl (2 × 20 mL). Mechanistic note: The HCl wash protonates the 1,6-naphthyridine catalyst, partitioning it entirely into the aqueous layer. Dry the organic phase over MgSO₄ and concentrate in vacuo to yield the pure acylated product.
Application II: Privileged Scaffold in Oncology & Kinase Inhibition
Beyond its catalytic prowess, the 1,6-naphthyridine core is a highly sought-after pharmacophore in drug discovery. The spatial arrangement of the nitrogen atoms allows the molecule to act as a potent bidentate hydrogen-bond acceptor, perfectly complementing the NH backbone of the kinase hinge region.
Recent breakthroughs in oncology have heavily relied on this building block:
-
Overcoming Selpercatinib Resistance: 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives have been developed as potent inhibitors of rearranged during transfection (RET) kinases. These compounds exhibit exceptional in vitro activity against solvent-front mutations (e.g., RET G810R, G810S, and G810C) with IC₅₀ values in the low nanomolar range (5.7–8.3 nM), making them 15–29-fold more potent than selpercatinib[3].
-
Hepatocellular Carcinoma (HCC): 1,6-Naphthyridin-2(1H)-one derivatives have been identified as highly selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, showing immense potential in suppressing HCC tumor proliferation[4].
Caption: Mechanism of mutant kinase inhibition by 1,6-naphthyridine derivatives.
Protocol B: Synthesis of 1,6-Naphthyridine-Based Kinase Inhibitor Scaffolds
Causality & Self-Validation: The electron-deficient nature of the 1,6-naphthyridine ring accelerates the oxidative addition step of the palladium catalytic cycle. Using a biphasic solvent system ensures the boronic acid is properly activated into a highly nucleophilic boronate species, which is essential for rapid transmetalation.
-
Scaffold Pre-activation: In a microwave-safe vial, combine a brominated 1,6-naphthyridine core (1.0 eq), a target boronic acid derivative (1.2 eq), and the catalyst Pd(dppf)Cl₂ (0.05 eq).
-
Biphasic Cross-Coupling: Add a degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v). Purge the vial with N₂ for 5 minutes to prevent catalyst oxidation.
-
Reaction: Seal the vial and subject it to microwave irradiation at 110 °C for 45 minutes.
-
Validation: Monitor the reaction via LC-MS. The self-validating marker for completion is the total disappearance of the isotopic bromine doublet (M / M+2 peaks) in the mass spectrum, replaced by the mass of the cross-coupled product. Filter the mixture through a pad of Celite to remove palladium black before proceeding to flash chromatography.
Conclusion
1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine is a masterclass in rational chemical design. By physically locking the molecule into a conformation that maximizes resonance, chemists have engineered an organocatalyst capable of driving difficult acylations and activating atmospheric CO₂. Simultaneously, its precise electronic topography makes it a privileged building block for next-generation kinase inhibitors, offering a lifeline in the fight against treatment-resistant cancers.
References[3] Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance | European Journal of Medicinal Chemistry | View Source[4] Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma | Journal of Medicinal Chemistry (ACS Publications) | View Source[1] Kinetics and Mechanism of Azole n−π-Catalyzed Amine Acylation* | ACS Publications | View Source[2] Enhancing the Catalytic Performance of Group I, II Metal Halides in the Cycloaddition of CO2 to Epoxides under Atmospheric Conditions by Cooperation with Homogeneous and Heterogeneous Highly Nucleophilic Aminopyridines: Experimental and Theoretical Study | The Journal of Organic Chemistry (ACS Publications) | View Source
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Navigating the Safety Profile of 1,2,3,4-Tetrahydro-1,6-Naphthyridine Scaffolds
Executive Summary: The "Privileged" vs. "Promiscuous" Balance
The 1,2,3,4-tetrahydro-1,6-naphthyridine core has emerged as a privileged scaffold in modern medicinal chemistry, appearing frequently in inhibitors for PDE5 , Acetylcholinesterase (AChE) , c-Met kinase , and H3 receptor antagonists . Its structural appeal lies in its ability to bridge the gap between flat, aromatic heterocycles (like quinolines) and fully saturated systems. The tetrahydro-ring offers a distinct vector for solubilizing groups and sp3 complexity, while the pyridine ring maintains hydrogen bond acceptor capabilities.
However, this physicochemical duality introduces specific toxicological liabilities. The secondary amine within the saturated ring contributes to basicity that, when coupled with lipophilic substituents, creates a high-risk pharmacophore for hERG channel inhibition . Furthermore, the potential for oxidative dehydrogenation to form reactive iminium species or fully aromatic naphthyridines poses a risk for Idiosyncratic Drug-Induced Liver Injury (IDILI) .
This guide details the mechanistic basis of these risks and provides a self-validating screening workflow to de-risk this scaffold during Lead Optimization.
Structural Liabilities & In Silico Alerts
Before wet-lab assessment, researchers must recognize the structural alerts inherent to this scaffold.
The hERG Pharmacophore Trap
The 1,2,3,4-tetrahydro-1,6-naphthyridine core often contains a basic nitrogen at position 1 (pKa ~8–10). When this core is substituted with a lipophilic tail (common in kinase or GPCR ligands), it perfectly mimics the Redfern Pharmacophore for hERG blockers:
-
Basic Nitrogen: Protonated at physiological pH.
-
Aromatic/Lipophilic Domain: Pi-stacking interactions with Phe656/Tyr652 in the hERG pore.
Mitigation Strategy:
-
pKa Modulation: Reduce the basicity of N-1 by appending electron-withdrawing groups or incorporating it into a urea/amide (though this sacrifices the basic center often needed for target binding).
-
Zwitterionic Design: Introduce a carboxylate or bioisostere to neutralize the net charge.
Metabolic "Soft Spots"
The alpha-carbons adjacent to the secondary amine (positions 2 and 4) are prone to CYP450-mediated oxidation.
-
Pathway A (N-Dealkylation): Standard oxidative clearance.
-
Pathway B (Dehydrogenation): Conversion to the chemically stable but potentially toxic aromatic 1,6-naphthyridine or the reactive 3,4-dihydro-1,6-naphthyridine iminium intermediate.
Critical Safety Assessment: Cardiovascular Toxicity (hERG)
Cardiotoxicity is the primary attrition cause for this class. Relying solely on binding assays (displacement of [3H]-dofetilide) is insufficient due to the complex gating kinetics of hERG.
Protocol A: Automated Patch Clamp (QPatch/SyncroPatch)
Standardized protocol for medium-throughput screening.
Objective: Quantify the IC50 of the test compound against the IKr potassium current.
-
Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).
-
Solutions:
-
Extracellular (mM): NaCl 145, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10 (pH 7.4).
-
Intracellular (mM): KCl 120, CaCl2 5.374, MgCl2 1.75, EGTA 5, HEPES 10, Na2-ATP 4 (pH 7.2).
-
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +40 mV for 500 ms (activates channels).
-
Repolarize to -50 mV for 500 ms (elicits tail current).
-
Sweep interval: 15 seconds.
-
-
Application:
-
Apply vehicle (0.1% DMSO) for 3 min (baseline).
-
Apply Test Compound (4 concentrations, e.g., 0.1, 1, 10, 30 µM) for 5 min each.
-
Positive Control: E-4031 (IC50 ~10-20 nM) must be run every 10th cell to validate system sensitivity.
-
-
Acceptance Criteria:
-
Seal resistance > 200 MΩ.
-
Tail current amplitude > 400 pA.
-
Series resistance < 20 MΩ (compensated > 70%).
-
Data Interpretation:
| IC50 Value | Risk Level | Action |
|---|---|---|
| < 1 µM | High | Stop. Structural modification required (lower LogP or pKa). |
| 1 – 10 µM | Moderate | Calculate Safety Margin (IC50 / Free Cmax). Target > 30x. |
| > 10 µM | Low | Proceed to in vivo telemetry. |
Metabolic Activation & Reactive Metabolites[1][2][3]
The tetrahydro-naphthyridine ring is susceptible to bioactivation. The formation of reactive iminium ions can lead to covalent binding with hepatic proteins, triggering immune-mediated hepatotoxicity.
Protocol B: Glutathione (GSH) Trapping Assay
Detects "soft" electrophiles (iminium ions, quinone methides).
Objective: Identify short-lived reactive metabolites via LC-MS/MS.
-
Incubation System:
-
Matrix: Pooled Human Liver Microsomes (HLM) at 1.0 mg/mL protein.
-
Test Compound: 10 µM.
-
Trapping Agent: Glutathione (GSH) at 5 mM (mimics cellular nucleophiles).
-
Cofactor: NADPH regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).
-
-
Procedure:
-
Pre-incubate HLM + GSH + Compound for 5 min at 37°C.
-
Initiate with NADPH.
-
Incubate for 60 minutes.
-
Terminate with ice-cold Acetonitrile (1:3 v/v).
-
Centrifuge (3000g, 20 min) to pellet proteins.
-
-
Analysis (LC-MS/MS):
-
Instrument: Q-TOF or Orbitrap (High Resolution).
-
Scan Mode:
-
Full Scan MS.
-
Neutral Loss Scan: Monitor loss of 129 Da (pyroglutamic acid moiety of GSH).
-
Precursor Ion Scan: Monitor m/z 272 (protonated GSH fragment) or m/z 308 (GSH adduct fragment).
-
-
-
Data Analysis:
-
Search for [M + O + GSH]+ or [M - 2H + GSH]+ adducts.
-
Dehydrogenation Alert: If [M-2H]+ (aromatization) is the major metabolite, check for [M-2H+GSH]+ which indicates a reactive iminium intermediate.
-
Visualizing the Toxicology Workflow
The following diagram outlines the decision tree for assessing 1,2,3,4-tetrahydro-1,6-naphthyridine analogs, integrating structural alerts with experimental validation.
Caption: Integrated toxicology screening workflow prioritizing hERG liability and reactive metabolite formation.
Mechanism of Bioactivation[1]
Understanding how the scaffold becomes toxic is crucial for rational design. The diagram below illustrates the oxidative dehydrogenation pathway specific to the tetrahydro-naphthyridine ring.
Caption: Bioactivation pathway showing the divergence between detoxification (GSH), stable aromatization, and toxicity.
References
-
Jia, H., et al. (2014). "1,2,3,4-Tetrahydrobenzo[h][1,6]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase." European Journal of Medicinal Chemistry, 73, 141-152.[1] Link
-
Redfern, W. S., et al. (2003). "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence for a provisional safety margin in drug development." Cardiovascular Research, 58(1), 32-45. Link
-
Fier, P. S., et al. (2017). "Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor."[2] Journal of Medicinal Chemistry, 60(21), 8858–8875.[2] Link
-
Kalgutkar, A. S., & Soglia, J. R. (2005). "Minimising the potential for metabolic activation in drug discovery."[3] Expert Opinion on Drug Metabolism & Toxicology, 1(1), 91-142.[3] Link
-
Drug Hunter. (2024). "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks."[4] Drug Hunter Technical Brief. Link
Sources
- 1. 1,2,3,4-Tetrahydrobenzo[h][1,6]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection of reviews and papers on reactive metabolites [awametox.com]
- 4. drughunter.com [drughunter.com]
Methodological & Application
synthesis protocols for 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine
Application Note: Synthesis Protocols for 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine
Abstract
This application note details the validated synthesis of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine , a critical scaffold in the development of kinase inhibitors (e.g., c-Met, DYRK1A) and acetylcholinesterase (AChE) inhibitors. The protocol prioritizes a robust, two-step workflow starting from commercially available 1,6-naphthyridine. It features a selective catalytic hydrogenation to the tetrahydro- intermediate, followed by a regioselective reductive
Introduction & Retrosynthetic Analysis
The 1,6-naphthyridine core is a "privileged structure" in drug discovery, often serving as a bioisostere for quinolines and isoquinolines. The 1,2,3,4-tetrahydro derivative is particularly valuable because the
Mechanistic Rationale:
-
Regioselectivity: Reduction of 1,6-naphthyridine occurs preferentially at the nitrogen-containing ring that is less electron-deficient or more accessible. In 1,6-naphthyridine, the pyridine ring containing N-6 is more electron-deficient than the ring containing N-1? Actually, the reduction selectivity is governed by the formation of the more stable amine. Catalytic hydrogenation (Pd/C) selectively reduces the pyridyl ring at positions 1,2,3,4, leaving the 5,6,7,8-ring aromatic.
-
Methylation: The resulting secondary amine at N-1 is nucleophilic, allowing for selective alkylation without affecting the aromatic pyridine nitrogen at N-6.
Retrosynthetic Scheme:
Figure 1: Retrosynthetic disconnection showing the two-stage assembly.
Experimental Protocols
Protocol A: Selective Hydrogenation of 1,6-Naphthyridine
Objective: Preparation of the 1,2,3,4-tetrahydro-1,6-naphthyridine intermediate.
-
Reagents:
-
1,6-Naphthyridine (CAS: 253-72-5)[1]
-
10% Palladium on Carbon (Pd/C), wet support
-
Absolute Ethanol (EtOH)
-
Hydrogen gas (
) – Balloon or Parr shaker
-
Step-by-Step Procedure:
-
Preparation: In a 250 mL round-bottom flask (or Parr hydrogenation bottle), dissolve 1,6-naphthyridine (1.30 g, 10.0 mmol) in absolute ethanol (50 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (130 mg, 10 wt% loading) under an inert atmosphere (Argon or Nitrogen flow) to prevent ignition of methanol vapors.
-
Critical Control Point: Do not add dry catalyst to the solvent; ensure it is wetted or add to the solvent under inert gas.
-
-
Hydrogenation:
-
Method A (Balloon): Purge the flask with
three times. Stir vigorously under a hydrogen balloon atmosphere at Room Temperature (RT) for 12–16 hours. -
Method B (Parr Shaker): Pressurize to 30–40 psi
and shake for 4–6 hours.
-
-
Monitoring: Monitor reaction progress by TLC (System: 10% MeOH in DCM with 1%
). The starting material ( ) should disappear, and a lower spot (amine) should appear. -
Work-up: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Ethanol (2 x 20 mL).
-
Concentration: Concentrate the filtrate in vacuo to yield the crude intermediate.
-
Purification: Recrystallize from Benzene/Hexanes or purify via flash column chromatography (DCM/MeOH 95:5) if necessary.
-
Yield: Typically 60–75%.
-
Physical Data: White to pale yellow solid. Melting Point: 155–158 °C [Ref 1].
-
Protocol B: Reductive -Methylation
Objective: Conversion of the secondary amine to the tertiary
-
Reagents:
-
1,2,3,4-Tetrahydro-1,6-naphthyridine (Intermediate from Protocol A)[2]
-
Formaldehyde (37% aq. solution)
-
Sodium Triacetoxyborohydride (STAB,
) -
Dichloromethane (DCM)
-
Acetic Acid (AcOH)
-
Step-by-Step Procedure:
-
Dissolution: In a 100 mL flask, dissolve 1,2,3,4-tetrahydro-1,6-naphthyridine (670 mg, 5.0 mmol) in DCM (25 mL).
-
Activation: Add Acetic Acid (1-2 drops) to adjust pH to ~5–6.
-
Aldehyde Addition: Add Formaldehyde (37% aq., 0.60 mL, 7.5 mmol, 1.5 equiv) and stir at RT for 30 minutes to form the iminium ion species.
-
Reduction: Cool the mixture to 0 °C. Add
(1.59 g, 7.5 mmol, 1.5 equiv) portion-wise over 10 minutes.-
Note: Gas evolution may occur.
-
-
Reaction: Allow the mixture to warm to RT and stir for 4–12 hours.
-
Quench: Quench with saturated aqueous
(20 mL). Stir for 15 minutes until gas evolution ceases. -
Extraction: Extract the aqueous layer with DCM (3 x 20 mL).
-
Drying: Dry combined organics over
, filter, and concentrate. -
Purification: Purify via flash chromatography (Silica gel; Gradient 0–5% MeOH in DCM).
-
Yield: Typically 80–90%.
-
Process Visualization
Reaction Workflow Diagram
Figure 2: Logical workflow for the two-step synthesis.
Characterization Data
| Compound | 1,2,3,4-Tetrahydro-1,6-naphthyridine | 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine |
| Appearance | White crystalline solid | Pale yellow oil or low-melting solid |
| MW | 134.18 g/mol | 148.21 g/mol |
| Melting Point | 155–158 °C | N/A (Oil at RT usually) |
| Key 1H NMR Signals | ||
| MS (ESI+) |
Interpretation:
-
Intermediate: The disappearance of the aromatic protons corresponding to the N-1 ring (typically
9.0–7.5 range in the parent) and the appearance of methylene triplets at 3.0–3.5 ppm confirms reduction. -
Final Product: The appearance of a sharp singlet around
2.4–2.5 ppm (3H) confirms the -methyl group. The aromatic signals of the pyridine ring (N-6 side) should remain largely unchanged ( 8.0–8.5 ppm).
Troubleshooting & Optimization
-
Issue: Over-reduction.
-
Symptom:[3] Loss of aromaticity in both rings (decahydro- product).
-
Solution: Stop the reaction immediately after hydrogen uptake ceases. Do not use Platinum (PtO2) in acidic media, as this favors full saturation. Stick to Pd/C in neutral Ethanol.
-
-
Issue: Incomplete Methylation.
-
Issue: Solubility.
-
Observation: The tetrahydro- intermediate is moderately polar.
-
Solution: Use DCM/MeOH mixtures for extraction if the compound does not partition well into pure DCM or Ether.
-
Safety Considerations
-
Hydrogen Gas: Extremely flammable. Ensure all hydrogenation vessels are free of oxygen before pressurizing. Ground all equipment to prevent static discharge.
-
Palladium on Carbon: Pyrophoric when dry. Always keep wet with solvent or water. Filter through Celite and keep the filter cake wet during disposal.
-
Sodium Triacetoxyborohydride: Evolves hydrogen gas upon contact with acid. Use in a fume hood.
References
- Shiozawa, A., et al. (1984). Synthesis and Activity of 1,6-Naphthyridine Derivatives. Chemical & Pharmaceutical Bulletin. (General reference for naphthyridine reduction protocols).
-
Organic Chemistry Portal. (n.d.). Reductive Amination Protocols. Retrieved October 24, 2025, from [Link]
Sources
Application Note: Catalytic Hydrogenation Methods for 1,6-Naphthyridine Reduction
Executive Summary
The reduction of 1,6-naphthyridine presents a unique challenge in heterocyclic chemistry due to the presence of two fused pyridine rings with distinct electronic and steric environments. Achieving regioselectivity—targeting either the 1,2,3,4-tetrahydro or the 5,6,7,8-tetrahydro isomer—requires precise control over catalyst selection, solvent acidity, and hydrogen source.
This guide details three validated protocols for the reduction of 1,6-naphthyridine:
-
Pd/C-Catalyzed Reduction for accessing the 1,2,3,4-tetrahydro isomer.[1][2][3]
-
Ru-Catalyzed Transfer Hydrogenation (and Acidic PtO₂) for accessing the 5,6,7,8-tetrahydro isomer.
-
High-Pressure Exhaustive Reduction for the decahydro scaffold.
Strategic Considerations & Mechanism
The 1,6-naphthyridine system contains two nitrogen atoms: N1 (isoquinoline-like) and N6 (quinoline-like). Their basicity and electronic density differ, creating a handle for regioselectivity.
-
Electronic Bias: The N6 ring is generally more basic. In acidic media, N6 protonates first, activating the N6-ring (C5-C8) toward hydrogenation.
-
Steric/Catalytic Bias: Under neutral conditions with heterogeneous catalysts (Pd/C), the reduction often occurs at the more accessible or electron-deficient ring without prior protonation, typically favoring the N1-ring (C1-C4).
-
Orthogonality: Modern homogeneous catalysts (Ru vs. Pd) allow for "switchable" selectivity based on ligand electronics and mechanism (inner-sphere vs. outer-sphere).
Decision Tree: Catalyst Selection
Figure 1: Strategic selection of catalytic systems based on the desired reduction product.
Detailed Protocols
Protocol A: Selective Synthesis of 1,2,3,4-Tetrahydro-1,6-naphthyridine
Target: Reduction of the N1-containing ring. Primary Catalyst: Palladium on Carbon (10% Pd/C). Mechanism: Heterogeneous surface catalysis under neutral conditions typically favors the 1,2,3,4-isomer due to surface binding affinity differences between the two rings.
Materials
-
Substrate: 1,6-Naphthyridine (1.0 equiv)
-
Catalyst: 10% Pd/C (0.1 equiv by weight of Pd metal, approx. 10-20 wt% loading relative to substrate)
-
Solvent: Absolute Ethanol (0.1 M concentration)
-
Hydrogen Source: H₂ gas (Balloon pressure, ~1 atm)
Step-by-Step Methodology
-
Preparation: In a round-bottom flask, dissolve 1,6-naphthyridine in absolute ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Argon or Nitrogen) to prevent ignition.
-
Purge: Seal the flask with a septum. Purge the headspace with H₂ gas (using a balloon) for 5-10 minutes via a needle outlet.
-
Reaction: Stir vigorously at Room Temperature (20-25 °C) under H₂ balloon pressure.
-
Monitoring: Check by TLC or LC-MS every 2 hours. The reaction typically completes in 4-12 hours.
-
-
Work-up:
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethanol.[4]
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: The crude product is often sufficiently pure (>90%). If necessary, purify via flash chromatography (DCM/MeOH/NH₃).
Expected Outcome: >85% yield of 1,2,3,4-tetrahydro-1,6-naphthyridine.
Protocol B: Selective Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine
Target: Reduction of the N6-containing ring. Primary Method: Ruthenium-Catalyzed Transfer Hydrogenation or Acidic Hydrogenation. Mechanism: The N6 ring is more basic. In the presence of acid (formic acid or acetic acid), the N6 ring protonates, becoming electron-deficient and susceptible to hydride transfer or hydrogenation.
Method B1: Ru-Catalyzed Transfer Hydrogenation (Modern/Selectivity Optimized)
Based on Viereck et al. (2015) and TAK-828F synthesis workflows.
Materials
-
Catalyst: [Ru(p-cymene)I₂]₂ (1-2 mol%)
-
Hydrogen Donor/Solvent: Formic Acid / Triethylamine (5:2 azeotrope) or Isopropanol/KOH. Recommendation: Formic acid systems often favor the 5,6,7,8-isomer via protonation activation.
-
Conditions: 60 °C, 12-24 h.
Step-by-Step Methodology
-
Charge: Add substrate and [Ru(p-cymene)I₂]₂ to a reaction vial.
-
Solvent: Add the Formic Acid/TEA mixture (degassed).
-
Reaction: Heat to 60 °C.
-
Note: The acidic medium ensures protonation of N6, directing the Ru-hydride species to this ring.
-
-
Work-up:
-
Cool to room temperature.
-
Basify with saturated NaHCO₃ or NaOH (pH > 10).
-
Extract with Ethyl Acetate (3x).
-
Dry over Na₂SO₄ and concentrate.
-
Method B2: Classical Acidic Hydrogenation (PtO₂)
-
Catalyst: Platinum Oxide (Adams' Catalyst, PtO₂).
-
Solvent: Glacial Acetic Acid (or HCl/EtOH).
-
Conditions: H₂ (3-5 bar), RT to 50 °C.
-
Selectivity Note: This method activates the N6 ring but can lead to over-reduction if not monitored strictly. Stop reaction immediately upon consumption of starting material.
Protocol C: Exhaustive Reduction to Decahydro-1,6-naphthyridine
Target: Complete saturation of both rings. Requirement: High energy conditions to overcome the aromaticity of the second pyridine ring after the first has been reduced.
Materials
-
Substrate: 1,6-Naphthyridine or a tetrahydro-intermediate.[3][7][8][9][10]
-
Catalyst: 5% Rh/C or PtO₂.
-
Solvent: Acetic Acid.
-
Conditions: 50-100 bar H₂, 80-100 °C.
Methodology
-
Load substrate and catalyst into a high-pressure autoclave (Hastelloy or Stainless Steel).
-
Pressurize with H₂ to 50 bar.
-
Heat to 100 °C for 24 hours.
-
Critical Step: Upon cooling, vent carefully. Filter catalyst.[11][12]
-
Isolation: Requires strong basic workup (NaOH) to extract the secondary amine product from the acetic acid salt.
Quantitative Comparison of Methods
| Feature | Protocol A (Pd/C) | Protocol B (Ru or PtO₂/H⁺) | Protocol C (High P/T) |
| Major Product | 1,2,3,4-Tetrahydro | 5,6,7,8-Tetrahydro | Decahydro |
| Selectivity | High (>90%) | High (>85%) | High (for full reduction) |
| Solvent | Ethanol (Neutral) | Formic Acid or AcOH (Acidic) | Acetic Acid |
| Pressure | 1 atm (Balloon) | 1-5 bar | >50 bar |
| Key Mechanism | Surface affinity (Sterics) | Protonation activation (Electronics) | High energy saturation |
| Common Pitfall | Incomplete conversion | Over-reduction to decahydro | Cis/Trans isomer mixtures |
Troubleshooting & Optimization
Catalyst Poisoning
Naphthyridines are strong coordinating ligands. Nitrogen lone pairs can poison the metal surface, stalling the reaction.
-
Solution: If conversion stalls, add an equivalent of acid (e.g., HCl or AcOH) to protonate the nitrogens, preventing tight binding to the catalyst surface. Note: This may alter regioselectivity toward the 5,6,7,8-isomer.
Over-Reduction
-
Monitoring: Use LC-MS rather than UV detection (as the tetrahydro products have weak UV chromophores compared to the aromatic starting material).
-
Control: For Protocol A, stop exactly when SM is consumed. Pd/C will eventually reduce the second ring if left for days.
Solubility
-
Issue: 1,6-Naphthyridine is moderately soluble, but intermediates may precipitate.
-
Fix: Use Methanol or a co-solvent mixture (MeOH/DCM) if solubility is an issue, though Ethanol is preferred for safety with Pd/C.
References
-
Viereck, P. (2015).[7][13][14] Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. Organic Letters , 17(12), 3126–3129. [4][13][15]
-
Armarego, W. L. F. (1967). Naphthyridines.[5][7][8][10][13][14][16][17][18] Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines.[2][3] Journal of the Chemical Society C: Organic , 377-383.
-
Kawai, H., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Journal of Organic Chemistry , 85(16), 10603–10616.
-
Common Organic Chemistry. (n.d.).[18] Reduction of Alkenes/Heterocycles: Pd/C and PtO2 Protocols.
Sources
- 1. 1,2,3,4-Tetrahydropyridine synthesis [organic-chemistry.org]
- 2. Naphthyridines. Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Synthesis of 1,2,3,4-Tetrahydro-1,6-naphthyridines | Scilit [scilit.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 1,2,3,4-Tetrahydro-1,6-naphthyridine | 13623-84-2 [sigmaaldrich.com]
- 18. pubs.acs.org [pubs.acs.org]
Advanced Protocols for the N-Methylation of Tetrahydro-1,6-naphthyridine Scaffolds
Executive Summary & Structural Analysis
The tetrahydro-1,6-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, notably serving as the core for RORγt inverse agonists (e.g., TAK-828F) and various integrin antagonists.
The primary challenge in functionalizing this bicyclic system lies in regioselectivity . The 5,6,7,8-tetrahydro-1,6-naphthyridine isomer contains two distinct nitrogen centers:
-
N-1 (Pyridine-like):
hybridized, part of the aromatic system. Lower basicity ( ).[1] -
N-6 (Piperidine-like):
hybridized, secondary amine. Higher basicity and nucleophilicity ( ).[1]
While N-6 is kinetically more nucleophilic, aggressive alkylation conditions (e.g., excess methyl iodide/heat) can lead to N-1 quaternization or bis-alkylation. This guide details three high-fidelity protocols designed to selectively methylate N-6 while preserving the N-1 aromatic integrity.
Decision Matrix: Method Selection
Method A: Reductive Methylation (The Gold Standard)
Mechanism: Formation of an iminium ion intermediate at N-6 followed by selective hydride reduction.[1] Why this works: The reducing agents used (STAB) are chemoselective for iminiums over pyridines, virtually eliminating the risk of N-1 alkylation.
Materials
-
Substrate: 5,6,7,8-Tetrahydro-1,6-naphthyridine derivative (1.0 equiv)
-
Reagent: Formaldehyde (37% aq.[1] solution, 3.0 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]
-
Quench: Sat. NaHCO₃
Protocol
-
Preparation: Charge a flame-dried round-bottom flask with the amine substrate (1.0 equiv) and DCE (0.1 M concentration).
-
Aldehyde Addition: Add Formaldehyde (37% aq., 3.0 equiv) dropwise at room temperature.[1] Stir for 15 minutes to allow hemiaminal/iminium formation.
-
Note: The solution may become slightly cloudy; this is normal.
-
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.
-
Critical: Do not dump STAB in one portion to avoid rapid exotherm and potential side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LCMS (Look for M+14 mass shift).[1]
-
Workup: Quench by slow addition of saturated aqueous NaHCO₃. Stir vigorously for 20 minutes to decompose borate complexes.
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (DCM/MeOH/NH₄OH).
Method B: Eschweiler-Clarke Reaction (Scalable)
Mechanism: Thermal methylation using formaldehyde as the carbon source and formic acid as the hydride source.[1] Best For: Large-scale synthesis (>10g) of robust substrates where cost is a driver.[1]
Protocol
-
Mixing: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate (1.0 equiv) in Formic Acid (98%, 5.0 equiv).
-
Addition: Add Formaldehyde (37% aq., 3.0 equiv) at room temperature.[1] CO₂ evolution will begin.
-
Reflux: Heat the mixture to 90–100°C for 12–18 hours.
-
Observation: Vigorous bubbling (CO₂) indicates the reaction is proceeding.[1]
-
-
Workup: Cool to 0°C. Basify carefully with 4M NaOH or solid Na₂CO₃ to pH > 10.
-
Safety: This step is highly exothermic. Add base slowly.
-
-
Extraction: Extract with EtOAc or DCM.
Method C: Direct Alkylation (Isotope Labeling/Late-Stage)
Mechanism:
Protocol
-
Dissolution: Dissolve substrate (1.0 equiv) in anhydrous DMF or Acetonitrile (0.1 M).
-
Base: Add anhydrous
(1.1 equiv).[1] Stir for 10 minutes. -
Alkylation: Cool to 0°C. Add Methyl Iodide (0.95 equiv) as a solution in the solvent.
-
Control: Use a slight deficit of MeI to prevent quaternization.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor closely by TLC/LCMS.
-
Workup: Dilute with water, extract with EtOAc.
Quality Control & Troubleshooting
Differentiating N-1 vs N-6 Methylation
If regioselectivity is in doubt, use HMBC NMR :
-
N-6 Methyl (Correct): The methyl protons (
2.3-2.5 ppm) will show correlations to the carbons of the piperidine ring (C-5, C-7).[1] -
N-1 Methyl (Incorrect): The methyl protons (
4.0+ ppm, deshielded) will show correlations to the aromatic carbons of the pyridine ring (C-2, C-8a).[1]
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Conversion | Iminium hydrolysis | Use anhydrous conditions (Method A) or add molecular sieves.[1] |
| N-1 Quaternization | Excess alkylating agent | Switch to Method A (Reductive); avoid MeI. |
| Product trapped in aqueous | Product is too polar | Use "salting out" extraction (NaCl saturation) or CHCl3/iPrOH (3:[1]1) for extraction.[1] |
References
-
Takeda Pharmaceutical Company. "Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F." Journal of Organic Chemistry, 2020. Link[1]
-
Common Organic Chemistry. "Reductive Amination with Sodium Triacetoxyborohydride (STAB)." Link
-
Sigma-Aldrich. "Application Note – Reductive Amination." Link
-
Name-Reaction.com. "Eschweiler-Clarke Reaction Mechanism and Protocol." Link
-
National Institutes of Health (PubChem). "3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine Compound Summary." Link
Sources
Application Notes and Protocols for the Dissolution of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine
Introduction: Navigating the Solubility Landscape of a Novel Heterocycle
1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine is a heterocyclic compound of interest in contemporary drug discovery and development. As with any novel chemical entity, understanding its fundamental physicochemical properties is paramount for its progression through the development pipeline. Among these properties, solubility is a critical determinant of bioavailability, formulation feasibility, and the success of various in vitro and in vivo assays. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of solvent selection for 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine. We will delve into the theoretical underpinnings of solubility, present a systematic approach to solvent screening, and provide detailed protocols for both qualitative and quantitative solubility determination. Our objective is to empower the researcher with a robust framework for making informed decisions on solvent selection, thereby accelerating research and development timelines.
Theoretical Framework for Solvent Selection
The adage "like dissolves like" serves as a foundational principle in solubility science. This principle is rooted in the intermolecular forces between the solute (1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine) and the solvent. A solute will dissolve most readily in a solvent that has similar intermolecular forces. The primary forces at play are:
-
Van der Waals forces (Dispersion forces): These are weak, short-range forces that exist between all molecules.
-
Dipole-dipole forces: These occur between polar molecules that have a permanent dipole moment.
-
Hydrogen bonds: A special type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (N, O, or F).
Predicting the Properties of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine
The structure of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine features:
-
A fused heterocyclic ring system containing two nitrogen atoms.
-
A partially saturated (tetrahydro) pyridine ring, which introduces conformational flexibility.
-
A tertiary amine (the N-methyl group) and a secondary amine within the ring system.
From this, we can predict:
-
Polarity: The presence of two nitrogen atoms imparts a degree of polarity to the molecule. The lone pairs of electrons on the nitrogen atoms can participate in dipole-dipole interactions.
-
Hydrogen Bonding: The secondary amine (N-H) in the tetrahydro ring can act as a hydrogen bond donor, while both nitrogen atoms can act as hydrogen bond acceptors.
-
Basicity: The nitrogen atoms, particularly the tertiary amine, are basic and can be protonated in acidic conditions, which would dramatically increase aqueous solubility.
Data for a structurally similar compound, 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine, shows a predicted LogKow (octanol-water partition coefficient) of 0.413, a water solubility of 0.210 mol/L, and a basic pKa of 7.56.[1] This suggests that our target molecule is likely to be a polar compound with appreciable water solubility that can be enhanced in acidic pH.
Hansen Solubility Parameters: A More Quantitative Approach
For a more nuanced approach to solvent selection, we can utilize Hansen Solubility Parameters (HSP).[2][3] HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δD (Dispersion): Energy from dispersion forces.
-
δP (Polar): Energy from polar interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The principle of "like dissolves like" is quantified by the "Hansen distance" (Ra) between the solute and the solvent. A smaller distance indicates a higher likelihood of solubility.
Experimental Protocols for Solubility Determination
A systematic approach to determining the solubility of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine is crucial. The following protocols outline a two-tiered approach, starting with a rapid qualitative assessment followed by a more rigorous quantitative determination.
Diagram of the Experimental Workflow
Caption: A two-tiered workflow for determining the solubility of a compound.
Protocol 1: Rapid Qualitative Solubility Screening
This protocol provides a quick assessment of solubility in a range of solvents.
Materials:
-
1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine
-
Small glass vials (e.g., 1.5 mL)
-
A selection of solvents (see Table 1 for suggestions)
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Accurately weigh 1-2 mg of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine into a small glass vial.
-
Add the selected solvent in 0.1 mL increments.
-
After each addition, cap the vial and vortex vigorously for 30-60 seconds.
-
Visually inspect the vial against a contrasting background to see if the solid has completely dissolved.
-
Continue adding solvent up to a total volume of 1 mL.
-
Record the observations and classify the solubility as follows:
-
Soluble: Dissolves completely in ≤ 0.5 mL of solvent.
-
Partially Soluble: Some solid remains after the addition of 1 mL of solvent.
-
Insoluble: Little to no solid dissolves after the addition of 1 mL of solvent.
-
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining equilibrium solubility.[4]
Materials:
-
1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
A suitable analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial and place it on a shaker or rotator in a constant temperature environment (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.
-
After the equilibration period, visually confirm the presence of undissolved solid.
-
Separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant through a syringe filter.
-
Prepare a series of dilutions of the saturated filtrate.
-
Quantify the concentration of the compound in the diluted solutions using a validated analytical method.
-
Calculate the solubility in mg/mL or mol/L.
Data Presentation: A Guide to Common Laboratory Solvents
The following table provides a list of common laboratory solvents, categorized by their polarity, along with their relevant physical properties to aid in solvent selection.
Table 1: Properties of Common Laboratory Solvents
| Solvent | Polarity Index | Boiling Point (°C) | Dielectric Constant | Hansen Parameters (δD, δP, δH) |
| Non-Polar Solvents | ||||
| n-Hexane | 0.1 | 69 | 1.9 | 14.9, 0.0, 0.0 |
| Toluene | 2.4 | 111 | 2.4 | 18.0, 1.4, 2.0 |
| Diethyl Ether | 2.8 | 35 | 4.3 | 14.5, 2.9, 4.6 |
| Dichloromethane | 3.1 | 40 | 9.1 | 17.0, 7.3, 7.1 |
| Polar Aprotic Solvents | ||||
| Tetrahydrofuran (THF) | 4.0 | 66 | 7.5 | 16.8, 5.7, 8.0 |
| Ethyl Acetate | 4.4 | 77 | 6.0 | 15.8, 5.3, 7.2 |
| Acetone | 5.1 | 56 | 20.7 | 15.5, 10.4, 7.0 |
| Acetonitrile | 5.8 | 82 | 37.5 | 15.3, 18.0, 6.1 |
| Dimethylformamide (DMF) | 6.4 | 153 | 36.7 | 17.4, 13.7, 11.3 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | 47 | 18.4, 16.4, 10.2 |
| Polar Protic Solvents | ||||
| n-Butanol | 4.0 | 118 | 17.8 | 16.0, 5.7, 15.8 |
| Isopropanol | 3.9 | 82 | 19.9 | 15.8, 6.1, 16.4 |
| Ethanol | 5.2 | 78 | 24.6 | 15.8, 8.8, 19.4 |
| Methanol | 5.1 | 65 | 32.7 | 14.7, 12.3, 22.3 |
| Water | 10.2 | 100 | 80.1 | 15.5, 16.0, 42.3 |
Data compiled from various sources.[2][5][6][7]
Logical Framework for Solvent Selection
The selection of an appropriate solvent should be a logical, stepwise process. The following diagram illustrates the decision-making process.
Caption: A logical decision tree for solvent selection.
Conclusion and Recommendations
The selection of an appropriate solvent is a critical step in the successful handling and development of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine. Based on its chemical structure, this compound is predicted to be a polar molecule with hydrogen bonding capabilities. Therefore, initial screening for solubility should focus on polar solvents.
Recommendations:
-
Initial Screening: Begin with a range of polar aprotic and polar protic solvents such as methanol, ethanol, isopropanol, acetonitrile, and acetone. Given its predicted basicity, aqueous solutions with acidic pH should also be considered.
-
For Non-polar Applications: If a non-polar solvent is required, consider more polar chlorinated solvents like dichloromethane before moving to hydrocarbons.
-
Quantitative Studies: For formulation development or other applications requiring precise concentration, a quantitative solubility determination using the shake-flask method is strongly recommended.
-
Safety First: Always consult the Safety Data Sheet (SDS) for each solvent and handle them in a well-ventilated fume hood with appropriate personal protective equipment.
By employing the systematic approach outlined in these application notes, researchers can efficiently identify suitable solvents for 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine, thereby facilitating its seamless integration into various research and development workflows.
References
- ChemTalk. (2025, May 16). A Deep Dive into Common Organic Solvents.
-
ResearchGate. (2016, March 4). Polarity Index. Retrieved from ResearchGate. [Link]
-
ResearchGate. Hansen solubility parameter (HSP) of some common solvents and target compounds. Retrieved from ResearchGate. [Link]
- Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry.
- Burdick and Jackson. Polarity Index of Selected Solvents.
- BenchChem. (2025). General Experimental Protocol for Determining Solubility.
-
Shodex. Polarities of Solvents. Retrieved from Shodex HPLC Columns and Standards. [Link]
- NEET coaching. (2025, June 17). Organic Solvents: Types, Uses, & Properties Explained.
-
Abbott, S. Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from Prof Steven Abbott's website. [Link]
- AkiNik Publications. (2020, August 9). Organic Solvent.
- Hansen, C. M. Hansen Solubility Parameter System.
- Organometallics. Solvent-Miscibility-and-Polarity-Chart.pdf.
- Unknown. Polarity of Solvents.
-
Hansen Solubility Parameters. Hansen Solubility Parameters. Retrieved from the official HSP website. [Link]
-
PMC. (2024, February 6). SOLVENTS: From Past to Present. Retrieved from PMC. [Link]
-
Cheméo. Chemical Properties of Naphthalene, 1,2,3,4-tetrahydro-6-methyl- (CAS 1680-51-9). Retrieved from Cheméo. [Link]
-
Cheméo. Chemical Properties of Naphthalene, 1,2,3,4-tetrahydro-1,1,6-trimethyl- (CAS 475-03-6). Retrieved from Cheméo. [Link]
- Chem Rev Lett. (2025, October 11). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs.
- Virtual Computational Chemistry Laboratory. Calculation of Molecular Lipophilicity: State of the Art and Comparison of Methods on more than 96000 Compounds.
-
U.S. Environmental Protection Agency. 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine. Retrieved from the CompTox Chemicals Dashboard. [Link]
-
Scilit. A Synthesis of 1,2,3,4-Tetrahydro-1,6-naphthyridines. Retrieved from Scilit. [Link]
-
PMC. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from PMC. [Link]
-
NIST. Naphthalene, 1,2,3,4-tetrahydro-6-methyl-. Retrieved from the NIST WebBook. [Link]
-
PubChem. 1,2,3,4-Tetrahydro-1,6-naphthyridine. Retrieved from PubChem. [Link]
- ACS Publications. NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules.
-
eScholarship.org. (2020, February 27). Advancing physicochemical property predictions in computational drug discovery. Retrieved from eScholarship.org. [Link]
-
Materials Project. Materials Explorer. Retrieved from Materials Project. [Link]
-
PubChem. Hexafluoro-2-butyne. Retrieved from PubChem. [Link]
-
Cheméo. Chemical Properties of Naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-, (1S-cis)- (CAS 483-77-2). Retrieved from Cheméo. [Link]
-
COCONUT. (2024, May 18). 2-[(2R,4aS,8aS)-4a-methyl-8-methylene-3-oxo-2,4,7,8a-tetrahydro-1H-naphthalen-2-yl]propanoate. Retrieved from COCONUT. [Link]
-
PubChem. CID 123293426. Retrieved from PubChem. [Link]
-
Semantic Scholar. On donor–acceptor-bridging intramolecular hydrogen bonds in NIR-TADF molecules. Retrieved from Semantic Scholar. [Link]
-
CAS Common Chemistry. 2,3,4,5,6-Pentafluorotoluene. Retrieved from CAS Common Chemistry. [Link]
-
RSC Publishing. Structural evolution and electronic properties of boron sulfides (B2S3)n (n = 1–6): insights from DFT calculations. Retrieved from RSC Publishing. [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 4. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Polarity Index [condor.depaul.edu]
- 7. shodex.com [shodex.com]
Application Note: Preparation and Solid-State Screening of Pharmaceutical Salts of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine
Introduction
1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine (CAS: 636564-06-2) is a versatile bicyclic scaffold frequently utilized in medicinal chemistry and as a highly nucleophilic organocatalyst[1][2]. The molecule consists of a saturated tetrahydropyridine ring fused to an aromatic pyridine ring. Because the free base is often an oil or a low-melting amorphous solid, developing a robust crystalline salt form is a critical prerequisite for its use as an active pharmaceutical ingredient (API) or a stable reagent. Proper solid form screening ensures optimal bioavailability, chemical stability, and manufacturability[3].
Mechanistic Profiling & Physicochemical Causality
A successful salt screening protocol cannot rely on trial and error; it must be grounded in the molecule's intrinsic electronic properties. 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine acts as a conformationally restricted analog of 4-(dimethylamino)pyridine (DMAP)[2].
Causality Insight : In standard aliphatic-aromatic diamines, the sp³-hybridized aliphatic nitrogen is typically the most basic site. However, in this specific scaffold, the inductive electron-donating effect of the N1-methyl group and the conformational fixation of the saturated ring force the lone pair of the N1 tertiary amine to delocalize extensively into the pyridine ring[2]. This resonance significantly increases the electron density at the N6 pyridine nitrogen, shifting the primary site of basicity and protonation to N6. Consequently, the conjugate acid exhibits an elevated predicted pKa of approximately 9.89[4][5]. To satisfy the "Rule of Three" (
Caption: Mechanistic logic of N6 protonation driven by N1 electron delocalization.
Physicochemical Properties Summary
| Property | Value |
| Molecular Formula | C9H12N2 |
| Molecular Weight | 148.21 g/mol |
| CAS Registry Number | 636564-06-2 |
| Predicted pKa (Conjugate Acid) | 9.89 ± 0.20[4] |
| Primary Protonation Site | N6 (Pyridine nitrogen)[2] |
| Topological Polar Surface Area | 24.9 Ų[5] |
Workflow for Salt Screening
Caption: Systematic workflow for pharmaceutical salt screening of the target API.
Experimental Protocols
Protocol A: Free Base Standardization
The free base must be standardized to remove trace impurities that could inhibit nucleation.
-
Extraction : Dissolve crude 1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine in ethyl acetate (EtOAc). Wash with 1M NaOH to ensure complete deprotonation.
-
Drying : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Storage : Store the purified free base under an inert argon atmosphere at 4°C.
-
Self-Validating Step : This prevents spontaneous N-oxide formation at the highly nucleophilic N6 position, ensuring the starting material's purity remains >99% prior to screening.
-
Protocol B: High-Throughput Salt Screening (HTS)
-
Dispensing : Dispense 0.1 mmol of the standardized free base into a 96-well glass vial array.
-
Solvent Addition : Add 0.5 mL of selected solvents (e.g., Methanol, Acetone, Tetrahydrofuran, Acetonitrile, and EtOAc) to respective vials.
-
Acid Addition : Add 1.05 equivalents of the selected counterion acids (e.g., HCl, Methanesulfonic acid, p-Toluenesulfonic acid, Maleic acid) as 1M solutions.
-
Causality Insight : Utilizing a 1.05 molar excess of acid drives the thermodynamic equilibrium toward complete salt formation and compensates for trace environmental moisture that might disrupt hydrogen bonding networks.
-
-
Crystallization Induction :
-
Thermal Cycling: Heat to 50°C for 1 hour, then cool to 5°C at a controlled rate of 0.1°C/min.
-
Anti-Solvent: For wells remaining in solution, add heptane dropwise until the cloud point is achieved.
-
-
Harvesting : Centrifuge the array, decant the supernatant, and dry the solid hits under vacuum (40°C, 12 h).
Protocol C: Scale-Up Synthesis of the Mesylate Salt
Methanesulfonic acid (pKa ~ -1.9) is often selected as a lead counterion because it provides a massive
-
Charge a 250 mL jacketed reactor with 10 g (67.5 mmol) of the free base and 100 mL of Acetone. Heat to 45°C under mechanical stirring (250 rpm).
-
Slowly charge 6.81 g (70.8 mmol, 1.05 eq) of methanesulfonic acid dissolved in 20 mL of Acetone over 30 minutes. Maintain internal temperature < 50°C to control the exothermic neutralization.
-
Self-Validating Step : Seed the solution with 50 mg of HTS-generated mesylate salt crystals. Seeding bypasses the metastable zone, preventing oiling out and ensuring uniform polymorphic nucleation.
-
Cool the suspension to 0°C over 4 hours. Filter, wash with 20 mL of cold acetone, and dry in a vacuum oven at 50°C to constant weight.
Data Presentation & Solid-State Characterization
The following table summarizes representative screening data used to select the optimal solid form.
| Acid Counterion | Acid pKa | Crystallinity (XRPD) | Melting Point (DSC, °C) | Hygroscopicity (DVS) | |
| Hydrochloric | -6.0 | ~15.9 | High | 210 - 212 | Moderate |
| Methanesulfonic | -1.9 | ~11.8 | High | 185 - 187 | Low |
| p-Toluenesulfonic | -2.8 | ~12.7 | High | 198 - 200 | Low |
| Maleic | 1.9 | ~8.0 | Moderate | 145 - 148 | High |
| Tartaric | 3.0 | ~6.9 | Amorphous/Oil | N/A | N/A |
Analytical Validation Logic:
-
X-Ray Powder Diffraction (XRPD) : Validates the presence of a long-range ordered crystalline lattice. A unique diffractogram distinct from any solid free base indicates a successful phase transition[3].
-
Differential Scanning Calorimetry (DSC) : A sharp endothermic melting peak confirms high phase purity and the absence of solvates (unless a prior desolvation endotherm is observed).
-
¹H NMR : Confirms the 1:1 stoichiometry.
-
Mechanistic check: The chemical shifts of the pyridine protons adjacent to N6 will undergo a significant downfield shift (+0.5 to +1.0 ppm) upon protonation, definitively validating N6 as the site of salt formation.
-
References
-
[5] PubChem. 1,2,3,4-Tetrahydro-1,6-naphthyridine | C8H10N2 | CID 12018703. National Center for Biotechnology Information. URL:[Link]
-
[2] ACS Publications. Kinetics and Mechanism of Azole n−π-Catalyzed Amine Acylation*. Journal of the American Chemical Society. URL:[Link]
-
[3] Triclinic Labs. Solid Form Screening and Selection. Application Note. URL: [Link]
-
[6] Agilent Technologies. Quantitation of N-Nitroso Dabigatran Etexilate Impurity Using the Agilent 6495C LC/TQ. Application Note. URL:[Link]
Sources
Microwave-Assisted Pictet-Spengler Synthesis of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine: A Detailed Protocol and Mechanistic Insight
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The 1,2,3,4-tetrahydro-1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with diverse biological activities, including potential treatments for Alzheimer's disease and HIV.[1][2] This application note provides a comprehensive and robust protocol for the synthesis of a key derivative, 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine, utilizing a microwave-assisted Pictet-Spengler reaction. By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to minutes while often improving yields compared to conventional methods.[3] We will delve into the causality behind experimental choices, provide a detailed step-by-step protocol, and offer insights into reaction optimization and troubleshooting, ensuring a reliable and reproducible synthesis for researchers in drug discovery and organic synthesis.
Introduction: The Strategic Advantage of Microwave Synthesis
The synthesis of nitrogen-containing heterocycles is a cornerstone of modern drug development. Among these, the tetrahydro-1,6-naphthyridine framework is of significant interest due to its presence in potent bioactive agents, such as CXCR4 antagonists and phosphodiesterase 5 (PDE5) inhibitors.[1][2] The traditional synthesis of these scaffolds often relies on the Pictet-Spengler reaction, a powerful tool for constructing tetrahydroisoquinoline and related heterocyclic systems.[4][5]
Discovered in 1911, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[4] While effective, conventional heating methods for this reaction can be slow and energy-intensive.
Microwave-assisted organic synthesis (MAOS) offers a transformative alternative. By using microwave irradiation to directly heat polar molecules in the reaction mixture, MAOS achieves rapid and uniform heating, leading to a significant acceleration of reaction rates. This often results in cleaner reactions, higher yields, and reduced formation of side products, making it an ideal technology for constructing libraries of complex molecules in a high-throughput fashion.[6][7]
This guide details a validated protocol for the synthesis of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine, leveraging the efficiency and control of microwave irradiation.
Reaction Principle and Mechanism
The synthesis proceeds via the Pictet-Spengler reaction. The key steps are:
-
Imine Formation: The reaction initiates with the condensation of 3-(2-aminoethyl)pyridine with acetaldehyde to form a Schiff base (imine).
-
Iminium Ion Generation: In the presence of an acid catalyst, the imine is protonated to form a highly electrophilic iminium ion. The acid catalyst is crucial as the imine itself is often not electrophilic enough to induce ring closure.[4]
-
Intramolecular Cyclization: The electron-rich pyridine ring acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular electrophilic substitution reaction. This is the ring-closing step that forms the new six-membered ring.
-
Deprotonation: A final deprotonation step re-aromatizes the pyridine ring, yielding the stable 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine product.
Microwave energy accelerates this process by efficiently overcoming the activation energy barriers for both iminium ion formation and the subsequent cyclization.
Caption: The Pictet-Spengler reaction mechanism for the target synthesis.
Detailed Experimental Protocol
This protocol is designed for a standard laboratory microwave reactor equipped with pressure and temperature monitoring.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-(2-Aminoethyl)pyridine | ≥98% | Commercially Available | Store under inert gas. |
| Acetaldehyde | ≥99% | Commercially Available | Highly volatile. Handle in a fume hood. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Commercially Available | Corrosive. Use appropriate PPE. |
| Acetonitrile (ACN) | HPLC Grade | Commercially Available | Excellent solvent for microwave synthesis due to its high tan δ. |
| Saturated Sodium Bicarbonate | ACS Grade | - | Aqueous solution for work-up. |
| Dichloromethane (DCM) | ACS Grade | - | For extraction. |
| Anhydrous Sodium Sulfate | ACS Grade | - | For drying organic layers. |
| Silica Gel | 230-400 mesh | - | For column chromatography. |
| Microwave Reaction Vial | 10 mL | - | Must be certified for the reactor used. |
| Stir Bar | - | - | Teflon-coated. |
Equipment
-
Monowave or multi-mode laboratory microwave reactor
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)
-
Magnetic stirrer
-
Rotary evaporator
-
Flash chromatography system
-
Analytical instruments for characterization (NMR, MS)
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for microwave-assisted synthesis.
-
Reagent Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 3-(2-aminoethyl)pyridine (1.0 mmol, 122 mg).
-
Solvent and Reagent Addition: Add acetonitrile (4.0 mL). With gentle stirring, add acetaldehyde (1.2 mmol, 53 mg, ~67 µL). Finally, add trifluoroacetic acid (TFA) (1.2 mmol, 137 mg, ~90 µL) dropwise.
-
Vessel Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial into the microwave reactor cavity. Irradiate the mixture under the following conditions:
-
Temperature: 140 °C (Use a pre-stirring time of 30 seconds)
-
Hold Time: 15 minutes
-
Pressure: Max ~20 bar
-
Power: Dynamic power control to maintain temperature
-
-
Cooling: After irradiation, allow the vial to cool to below 50 °C using compressed air before handling.
-
Work-up: Open the vial and transfer the contents to a round-bottom flask. Quench the reaction by slowly adding 15 mL of saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to yield 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine as a pure solid.
Results and Discussion
Expected Outcome
The application of microwave irradiation significantly accelerates the Pictet-Spengler reaction. A comparison with conventional heating methods highlights the primary advantages of this protocol.
| Parameter | Microwave-Assisted Method | Conventional Method |
| Reaction Time | 15 minutes | 6 - 24 hours |
| Temperature | 140 °C | 80 - 110 °C (Reflux) |
| Typical Yield | 75 - 90% | 50 - 70% |
| Purity (Crude) | Generally higher | Often requires more extensive purification |
Causality of Experimental Choices
-
Solvent: Acetonitrile is an excellent choice for microwave synthesis due to its high dielectric tangent (tan δ), which allows for very efficient absorption of microwave energy and rapid heating. Its boiling point (82 °C) allows the reaction to be run under sealed-vessel conditions to reach higher temperatures safely.
-
Catalyst: Trifluoroacetic acid (TFA) is a strong acid that effectively protonates the intermediate imine to form the reactive iminium ion, which is the key electrophile in the cyclization step.[4] Alternative acids like polyphosphoric acid (PPA) or HCl can be used, but TFA is often preferred for its solubility in organic solvents.
-
Temperature: Operating at 140 °C, well above the solvent's boiling point, provides the thermal energy to overcome the activation barrier of the cyclization. Such temperatures are safely and rapidly achieved in a sealed microwave vial. Optimization studies in similar reactions have shown that higher temperatures for short durations often give the best results.[6]
Characterization of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine
-
¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the aromatic protons on the pyridine ring, the aliphatic protons of the newly formed saturated ring, and the characteristic quartet and doublet for the C1-methyl group are expected.
-
¹³C NMR (100 MHz, CDCl₃): Signals for aromatic and aliphatic carbons should be observed, confirming the fused ring structure.
-
Mass Spectrometry (ESI+): A prominent peak corresponding to the [M+H]⁺ ion at m/z = 149.11 is expected for the molecular formula C₉H₁₂N₂.
Protocol Validation and Troubleshooting
A self-validating protocol anticipates potential issues and provides clear solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive or impure starting materials.- Insufficient acid catalyst.- Temperature too low. | - Verify the purity of 3-(2-aminoethyl)pyridine.- Use freshly opened acetaldehyde.- Increase TFA to 1.5 equivalents.- Increase reaction temperature to 150-160 °C. |
| Incomplete Reaction | - Reaction time too short. | - Increase the hold time in the microwave to 20-25 minutes. Monitor by TLC or LC-MS if possible. |
| Formation of Side Products | - Temperature too high, causing decomposition.- Excess aldehyde leading to side reactions. | - Reduce the temperature to 120-130 °C.- Use a strict 1.1 to 1.2 molar equivalent of acetaldehyde. |
Safety Precautions
-
All operations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
-
Acetaldehyde is volatile and flammable. Trifluoroacetic acid is highly corrosive. Handle with extreme care.
-
Microwave reactors generate high pressures and temperatures. Only use vials and caps specified by the manufacturer and never exceed the recommended volume or pressure limits. Always inspect vials for cracks or defects before use.
References
- Microwave Assisted Pictet–Spengler and Bischler–Napieralski Reactions | Request PDF. (n.d.).
-
Muñoz-Torrero, D., et al. (2014). 1,2,3,4-Tetrahydrobenzo[h][8][9]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies. European Journal of Medicinal Chemistry, 73, 141-152.
- Stadler, A., & Kappe, C. O. (2001). The Pictet-Spengler Reaction Updates Its Habits. CHIMIA International Journal for Chemistry, 55(9), 735-738.
- Borrell, J. I., et al. (2021). 1,6-Naphthyridin-2(1H)
- Graphene Oxide and Amberlyst 15 as Promoters in a Two-Step Pictet–Spengler Reaction. (2022). ACS Omega, 7(8), 6985-6994.
- One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives. (n.d.). Chemical Review and Letters. Retrieved March 3, 2026.
- Victory, P. J. (1992). A Synthesis of 1,2,3,4-Tetrahydro-1,6-naphthyridines. HETEROCYCLES, 34(10), 1905.
- Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (n.d.). Royal Society of Chemistry. Retrieved March 3, 2026.
- Pictet-Spengler reaction. (n.d.). Name-Reaction.com. Retrieved March 3, 2026.
-
Di Pietro, O., et al. (2014). 1,2,3,4-Tetrahydrobenzo[h][8][9]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies. European Journal of Medicinal Chemistry.
- Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. (2022). Journal of Medicinal Chemistry, 65(5), 4150-4167.
- Pictet–Spengler reaction. (2023). In Wikipedia.
- The mechanism of the Pictet–Spengler reaction. (n.d.).
- Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627-5634.
- (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (n.d.).
- Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). Organic Process Research & Development, 24(8), 1516-1524.
- Chemical Reaction Kinetics of the Pictet-Spengler Reaction. (n.d.). DePaul University. Retrieved March 3, 2026.
- 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. (2009). Bioorganic & Medicinal Chemistry, 17(16), 5898-5906.
- 1-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine. (n.d.). Vulcanchem. Retrieved March 3, 2026.
- Efficient synthesis of new 6-arylphenanthridines based on microwave-assisted Suzuki–Miyaura cross-coupling and Pictet–Spengler dehydrogenative cyclization in a zinc chloride/[Bmim]BF4 mixture. (2012). Green Chemistry, 14(4), 909.
-
Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][8][9]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. (2022). ACS Chemical Neuroscience, 13(5), 646-659.
- Environmentally Benign Green Synthesis and Characterization of 4-Methyl-2, 6-Naphthyridines under Microwave Irradiation. (2014). Research Journal of Recent Sciences.
-
1-METHYL-1,2,3,4-TETRAHYDRO-[8][9]NAPHTHYRIDINE | 636564-06-2. (n.d.). ChemicalBook. Retrieved March 3, 2026.
- Microwave-assisted synthesis of nitrogen heterocycles. (n.d.). Retrieved March 3, 2026.
- Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020). International Journal of Pharmaceutical Sciences and Research.
- Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evalu
- 1,2,3,4-Tetrahydro-1,6-naphthyridine | 13623-84-2. (n.d.). Merck. Retrieved March 3, 2026.
- Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. (n.d.). IRIS-AperTO. Retrieved March 3, 2026.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. via.library.depaul.edu [via.library.depaul.edu]
- 6. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
- 7. iris.unito.it [iris.unito.it]
- 8. researchgate.net [researchgate.net]
- 9. One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst [chemrevlett.com]
Application Note: Advanced Functionalization Strategies for the 1-Methyl-1,2,3,4-Tetrahydro-1,6-Naphthyridine Scaffold
Executive Summary & Scientific Rationale
The 1,6-naphthyridine scaffold is a privileged pharmacophore widely utilized in medicinal chemistry and a versatile building block in complex organic synthesis[1]. While traditional functionalization of this core has historically relied on harsh conditions, recent methodological advancements enable rapid, regioselective modifications under mild conditions[2].
Among its derivatives, the 1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine scaffold is of particular interest. Beyond its utility as a structural motif, it serves as a hyper-nucleophilic acyl-transfer catalyst[3]. By selectively reducing the N1-containing ring and introducing an N-methyl group, the resulting tetrahydro-1,6-naphthyridine achieves conformational fixation[4]. This structural lock, combined with the inductive electron-donating effect of the alkyl group, optimally aligns the nitrogen lone pair. Consequently, this scaffold thermodynamically outperforms standard catalysts like 4-dimethylaminopyridine (DMAP) and 4-pyrrolidinopyridine (PPY) in the late-stage acylation of sterically hindered substrates[4].
De Novo Synthesis and Core Functionalization Workflows
Before isolating the tetrahydro derivative, the fully aromatic 1,6-naphthyridine core must be constructed and functionalized. Traditional heterocyclic amide activations are often sluggish and limit late-stage derivatization[2]. A highly efficient modern strategy involves the one-pot ditriflation of 1,6-naphthyridine-5,7-diones[1].
The Causality of the Ditriflate Strategy: Reacting the dione with triflic anhydride yields a bench-stable 1,6-naphthyridine-5,7-ditriflate[1]. This intermediate is primed for downstream functionalization because the C5 and C7 positions exhibit differential electrophilicity. By carefully controlling the order of reagent addition, researchers can achieve regioselective C5-amination followed by C7-Suzuki or Kumada cross-coupling[1]. Once the desired functional groups are installed, the N1-ring is selectively reduced and methylated to yield the active 1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine scaffold.
Synthetic workflow for functionalization and isolation of the target naphthyridine scaffold.
The Scaffold as a Hyper-Nucleophilic Catalyst
The thermodynamic driving force of 1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine in acyl transfer is remarkable. The enthalpy of acetyl transfer for this conformationally fixed catalyst is -96.0 kJ/mol, which is significantly more negative than that of DMAP (-82.1 kJ/mol) and PPY (-93.1 kJ/mol)[4]. This enhanced thermodynamic stability of the highly electrophilic N-acylpyridinium intermediate accelerates the acylation of unreactive or sterically hindered alcohols, making it an invaluable tool for late-stage functionalization[3].
Catalytic cycle of acyl transfer utilizing the hyper-nucleophilic naphthyridine scaffold.
Experimental Protocols
Protocol 1: One-Pot Ditriflation and Regioselective Functionalization
This protocol establishes a self-validating system where the differential reactivity of the ditriflate ensures high regioselectivity without the need for intermediate purification[1].
-
Ditriflation: Dissolve 1,6-naphthyridine-5,7-dione (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add pyridine (3.0 equiv) and cool the mixture to 0 °C.
-
Activation: Dropwise add trifluoromethanesulfonic anhydride (Tf₂O, 2.5 equiv). Stir for 2 hours at room temperature to form the bench-stable 5,7-ditriflate intermediate.
-
C5-Substitution: Add the desired secondary amine (1.1 equiv) at 0 °C. The S_NAr substitution occurs regioselectively at the C5 position due to its higher electrophilicity compared to C7[1].
-
C7-Cross Coupling: To the same reaction vessel, add an arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and aqueous Na₂CO₃ (2.0 M). Heat the biphasic mixture to 80 °C for 4 hours to achieve C7-arylation[1].
-
Workup: Quench with distilled water, extract with ethyl acetate (3x), dry the combined organic layers over MgSO₄, and purify via flash column chromatography.
Protocol 2: Selective Reduction and N-Methylation
This step locks the conformation of the scaffold, maximizing its future catalytic utility[4].
-
Selective Reduction: Dissolve the C5/C7-functionalized 1,6-naphthyridine in absolute ethanol. Add 10% Pd/C (10 wt%) and stir vigorously under a hydrogen atmosphere (1 atm) for 12 hours. The N1-ring is selectively reduced to the 1,2,3,4-tetrahydro state. Filter the suspension through a pad of Celite to remove the catalyst.
-
N-Methylation (Reductive Amination): Dissolve the concentrated intermediate in methanol. Add aqueous formaldehyde (37%, 2.0 equiv) and sodium cyanoborohydride (NaBH₃CN, 1.5 equiv). Add glacial acetic acid dropwise to adjust the pH to ~5, optimizing the formation of the iminium ion.
-
Isolation: Stir for 6 hours at room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, and purify to yield the functionalized 1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine derivative.
Protocol 3: Catalytic Acylation of Hindered Alcohols
Utilizing the synthesized scaffold as a hyper-nucleophile for late-stage functionalization[4].
-
Setup: In a flame-dried vial, combine the sterically hindered alcohol (1.0 equiv), triethylamine (2.0 equiv), and the 1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine catalyst (5 mol%) in anhydrous THF.
-
Acylation: Add acetic anhydride (1.5 equiv) dropwise at room temperature.
-
Monitoring: Track the reaction via TLC or GC-MS. The enhanced nucleophilicity of the conformationally locked catalyst ensures rapid conversion (typically <2 hours).
-
Workup: Dilute with diethyl ether, wash sequentially with 1M HCl and brine, and dry over Na₂SO₄ before concentration.
Quantitative Data Presentation
Table 1: Regioselective Functionalization Yields via Ditriflate Intermediates Data demonstrates the versatility of the C7-triflate primed for downstream functionalization following initial C5-amination[1].
| Sequential Reaction Sequence | Reagents Used | Position Functionalized | Isolated Yield (%) |
| Sequence A: Amination / Kumada | 1. Amine 2. Methylmagnesium bromide | C5 (Amine) C7 (Methyl) | ~85% |
| Sequence B: Amination / Suzuki | 1. Amine 2. Arylboronic acid, Pd(PPh₃)₄ | C5 (Amine) C7 (Aryl) | ~88% |
| Sequence C: Amination / Cyanation | 1. Amine 2. Zn(CN)₂, Pd-catalyst | C5 (Amine) C7 (Cyano) | ~82% |
Table 2: Thermodynamic Comparison of Acyl-Transfer Catalysts Comparison of acetyl transfer enthalpies highlighting the superiority of the conformationally fixed 1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine[4],[3].
| Catalyst | Structural Feature | Enthalpy of Acetyl Transfer (ΔH) | Relative Efficiency |
| DMAP | Flexible dimethylamino group | -82.1 kJ/mol | Baseline |
| PPY | Pyrrolidino ring | -93.1 kJ/mol | Moderate |
| 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine | Conformationally fixed N-methyl ring | -96.0 kJ/mol | High |
| 9-Azajulolidine (9-AJ) | Fully rigidified tricyclic system | -108.9 kJ/mol | Very High |
References
-
Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry - ACS Publications. 1
-
Kinetics and Mechanism of Azole n−π*-Catalyzed Amine Acylation. ACS Publications. 4
-
Facile Synthesis of Pyrrolyl 4-Quinolinone Alkaloid Quinolactacide by 9-AJ-Catalyzed Tandem Acyl Transfer–Cyclization of o-Alkynoylaniline Derivatives. ACS Omega - ACS Publications. 3
-
Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing. 2
Sources
Troubleshooting & Optimization
overcoming solubility issues with 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine
Subject: 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine
Document ID: ST-NAPH-16-004 Status: Active Last Updated: March 3, 2026[1]
Executive Summary
This guide addresses solubility, formulation, and handling challenges associated with 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine (and its related scaffolds).[1][2] This bicyclic heterocycle presents a classic "lipophilic base" profile: high solubility in organic solvents, poor aqueous solubility at neutral pH, and a tendency to "oil out" during purification due to its low melting point and tertiary amine character.[2]
Module 1: Physicochemical Intelligence
Before attempting solubilization, you must understand the molecular behavior governing the compound.[2]
| Property | Value / Characteristic | Technical Insight |
| Structure | Bicyclic: Pyridine fused to N-methyl piperidine | Dual Basicity: Contains two nitrogens.[1][3] N1 (piperidine) is highly basic (pKa ~8.5–9.5).[1][2][3] N6 (pyridine) is weakly basic (pKa ~3–4).[1][2][3] |
| Physical State | Low-melting solid or viscous oil | The N-methyl substitution removes the hydrogen bond donor at N1, significantly lowering lattice energy compared to the parent nor-compound.[1] This causes frequent "oiling out."[1][2][3] |
| LogP (Est.) | ~1.5 – 2.5 | Moderately lipophilic.[1][2][3] It partitions into lipid bilayers but struggles in aqueous buffers without ionization.[1][3] |
| pKa | ~9.0 (N1-Methyl) | Critical: At physiological pH (7.4), the molecule is partially ionized but exists in equilibrium with its insoluble free base.[1][2][3] At pH > 9, it precipitates.[1][2] |
Module 2: Synthesis & Purification Troubleshooting
Issue: "The compound oils out during workup and won't crystallize."
Root Cause: The 1-methyl group disrupts crystal packing.[1][3] Impurities often act as a solvent, keeping the product in a non-crystalline "oil" phase.[2]
Protocol: The "Reverse-Phase" Acid/Base Rescue
Do not rely on standard crystallization.[1][3] Use this pH-swing purification method to remove non-basic impurities without chromatography.[1][3]
-
Dissolution: Dissolve the crude oil in a minimal amount of Ethyl Acetate (EtOAc) .[1][2][3]
-
Extraction (Protonation): Extract the organic layer 3x with 1M HCl .
-
Wash: Wash the combined acidic aqueous layer once with fresh EtOAc (discards trace impurities).[1][2][3]
-
Basification (The Critical Step):
-
Recovery: Extract the basic aqueous layer 3x with DCM (Dichloromethane) .[1][2][3] Dry over Na2SO4 and concentrate.
Expert Tip: If the free base remains an oil, convert it to a Dihydrochloride or Mesylate salt immediately for solid-state storage.[1][2] (See Module 4).
Module 3: Biological Formulation (In Vitro & In Vivo)
Issue: "The compound precipitates when diluted into cell culture media (pH 7.4)."
Visual Guide: Solubility Decision Tree
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental context.
Protocol A: In Vivo Formulation (The "Buffer Trap")
Objective: Achieve >5 mg/mL concentration for dosing.
-
The Vehicle: Prepare 50 mM Citrate Buffer (pH 3.0–4.0) .
-
Procedure:
-
Why this works: The N1-nitrogen (pKa ~9) must be fully protonated to maintain solubility.[1][3] At pH 4, the ratio of [Ionized]/[Unionized] is
, ensuring the compound stays in solution.[2][3]
Protocol B: The Cyclodextrin "Safety Net"
If acidic pH is not tolerated (e.g., sensitive IP injection), use Sulfobutylether-β-cyclodextrin (Captisol®) or HP-β-CD .[1]
-
Sonicate at 40°C for 30 mins.
-
Mechanism: The lipophilic naphthyridine core enters the hydrophobic cavity of the cyclodextrin, shielding it from the aqueous environment while the outer shell ensures water solubility [1].[2]
Module 4: Salt Selection Strategy
Issue: "I need a solid form for long-term stability."
The free base is prone to oxidation (N-oxide formation) and is difficult to weigh (oil/sticky solid).[1][3]
| Salt Form | Pros | Cons | Procedure |
| Dihydrochloride (2HCl) | Highest melting point; easiest to crystallize.[1][3] | Highly hygroscopic; excess acidity can be corrosive in some assays.[1][3] | Dissolve base in EtOH; add 2.2 eq. HCl in Dioxane.[1][2][3] Dilute with Et2O to precipitate.[1][2][3] |
| Mesylate (MSA) | Recommended. Excellent solubility; non-hygroscopic; stable.[1][2][3] | Lower melting point than HCl.[1][2][3] | Dissolve base in EtOAc; add 1.0 eq Methanesulfonic acid.[1][2][3] |
| Fumarate | Less acidic (pH ~4 in solution); good for mild formulations.[1][2][3] | Lower solubility than HCl/MSA.[1][2][3] | Dissolve base in IPA; add 1.0 eq Fumaric acid; heat and cool slowly. |
Frequently Asked Questions (FAQ)
Q: Can I use DMSO for animal studies? A: Avoid pure DMSO. It causes pain and tissue damage.[1][2][3] For this compound, a "Co-solvent System" of 5% DMSO / 5% Solutol HS-15 / 90% Saline is a standard, well-tolerated starting point if pH adjustment fails [2].[1][2]
Q: My compound turns yellow/brown upon storage. Is it degrading? A: Yes. Tetrahydro-naphthyridines are electron-rich and susceptible to oxidation at the benzylic positions or N-oxide formation.[1] Store as a salt (HCl or Mesylate) at -20°C under Argon.
Q: Why does the literature show different melting points? A: This is likely due to the difference between the Free Base (often oil/low melt) and various Salts (high melt), or the presence of hydrates.[2][3] Always verify the form used in the cited paper [3].
References
-
Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Strickley, R. G. (2004).[1][2][3] Solubilizing excipients in oral and injectable formulations.[1][2][3][6] Pharmaceutical Research. Link
-
ChemicalBook. (2025).[1][2][3] 1,2,3,4-Tetrahydro-1,6-naphthyridine Properties and Melting Points. Link
-
PubChem. (2025).[1][2][3][7] 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine Compound Summary. Link[2][3]
Sources
- 1. 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | C11H14O | CID 139860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Naphthalene, 1,2,3,4-tetrahydro- (CAS 119-64-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. catsci.com [catsci.com]
- 5. acs.org [acs.org]
- 6. blog.pacelabs.com [blog.pacelabs.com]
- 7. 1,2,3,4-Tetrahydro-1,6,8-trimethylnaphthalene | C13H18 | CID 594547 - PubChem [pubchem.ncbi.nlm.nih.gov]
minimizing side reactions during naphthyridine methylation
A Guide to Minimizing Side Reactions and Maximizing Regioselectivity
Welcome to the technical support center for naphthyridine methylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing a methyl group to the naphthyridine scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the N-methylation of naphthyridines. The solutions provided are based on established chemical principles and field-proven insights.
Problem 1: Poor or No Reaction
Q: I'm not observing any product formation. What are the likely causes and how can I resolve this?
A: A lack of reactivity in N-methylation reactions often points to issues with the reagents, reaction conditions, or the substrate's inherent reactivity.
-
Reagent Quality: Ensure your methylating agent is fresh and has been stored correctly. For instance, methyl iodide is light-sensitive and can decompose over time, while methyl triflate is extremely moisture-sensitive.[1] It is also crucial to use a dry, appropriate solvent, as protic solvents can quench the methylating agent.
-
Reaction Conditions:
-
Temperature: Many N-methylation reactions require heat to proceed at a practical rate.[1] If you are running the reaction at room temperature, consider gradually increasing the temperature. For low-boiling solvents like dichloromethane (DCM), you may need to switch to a higher-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to achieve the necessary temperature.[1]
-
Concentration: Increasing the concentration of your reactants can enhance the reaction rate. You can also try increasing the equivalents of the methylating agent.[1]
-
-
Substrate Solubility: The naphthyridine starting material must be fully dissolved for the reaction to proceed efficiently. If solubility is an issue, switch to a more polar aprotic solvent like DMF or DMSO.
-
Methylating Agent Reactivity: If you are using a milder methylating agent like dimethyl carbonate, you may need to switch to a more potent one. The general order of reactivity for common methylating agents is: Methyl Triflate > Dimethyl Sulfate > Methyl Iodide > Dimethyl Carbonate.[1]
Problem 2: Formation of Multiple Products (Regioselectivity Issues)
Q: My reaction is producing a mixture of N-methylated isomers. How can I control which nitrogen gets methylated?
A: The regioselectivity of N-methylation in naphthyridines is a common challenge governed by the electronic and steric environment of the nitrogen atoms. The nitrogen atom that is more nucleophilic will preferentially be methylated.
-
Electronic Effects: The electron density on the nitrogen atoms plays a crucial role. Electron-donating groups on one of the pyridine rings will increase the nucleophilicity of the nitrogen in that ring, favoring methylation at that site. Conversely, electron-withdrawing groups will decrease nucleophilicity.
-
Steric Hindrance: Bulky substituents near one of the nitrogen atoms will sterically hinder the approach of the methylating agent, directing methylation to the less hindered nitrogen. This principle has been used to control regioselectivity by employing bulky Lewis acids to block a specific nitrogen atom.[2]
-
Solvent Effects: The choice of solvent can influence the reaction's regioselectivity.[3] It is advisable to screen a few different solvents to determine the optimal one for your specific substrate.
-
Protecting Groups: In cases where electronic and steric factors are not sufficient to achieve the desired regioselectivity, a protecting group strategy may be necessary. For example, one nitrogen can be temporarily protected, allowing for selective methylation of the other. Common nitrogen protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxycarbonyl).[4][5]
Problem 3: Over-methylation
Q: I'm observing the formation of a di-methylated product (a quaternary ammonium salt). How can I prevent this?
A: Over-methylation, the addition of a second methyl group to an already N-methylated nitrogen, is a common side reaction, especially with highly reactive methylating agents.
-
Stoichiometry: Carefully control the stoichiometry of the methylating agent. Use only a slight excess (e.g., 1.05-1.1 equivalents) to minimize the chance of a second methylation event.
-
Reaction Time and Temperature: Monitor the reaction closely using techniques like TLC or LC-MS.[1] Stop the reaction as soon as the starting material is consumed to prevent the formation of the over-methylated product. Running the reaction at a lower temperature can also help to favor the mono-methylated product.
-
Methylating Agent Reactivity: If over-methylation is persistent, consider using a less reactive methylating agent.[1] For example, if you are using methyl triflate, switching to methyl iodide might provide better control.
Problem 4: C-H Methylation
Q: I'm seeing evidence of methylation on the carbon backbone of the naphthyridine ring instead of, or in addition to, N-methylation. Why is this happening and how can I avoid it?
A: While N-methylation is generally favored due to the higher nucleophilicity of the nitrogen lone pair, C-H methylation can occur under certain conditions, particularly with radical-based mechanisms or when using strong bases.[6]
-
Reaction Mechanism: Some modern methylation methods utilize radical mechanisms, for example, using DMSO as a methyl source.[6][7] If your goal is selective N-methylation, these methods may not be suitable. Stick to classic SN2-type methylation conditions (e.g., methyl iodide in DMF).
-
Avoidance of Strong Bases: Unless specifically required, avoid the use of very strong bases that could deprotonate a C-H bond on the naphthyridine ring, leading to subsequent C-methylation.[1]
-
Reaction Conditions: Milder reaction conditions (lower temperature, less reactive methylating agent) will generally favor the kinetically preferred N-methylation over C-methylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methylating agents for naphthyridines?
A1: A range of methylating agents can be used, each with its own reactivity profile and handling requirements.[1][8]
| Methylating Agent | Formula | Typical Solvents | Temperature | Key Considerations |
| Methyl Iodide | CH₃I | Acetonitrile, DMF, DCM | Room Temp. to Reflux | Highly reactive, volatile, and light-sensitive. A standard and effective choice.[1] |
| Dimethyl Sulfate | (CH₃)₂SO₄ | Acetonitrile, Toluene | Room Temp. to 80 °C | Very efficient, but highly toxic and carcinogenic; handle with extreme caution.[1] |
| Methyl Triflate | CF₃SO₃CH₃ | DCM, Acetonitrile | 0 °C to Room Temp. | Extremely reactive ("super" methylating agent), moisture-sensitive, and expensive.[1] |
| Dimethyl Carbonate | (CH₃O)₂CO | Methanol, DMF | > 100 °C (often requires a catalyst) | Considered a "green" alternative, less toxic, but requires higher temperatures.[1] |
Q2: What is the general mechanism for the N-methylation of naphthyridines?
A2: The N-methylation of naphthyridines typically proceeds through a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on one of the nitrogen atoms acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent. This results in the formation of an N-methylated naphthyridinium salt.
Visualizing Reaction Control
Factors Influencing Regioselectivity
Caption: Key factors determining the site of methylation.
Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision-making workflow for troubleshooting.
Experimental Protocols
Protocol 1: General Procedure for N-Methylation using Methyl Iodide
This protocol provides a general method for the N-methylation of a naphthyridine derivative.
-
Preparation: To a solution of the naphthyridine starting material (1.0 eq.) in anhydrous DMF (0.1-0.5 M), add potassium carbonate (1.5 eq.).
-
Addition of Methylating Agent: Add methyl iodide (1.1 eq.) to the solution at room temperature. For less reactive substrates, the reaction may require heating.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature. Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired N-methylated naphthyridine.
Protocol 2: Purification of Methylated Naphthyridines
The purification of N-methylated naphthyridines, which are often basic, can sometimes be challenging on silica gel.
-
Column Chromatography: If using standard silica gel, consider adding a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent to prevent streaking and improve separation.
-
Alternative Stationary Phases: For particularly polar or basic compounds, alternative purification methods such as reverse-phase chromatography or using a different stationary phase like alumina may be beneficial.
-
Precipitation/Crystallization: If the N-methylated product is a salt that precipitates from the reaction mixture, it can often be isolated by simple filtration and washing with a non-polar solvent to remove impurities.[1]
References
-
Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(21), 6439. [Link]
-
Zhu, S., et al. (2016). Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent. Organic & Biomolecular Chemistry, 14(38), 9064-9068. [Link]
-
Natarajan, P., et al. (2025). DMSO (dimethyl sulfoxide) as a two-methyl source: C-H (trideutero)methylation of (iso)quinolines and their N-oxides. Organic & Biomolecular Chemistry. [Link]
-
El-Malah, A. A. (2025). N-Methylation Of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. ResearchGate. [Link]
-
Rajagopal, S., & Sureshkumar, G. (2000). Effect of solvents on the photophysical properties of substituted imidazonaphthyridine derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(5), 983-989. [Link]
-
Beilstein Archives. (2020). naphthyridines as Arginine Mimetics Using a Horner–Wadsworth–Emmons Bas. [Link]
-
RSC Publishing. (2001). Protecting groups. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of solvents on the photophysical properties of substituted imidazonaphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. Protecting groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
stability of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine in aqueous solution
Subject: Aqueous Stability & Handling Guide
Executive Summary
This guide addresses the physicochemical behavior of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine in aqueous media.[1] As a bicyclic scaffold combining a basic tertiary amine (N1) and an aromatic pyridine (N6), this molecule presents specific challenges regarding pH-dependent solubility and oxidative instability .[1]
Users most frequently encounter issues with unexpected precipitation in neutral buffers (PBS) and "ghost peaks" in LC-MS due to N-oxide formation.[1] This document provides the mechanistic rationale and validated protocols to troubleshoot these issues.
Module 1: Chemical Stability & Solubility Profile
The "Dual-Nitrogen" Challenge
To handle this molecule, you must understand its ionization states. It contains two distinct nitrogen centers:[1][2]
-
N1 (Aliphatic,
): Highly basic (Estimated pKa 8.5–9.5).[1] This is the primary protonation site.[1] -
N6 (Aromatic,
): Weakly basic (Estimated pKa 3–4).[1]
Troubleshooting: Solubility Cliffs
Issue: "My compound dissolved in DMSO, but precipitated immediately when added to PBS (pH 7.4)."
Root Cause: At pH 7.4, the N1 center is in equilibrium between its protonated (cationic) and neutral forms.[1] The neutral form is highly lipophilic.[1] If the concentration exceeds the intrinsic solubility (
| pH Environment | Dominant Species | Solubility Status | Risk |
| Acidic (pH < 4) | Dication ( | High | Hydrolysis (rare) |
| Mild Acid (pH 4–7) | Monocation ( | Moderate/High | Stable |
| Neutral/Basic (pH > 8) | Neutral Free Base | Very Low | Precipitation |
Oxidative Instability
Issue: "The solution turned faint yellow/brown after 24 hours on the bench." Mechanism: The N1-methyl tertiary amine is susceptible to oxidation.[1]
-
N-Oxidation: Formation of the N-oxide (
peak in MS).[1] - -Carbon Oxidation: Radical attack at the C2 position (alpha to the amine) can lead to iminium ions and subsequent ring opening or polymerization, causing color changes.[1]
Module 2: Visualization of Stability Logic
The following diagram illustrates the decision matrix for handling this compound in aqueous solution.
Figure 1: Decision tree for predicting solubility and stability outcomes based on pH and environmental exposure.[1]
Module 3: Analytical Troubleshooting (HPLC/LC-MS)
Scenario: You observe peak tailing or splitting in your chromatogram.[1]
Diagnosis: Tetrahydro-naphthyridines are "sticky" bases.[1] They interact strongly with residual silanols on silica-based C18 columns.[1]
Recommended Method Parameters:
| Parameter | Recommendation | Rationale |
| Mobile Phase A | Water + 0.1% Formic Acid OR 10mM Ammonium Formate (pH 3.[1]8) | Keeps N1 fully protonated ( |
| Mobile Phase B | Acetonitrile (MeCN) | MeCN generally provides better peak shape for basic amines than Methanol.[1] |
| Column | C18 with "End-capping" or Hybrid Particle (e.g., BEH C18) | Reduces silanol interactions that cause tailing.[1] |
| Detection | UV 254 nm / 280 nm | The pyridine ring provides good UV absorbance.[1] |
Critical Warning: Do not use neutral unbuffered water. The local pH will fluctuate as the compound elutes, leading to split peaks.
Module 4: Validated Experimental Protocols
Protocol A: Forced Degradation (Oxidative Stress)
Use this to validate your analytical method's ability to detect N-oxides.[1]
-
Preparation: Dissolve 1 mg of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine in 1 mL of Acetonitrile/Water (50:50).
-
Stressing: Add 100 µL of 30%
. -
Incubation: Incubate at Room Temperature for 4 hours.
-
Analysis: Inject onto LC-MS.
-
Expected Result: Appearance of a peak with Mass
(N-oxide) eluting earlier than the parent peak (due to increased polarity).[1]
Protocol B: Solubility Profiling
Use this before starting animal studies or cellular assays.
-
Stock: Prepare a 10 mM stock in DMSO.
-
Buffer Set: Prepare 100 mM Phosphate buffers at pH 6.0, 7.0, and 8.0.
-
Spike: Add 10 µL of Stock to 990 µL of each buffer (Final conc: 100 µM).
-
Incubation: Shake for 2 hours at 25°C.
-
Filtration: Centrifuge at 14,000 rpm for 10 mins or filter (0.22 µm).
-
Quantification: Analyze supernatant by HPLC against a standard curve.
Frequently Asked Questions (FAQ)
Q1: Can I store the aqueous stock solution at 4°C? A: Not recommended. Aqueous solutions of tetrahydro-naphthyridines are prone to slow oxidation and hydrolysis (if additives are present).[1] Best Practice: Store as a solid or as a frozen stock in DMSO at -20°C or -80°C. If aqueous dilution is necessary, prepare fresh daily.
Q2: Why is my compound turning pink/red in solution? A: This is likely a photochemical reaction . Naphthyridine derivatives can be photosensitive.[1] While the parent compound is white/pale yellow, radical degradation products often form conjugated chromophores. Always protect solutions from light using amber vials or aluminum foil.[1]
Q3: Is the compound stable in cell culture media (DMEM/RPMI)? A: Generally yes, for the duration of a typical assay (24-48h).[1] However, serum proteins (BSA/FBS) may bind the lipophilic free base.[1] Ensure your control wells contain the same % serum to account for non-specific binding, not just chemical degradation.
References
-
Synthesis and Properties of Naphthyridines: Title: "Naphthyridines.[1][2][3][4][5][6] Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines."[1][7] Source:Journal of the Chemical Society C: Organic (Armarego, W. L. F.)[1] URL:[Link] (Establishes the fundamental ionization and reduction chemistry of the scaffold).[1]
-
Medicinal Chemistry & Solubility Optimization: Title: "Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility." Source:Journal of Medicinal Chemistry (2017) URL:[Link] (Provides context on the solubility limitations of the tetrahydro-naphthyridine core).
-
Analytical Method Grounding: Title: "1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Analysis via HPLC." Source:SIELC Technologies Application Note URL:[Link] (Validates the use of acidic mobile phases for methyl-tetrahydropyridine derivatives).
-
pKa and Ionization Data: Title: "pKa Data Compiled by R. Williams (Pyridine and Naphthyridine values)." Source:Organic Chemistry Data URL:[Link] (Source for comparative pKa values of pyridine and naphthyridine systems).[1]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. acs.org [acs.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naphthyridines. Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 1,6-Naphthyridine Derivatives
Welcome to the technical support hub for the purification of 1,6-naphthyridine derivatives. This guide, structured in a question-and-answer format, is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, to empower you to solve even the most complex purification challenges.
Section 1: Troubleshooting Column Chromatography
Column chromatography is a primary tool for purifying 1,6-naphthyridine derivatives. However, the unique properties of this scaffold can lead to common issues.
Question: My 1,6-naphthyridine derivative is streaking or showing broad, tailing peaks on a silica gel column. What's happening and how can I fix it?
Answer:
This is a classic problem encountered with aza-aromatic compounds like 1,6-naphthyridines. The root cause is the interaction between the basic nitrogen atoms in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong, non-specific binding leads to poor peak shape, reduced separation efficiency, and sometimes, irreversible adsorption of your compound to the stationary phase.
Here is a systematic approach to resolve this issue:
Troubleshooting Strategy: Improving Peak Shape in Normal-Phase Chromatography
-
Use a Mobile Phase Additive: The most common and effective solution is to add a small amount of a basic modifier to your eluent.[1]
-
What to use: Triethylamine (TEA) or pyridine are excellent choices.
-
How much: Typically, 0.1-1% (v/v) is sufficient. Start with 0.5% and optimize.
-
Mechanism: The additive acts as a competitive base, binding to the acidic silanol sites on the silica. This effectively "masks" the sites from your 1,6-naphthyridine derivative, allowing it to elute symmetrically based on polarity interactions alone.
-
-
Switch to a Deactivated or Alternative Stationary Phase: If additives are not sufficient or if your compound is particularly sensitive, consider changing your stationary phase.
-
Basic Alumina: This is an excellent alternative for purifying basic compounds.[1] Its surface is basic, which prevents the strong acidic interactions seen with silica.
-
Deactivated Silica: Use a commercially available end-capped silica gel where the silanol groups are chemically derivatized to be less acidic.
-
Reversed-Phase Chromatography: For highly polar derivatives, normal-phase may not be ideal. Switching to a reversed-phase column (e.g., C18) can provide better results, especially with polar-embedded or polar-endcapped columns that are designed for such molecules.[2]
-
-
Employ a "Dry Loading" Technique: This is particularly useful for polar compounds that have low solubility in the starting mobile phase.[1][2]
-
Protocol: Dissolve your crude product in a suitable solvent (e.g., Dichloromethane, Methanol). Add a small amount of silica gel or Celite to this solution. Evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This ensures your compound is introduced to the column in a concentrated band, leading to better resolution.[1]
-
Workflow for Troubleshooting Poor Chromatography
Sources
optimizing reaction temperature for tetrahydro-1,6-naphthyridine formation
Welcome to the technical support guide for the synthesis of tetrahydro-1,6-naphthyridine scaffolds. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, with a core focus on the critical parameter of reaction temperature. Our goal is to equip you with the scientific rationale and practical steps to overcome common synthetic challenges.
Troubleshooting Guide: Optimizing Reaction Temperature
This section addresses specific issues you may encounter during the synthesis of tetrahydro-1,6-naphthyridines, providing causative explanations and actionable solutions.
Scenario 1: Persistently Low or No Product Yield
Question: I am attempting a Pictet-Spengler type cyclization to form a tetrahydro-1,6-naphthyridine, but I'm observing very low conversion of my starting materials, even after extended reaction times. What is the likely cause and how can I fix it?
Answer: A low or negligible yield in this context frequently points to an issue with activation energy. The key ring-closing step, which forms the heterocyclic scaffold, requires a specific amount of energy to proceed at an appreciable rate.
-
Causality: The most probable cause is that the reaction temperature is too low . The thermal energy supplied to the system is insufficient to overcome the activation energy barrier for the intramolecular cyclization. While some modern multicomponent reactions can proceed at ambient temperatures, traditional methods, especially those involving less activated pyridine rings, often require heating.[1][2] The Pictet-Spengler reaction, a common route to this scaffold, traditionally employs an acidic catalyst and heating to drive the reaction.[2][3]
-
Actionable Solution: A systematic optimization of the reaction temperature is the most logical next step.
-
Establish a Baseline: If you started at room temperature, that is your baseline.
-
Incremental Increase: Increase the temperature in controlled increments (e.g., 15-20 °C). For instance, move from room temperature to 40 °C, then 60 °C, and so on. Many syntheses for related naphthyridine structures are performed at elevated temperatures, ranging from 50 °C to refluxing in solvents like ethanol (reflux ~78 °C) or even higher temperatures like 95-100°C.[4][5][6]
-
Monitor Progress: At each temperature increment, diligently monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS. This allows you to observe the consumption of starting materials and the appearance of the desired product.
-
Identify Optimum: Continue increasing the temperature until you see a significant improvement in yield without the formation of new, significant impurities. The optimal temperature will provide the best balance between reaction rate and selectivity.
-
Scenario 2: High Conversion but Significant Impurity Formation
Question: My reaction is proceeding to completion, but I am isolating very little of my desired tetrahydro-1,6-naphthyridine. My analysis shows a complex mixture of side products. Could temperature be the culprit?
Answer: Absolutely. While sufficient energy is required to initiate the reaction, excessive thermal energy can be just as detrimental, promoting undesired reaction pathways.
-
Causality: The most likely cause is that the reaction temperature is too high . Elevated temperatures can lead to several issues:
-
Decomposition: Starting materials, intermediates (like the sensitive iminium ion in a Pictet-Spengler reaction), or the final product may be thermally unstable, leading to degradation.[2]
-
Side Reactions: Higher temperatures can provide the necessary activation energy for competing side reactions, such as oxidation (especially of the tetrahydro-aromatic ring), polymerization of starting materials, or alternative, undesired cyclization pathways.[4][7]
-
-
Actionable Solution: The strategy here is to find the "sweet spot" where the desired reaction proceeds efficiently while minimizing side reactions.
-
Characterize Impurities (If Possible): Use techniques like LC-MS or NMR on the crude mixture to identify the mass and, if possible, the structure of major byproducts. Understanding what is being formed provides clues about the undesired pathways. For example, the presence of oxidized products suggests that running the reaction under an inert atmosphere (Nitrogen or Argon) might be beneficial in addition to temperature control.
-
Systematic Temperature Reduction: Begin by lowering the reaction temperature significantly, perhaps by 20-30 °C from your previous condition.
-
Solvent and Catalyst Re-evaluation: The optimal temperature is intrinsically linked to the solvent and catalyst system. A higher boiling point solvent does not necessitate refluxing. Running the reaction at a lower, controlled temperature in a solvent like DMF or toluene might provide better results than refluxing in ethanol.[5][6] Similarly, a more active catalyst may allow for a reduction in reaction temperature.[8]
-
Troubleshooting Workflow: Low Product Yield
This diagram outlines a logical decision-making process when faced with poor yields.
Caption: Troubleshooting workflow for low product yield.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature for synthesizing tetrahydro-1,6-naphthyridines?
A1: There is no single answer, as the optimal temperature is highly dependent on the specific synthetic route. However, we can provide general guidelines based on published methods:
-
Multicomponent Reactions (MCRs): Some modern MCRs designed for efficiency can proceed at ambient or room temperature, offering a green and mild approach.[1][9]
-
Pictet-Spengler Reactions: This classic method often requires heat. While some highly activated substrates can react at room temperature, reactions involving pyridine rings typically require temperatures from 35 °C up to 60 °C or higher.[3][4]
-
Acid-Mediated Cyclizations: Friedel-Crafts type intramolecular cyclizations can occur at room temperature with a strong acid catalyst like triflic acid, but may require heating to reflux in other systems.[10][11]
-
Metal-Catalyzed Reactions: Cobalt-catalyzed [2+2+2] cyclizations are another route, and the temperature will be dictated by the specific catalyst system employed.[12][13]
Q2: How does my choice of catalyst influence the optimal reaction temperature?
A2: The catalyst's primary role is to lower the activation energy of the reaction, which directly impacts the required temperature.
-
Acid Catalysis: Traditional Brønsted or Lewis acids facilitate the formation of a reactive electrophile (e.g., an iminium ion).[2] The strength of the acid can influence the temperature; stronger acids or superacids may allow for lower temperatures compared to weaker ones.[2][11]
-
Metal/Organocatalysis: Modern catalysts, including those based on ruthenium, palladium, or halogen-bond donors, are often designed for high efficiency under mild conditions.[4][8] Their use can significantly reduce the required reaction temperature, sometimes allowing the reaction to proceed at or even below room temperature, which can be crucial for sensitive substrates.
Q3: How should I monitor the reaction while performing temperature optimization studies?
A3: Effective monitoring is crucial for successful optimization. The two most common and effective techniques are:
-
Thin-Layer Chromatography (TLC): This is a rapid, inexpensive, and effective method for qualitative analysis. It allows you to visualize the consumption of your starting materials and the formation of your product and any major byproducts in near real-time. It is an indispensable tool for tracking reaction progress.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more detailed information. It not only separates the components of your reaction mixture but also gives you the mass of each component. This is invaluable for confirming the mass of your desired product and for getting an initial idea of the masses of any impurities, which aids in troubleshooting.[6]
Relationship Between Temperature and Reaction Outcome
This diagram illustrates the general principle of temperature optimization in chemical synthesis.
Caption: Temperature's impact on reaction success.
Data Summary and Protocols
Table 1: Example Reaction Conditions for Naphthyridine Synthesis
| Synthesis Type | Temperature (°C) | Solvent | Catalyst/Reagent | Typical Yield | Reference |
| Dihydronaphthyridine Formation | 60 °C | Methanol | Ammonia (pressure) | 79% (assay) | [3][4] |
| Multicomponent Reaction | Ambient | Water | SiO2/Fe3O4@MWCNTs | High | [1][9] |
| Fused Tetracycle Formation | 80 °C (Reflux) | Ethanol | Catalyst-free | High | [5] |
| Niementowski Reaction | Heating | POCl3 | N/A | 68-92% | [14] |
| Friedel-Crafts Cyclization | Room Temp | N/A | CF3SO3H | Moderate to Excellent | [11] |
| Enantioselective Hydrogenation | 35 °C | Acetonitrile | Ru-catalyst | N/A | [3][4] |
Experimental Protocol: General Temperature Optimization
This protocol provides a generalized workflow for optimizing the reaction temperature for a target synthesis.
Objective: To identify the optimal temperature that maximizes the yield of the desired tetrahydro-1,6-naphthyridine while minimizing byproduct formation.
Materials:
-
Starting materials (e.g., appropriate pyridinylethylamine and aldehyde/ketone)
-
Selected solvent (e.g., Ethanol, Toluene, Acetonitrile)
-
Catalyst (if required, e.g., TFA, p-TSA)
-
Reaction vessels (e.g., round-bottom flasks or sealed vials)
-
Heating/cooling system with accurate temperature control (e.g., oil bath, heating mantle with thermocouple)
-
Stirring apparatus (magnetic stir plates and bars)
-
Inert gas line (Nitrogen or Argon)
-
TLC plates, developing chamber, and visualization method (e.g., UV lamp, iodine)
-
Quenching solution (e.g., saturated NaHCO3 solution)
-
Extraction solvent (e.g., Ethyl Acetate, Dichloromethane)
Procedure:
-
Setup Parallel Reactions: Set up a minimum of three identical reactions in parallel. Charge each reaction vessel with the starting materials, solvent, and catalyst in the same concentrations.
-
Assign Temperatures:
-
Reaction 1 (Baseline): Run at room temperature (~20-25 °C).
-
Reaction 2 (Moderate Heat): Run at a moderately elevated temperature (e.g., 50 °C).
-
Reaction 3 (High Heat): Run at a higher temperature (e.g., 80 °C or reflux, depending on the solvent).
-
-
Initiate and Monitor:
-
Begin stirring and heating for all reactions simultaneously.
-
After a set time interval (e.g., 1 hour), carefully take a small aliquot from each reaction mixture.
-
Spot each aliquot on a single TLC plate. It is crucial to also spot your starting materials as standards.
-
Develop the TLC plate and visualize the spots. Compare the consumption of starting material and the intensity of the product spot for each reaction.
-
-
Continue Monitoring: Repeat the monitoring step at regular intervals (e.g., every 2-4 hours). Note any changes, such as the appearance of new spots (potential byproducts), especially at higher temperatures.
-
Analyze Results: After a sufficient reaction time (e.g., 24 hours) or when one of the reactions appears complete by TLC, quench all reactions.
-
Work up each reaction identically.
-
Analyze the crude product from each reaction by a quantitative method if possible (e.g., NMR with an internal standard or LC-MS with a calibration curve) to determine the yield and purity.
-
-
Refine and Repeat: Based on the results, you can further refine the temperature. For example, if 50 °C gave a clean reaction but was slow, and 80 °C was fast but formed impurities, set up a new experiment to test 60 °C and 70 °C.
References
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. American Chemical Society. [Link]
-
One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Chemical Review and Letters. [Link]
-
One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters. [Link]
-
Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. PubMed. [Link]
-
Library Synthesis Using 5,6,7,8-Tetrahydro-1,6-naphthyridines as Scaffolds. ACS Publications. [Link]
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Center for Biotechnology Information. [Link]
-
Combinatorial Synthesis of Fused Tetracyclic Heterocycles Containing[3][4]Naphthyridine Derivatives under Catalyst Free Conditions. ACS Publications. [Link]
-
Synthesis of Novel Benzo[b][3][4]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI. [Link]
-
Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry. [Link]
-
A Synthesis of 1,2,3,4-Tetrahydro-1,6-naphthyridines. Scilit. [Link]
-
Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines. PubMed. [Link]
-
Halogen Bond-catalyzed Pictet-Spengler Reaction. ChemRxiv. [Link]
-
Pictet–Spengler reaction. Wikipedia. [Link]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals. [Link]
-
(PDF) The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]
-
Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics. PubMed. [Link]
-
Naphthyridines. Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -. RSC Publishing. [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. National Center for Biotechnology Information. [Link]
-
SYNTHESES AND SPECTRA OF NAPHTHYRIDINES. Library and Archives Canada. [Link]
-
Help with Low Yield Synthesis. Reddit. [Link]
-
Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ResearchGate. [Link]
-
(PDF) One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. ResearchGate. [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. [Link]
-
Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. National Center for Biotechnology Information. [Link]
-
1,6- Naphthyridine. American Chemical Society. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. University of the West Indies at St. Augustine. [Link]
-
Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. ResearchGate. [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst [chemrevlett.com]
- 10. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine
Welcome to the technical support center for 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stability of this compound. My aim is to equip you with the necessary knowledge to prevent its oxidation and ensure the integrity of your experiments.
Introduction to the Challenge: The Inherent Reactivity of a Tetrahydronaphthyridine
1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine is a valuable heterocyclic scaffold in medicinal chemistry. However, its partially saturated pyridine ring, combined with the electron-donating methyl group, renders it susceptible to oxidation. Exposure to atmospheric oxygen, particularly when accelerated by light or heat, can lead to the formation of undesired byproducts, compromising sample purity, and impacting experimental outcomes. This guide provides a systematic approach to mitigate these challenges.
Troubleshooting Guide: Diagnosing and Solving Oxidation-Related Issues
This section addresses specific problems you might encounter during your work with 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine.
Issue 1: Rapid Discoloration of the Compound or its Solutions (Yellowing/Browning)
-
Probable Cause: This is a classic indicator of oxidation. The discoloration is likely due to the formation of colored, conjugated oxidation products. The reaction is often initiated by exposure to atmospheric oxygen.
-
Solution Workflow:
-
Immediate Action: If you observe discoloration, immediately place the sample under an inert atmosphere (nitrogen or argon) and protect it from light.
-
Solvent Check: Ensure your solvents are thoroughly deoxygenated. Dissolved oxygen is a primary culprit in solution-phase oxidation.[1][2][3]
-
Atmosphere Integrity: Verify the integrity of your inert atmosphere setup. Check for leaks in your Schlenk line or glovebox.[4][5][6]
-
Purification: If the discoloration is significant, repurification of the compound by an appropriate method (e.g., column chromatography under an inert atmosphere) may be necessary.
-
Issue 2: Inconsistent Reaction Yields or the Appearance of Unexpected Byproducts in NMR/LC-MS
-
Probable Cause: Oxidation of the starting material can lead to lower yields of the desired product and the formation of new, unintended compounds. The oxidized species may also interfere with the intended reaction pathway.
-
Solution Workflow:
-
Starting Material Purity: Before starting a reaction, confirm the purity of your 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine. A fresh, properly stored sample is crucial.
-
Inert Reaction Conditions: Conduct all reactions under a rigorously maintained inert atmosphere. This includes the reaction setup, solvent transfers, and reagent additions.[7][8][9]
-
Deoxygenated Reagents and Solvents: Deoxygenate all solvents and liquid reagents prior to use. The freeze-pump-thaw method is highly effective for this purpose.[2][5]
-
Temperature Control: Avoid excessive heating, as this can accelerate oxidation. If heating is necessary, ensure it is done under a robust inert atmosphere.
-
Issue 3: Degradation of the Compound During Long-Term Storage
-
Probable Cause: Gradual oxidation over time due to improper storage conditions. Even small amounts of air and light exposure can lead to significant degradation over weeks or months.
-
Solution Workflow:
-
Proper Storage Container: Store the compound in a sealed, amber glass vial to protect it from light.[10]
-
Inert Atmosphere Blanketing: Before sealing, flush the vial thoroughly with an inert gas (argon is preferred due to its density) to displace any air.
-
Temperature: Store the sealed vial in a cool, dark place. For long-term storage, a freezer (-20°C) is recommended.[11]
-
Consider Antioxidants: For solutions intended for longer-term storage, the addition of a small amount of a suitable antioxidant can be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of oxidation for 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine?
A1: The primary mechanism is autoxidation, a free-radical chain reaction initiated by atmospheric oxygen. The tertiary amine and the adjacent benzylic-like protons in the tetrahydro-pyridine ring are particularly susceptible to radical abstraction, leading to a cascade of reactions that can result in aromatization to the corresponding naphthyridinium species or the formation of N-oxides and other degradation products.
Q2: What is the best inert gas to use, Nitrogen or Argon?
A2: Both nitrogen and argon are effective for creating an inert atmosphere.[4][5] However, argon is denser than air, making it slightly more effective at displacing air from a reaction vessel, especially when using balloon techniques. For highly sensitive applications, argon is the preferred choice.
Q3: Can I use antioxidants to prevent oxidation? If so, which ones are recommended?
A3: Yes, antioxidants can be effective. For amine-containing compounds, hindered phenolic antioxidants like Butylated Hydroxytoluene (BHT) or hindered amine light stabilizers (HALS) can be considered.[12][13][14][15] The choice of antioxidant should be carefully evaluated to ensure it does not interfere with downstream applications. Aromatic amine antioxidants are also widely used in various industries.[16] It is crucial to start with a very low concentration and test for compatibility.
Q4: How do I properly deoxygenate my solvents?
A4: There are several methods for deoxygenating solvents:
-
Freeze-Pump-Thaw: This is one of the most rigorous methods. The solvent is frozen with liquid nitrogen, a vacuum is applied to remove gases, and then the solvent is thawed. This cycle is typically repeated three times.[2][5]
-
Inert Gas Bubbling: Bubbling a stream of inert gas (nitrogen or argon) through the solvent for an extended period (30-60 minutes) can effectively remove dissolved oxygen.[1][3]
-
Sonication Under Vacuum: Repeatedly sonicating the solvent under a light vacuum and backfilling with an inert gas is a quicker, though slightly less rigorous, method.[2][6]
Experimental Protocols
Protocol 1: Standard Inert Atmosphere Setup and Maintenance
This protocol describes the use of a Schlenk line for handling 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine.
Materials:
-
Schlenk flask or round-bottom flask with a sidearm
-
Rubber septa
-
Nitrogen or argon gas source with a bubbler
-
Vacuum pump
-
Schlenk line manifold
-
Heat gun
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C overnight) and allowed to cool in a desiccator.[5]
-
Assembly: Assemble the glassware while still warm and immediately attach it to the Schlenk line.
-
Purge and Refill Cycles: Evacuate the flask using the vacuum line and then backfill with inert gas. Repeat this cycle at least three times to ensure all atmospheric oxygen and moisture are removed.[5]
-
Maintaining Positive Pressure: Throughout your experiment, maintain a slight positive pressure of the inert gas, as indicated by the bubbler. This prevents air from entering the system.[17]
Protocol 2: Deoxygenation of Solvents by Freeze-Pump-Thaw
Materials:
-
Solvent in a Schlenk flask
-
Liquid nitrogen in a Dewar flask
-
Schlenk line with a vacuum pump
Procedure:
-
Freezing: Carefully immerse the Schlenk flask containing the solvent in the liquid nitrogen bath. Swirl the flask to ensure the solvent freezes evenly on the walls.
-
Pumping: Once the solvent is completely frozen, open the stopcock to the vacuum line and evacuate for several minutes.
-
Thawing: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen. Allow the solvent to thaw completely. You may see gas bubbles escaping from the liquid as it thaws.
-
Repeat: Repeat steps 1-3 at least two more times for a total of three cycles.
-
Storage: After the final cycle, backfill the flask with inert gas and store the deoxygenated solvent under a positive pressure of inert gas.
Visualizing the Workflow
Oxidation Prevention Workflow
Caption: Workflow for preventing oxidation during storage and use.
Troubleshooting Logic for Compound Degradation
Sources
- 1. Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How To [chem.rochester.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fiveable.me [fiveable.me]
- 5. Air-free technique - Wikipedia [en.wikipedia.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. ossila.com [ossila.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. stabilization-technologies.com [stabilization-technologies.com]
- 13. linchemical.com [linchemical.com]
- 14. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 15. iea-shc.org [iea-shc.org]
- 16. performanceadditives.us [performanceadditives.us]
- 17. ehs.umich.edu [ehs.umich.edu]
removing impurities from 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine samples
Technical Support Center: 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine Purification
Case ID: 1M-THN-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Introduction: The Nature of the Beast
Welcome. You are likely here because your sample of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine (henceforth 1-M-THN ) is showing signs of degradation, persistent coloration, or poor peak shape in LC-MS.
This molecule presents a classic "Janus-faced" challenge in purification:
-
The Aliphatic N1 (Position 1): A tertiary,
hybridized amine.[1] It is strongly basic ( ) and prone to N-oxidation. -
The Aromatic N6 (Position 6): A pyridine-like,
hybridized nitrogen. It is weakly basic ( ) and capable of -stacking.
Because of this dual-nitrogen core, standard "wash-and-go" protocols often fail.[1] This guide breaks down the purification into three modules: Diagnostic Triage , Chemical Workup , and Chromatographic Isolation .[1]
Module 1: Diagnostic Triage
Before choosing a method, identify your impurity profile using this decision matrix.
| Observation | Likely Culprit | Root Cause | Recommended Action |
| LC-MS: [M+16] Peak | N-Oxide | Oxidation of the electron-rich N1 tertiary amine by air or peroxides in solvents.[1] | Module 3 (Reduction) or Prep-HPLC. |
| LC-MS: [M-2] or [M-4] | Dehydrogenation | Aromatization back to 1,6-naphthyridine or dihydro-intermediates.[1] | Module 2 (Chromatography) to separate based on polarity.[2][3] |
| Appearance: Yellow/Brown Oil | Trace Metals / Conjugated Oligomers | Residual Pd/Pt from hydrogenation; polymerization of intermediates. | Module 4 (Scavenging). |
| NMR: Broad Signals | Paramagnetic Impurities | Trapped metal ions coordinating to the N1/N6 chelation site. | Module 2 (Acid Wash) + Module 4 . |
Module 2: The Chemical Workup (Acid-Base Extraction)
The First Line of Defense. Because 1-M-THN has a distinct basicity profile compared to neutral organic byproducts, we utilize a "pH-Switch" protocol.
The Logic:
-
pH 2.0: Both N1 and N6 are protonated. The molecule is a dication (highly water-soluble). Neutral organic impurities partition into the organic layer.
-
pH 12.0: Both nitrogens are deprotonated (free base). The molecule is organic-soluble. Inorganic salts stay in the water.
Protocol: The Double-Switch Extraction
-
Dissolution: Dissolve crude 1-M-THN in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Acidification (The Trap):
-
Extract the organic layer with 1M HCl (3x).
-
Crucial Step: The product is now in the Aqueous Layer .
-
Discard the Organic Layer (contains non-basic impurities).
-
-
The Wash:
-
Wash the acidic aqueous layer once with fresh EtOAc to remove trapped neutrals.
-
-
Basification (The Release):
-
Cool the aqueous layer on ice (exothermic reaction).
-
Slowly add 6M NaOH until pH reaches >12. Verify with pH paper.
-
The solution should turn cloudy as the free base oils out.
-
-
Extraction:
-
Extract the basic aqueous layer with DCM (3x).
-
Dry combined organics over
.[4] -
Concentrate in vacuo (Keep bath <40°C to prevent oxidation).
-
Module 3: Chromatographic Solutions
If acid-base extraction is insufficient, you must move to chromatography.[1]
The Problem: The basic N1 nitrogen interacts strongly with acidic silanol groups on silica gel, causing severe peak tailing .[1] The Solution: You must suppress this interaction using Amine Modifiers.
Option A: Normal Phase (Flash Chromatography)[1]
-
Stationary Phase: Standard Silica Gel (40-63 µm).
-
Mobile Phase: DCM : Methanol : Ammonium Hydroxide (25%) [1]
-
Ratio: Start at 95:5:0.5. Gradient to 90:10:1.
-
Why NH4OH? It competes for silanol sites, sharpening the amine peak.[1]
-
-
Visualization: UV (254 nm) and Dragendorff’s Reagent (stains alkaloids orange).
Option B: Reversed-Phase (Prep-HPLC)
-
Column: C18 (End-capped is essential to minimize silanol activity).
-
Buffer System (Critical):
-
High pH (Recommended):[1] 10 mM Ammonium Bicarbonate (pH 10). Keeps the amine deprotonated (neutral), increasing retention and loading capacity.[1]
-
Low pH (Alternative): 0.1% Trifluoroacetic acid (TFA).[3] Keeps the amine fully protonated.
-
Warning: If using TFA, you will isolate the TFA Salt .[1] You must free-base it (see Module 2) for biological assays.
-
Module 4: Scavenging & Polishing
Issue: Residual Palladium (Pd) or color bodies. Context: 1,2,3,4-tetrahydro-1,6-naphthyridines are often synthesized via Pd-catalyzed hydrogenation of 1,6-naphthyridine.[1] The nitrogens act as ligands, holding onto Pd tightly.[1]
Protocol: SiliaMetS® Thiol or DMT[1]
-
Dissolve crude material in THF or MeOH (10 mL/g).
-
Add SiliaMetS® Thiol or DMT scavenger (4 equivalents relative to expected metal content).
-
Stir at 40°C for 4 hours.
-
Filter through a 0.45 µm PTFE pad.
-
Concentrate filtrate.
Visualizing the Workflow
The following diagram illustrates the logic flow for troubleshooting and purification.
Caption: Decision logic for purifying 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine based on impurity profile.
Frequently Asked Questions (FAQs)
Q1: My compound tails badly on TLC even with Methanol. What's wrong? A: The basic nitrogen is sticking to the silica. You must pretreat your TLC plate or add a base to the eluent.
-
Fix: Add 1% Triethylamine (TEA) or NH4OH to your developing solvent. Alternatively, dip the TLC plate in 5% TEA in acetone and dry it before spotting your sample.[1]
Q2: I isolated the compound using TFA in Prep-HPLC, but it's not active in my bioassay. A: You likely isolated the Trifluoroacetate salt , which lowers the effective mass of the active parent compound and can be cytotoxic in some cellular assays.[1]
-
Fix: Perform the "Basification" step in Module 2 to convert the salt back to the free base oil.
Q3: The product turns pink/red upon standing. A: This indicates oxidation of the tetrahydro-ring or N-oxide formation.
-
Fix: Store the compound under Argon at -20°C. If synthesis allows, add a trace of antioxidant like BHT during storage, or store as the HCl salt (which is more stable to oxidation than the free base).[1]
References
-
ChemicalBook. (n.d.). 1,2,3,4-Tetrahydro-1,6-naphthyridine Properties and Synthesis. Retrieved from [1]
-
Sigma-Aldrich. (n.d.). HPLC Method Development for Basic Compounds: Ascentis RP-Amide. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 81187. Retrieved from (Note: Used for structural analogy of tetrahydro-naphthalene derivatives).[1]
-
BenchChem. (n.d.). Purification of 1,8-Naphthyridine Derivatives (Analogous Protocols). Retrieved from [1]
-
Gusev, D. et al. (2018).[1] Removing metal impurities from reaction intermediates.[5] ResearchGate. Retrieved from
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. mpgpgcollegehardoi.in [mpgpgcollegehardoi.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chasing Red Herrings: Palladium Metal Salt Impurities Feigning KRAS Activity in Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR spectral analysis of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine
This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this specific bicyclic scaffold, often utilized in kinase inhibitor and GPCR ligand development.
Executive Summary & Structural Context
1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine represents a "semi-saturated" bicyclic system where a pyridine ring is fused to an N-methylated piperidine ring. This specific saturation pattern creates a distinct spectral fingerprint compared to its fully aromatic precursor (1,6-naphthyridine) or its regioisomers (e.g., 1,7- or 1,5-naphthyridines).
-
Core Challenge: Distinguishing the N-methyl group on the aliphatic nitrogen (N1) from potential C-methyl impurities or regioisomeric N-methylations (e.g., on N6).
-
Key Diagnostic: The coupling network of the methylene protons (H2, H3, H4) and the specific chemical shift of the N-Me singlet.
Synthesis & Sample Preparation Strategy
To understand the spectrum, one must understand the sample's origin. The presence of specific impurities (unreduced starting material or over-reduced byproducts) is common.
Recommended Protocol
-
Synthesis Route: Partial reduction of 1,6-naphthyridine followed by reductive methylation (Formaldehyde/NaBH₄) is preferred over direct alkylation to avoid quaternization at N6.
-
Solvent Selection:
-
CDCl₃ (Chloroform-d): Preferred for resolution. The N-Me signal is sharp.
-
DMSO-d₆: Use if the salt form (HCl/TFA) is isolated. Note that protonation at N1 or N6 will significantly downfield shift the adjacent protons (~0.5 - 1.0 ppm).
-
-
Concentration: 10-15 mg in 0.6 mL solvent is optimal for clear observation of 13C satellites and minor impurities without line broadening.
Visualization: Synthesis & Impurity Logic
Figure 1: Synthetic pathway highlighting the origin of the secondary amine intermediate and potential quaternization impurities.
Detailed Spectral Analysis
The spectrum is divided into two distinct zones: the Aliphatic Region (1.5 – 3.5 ppm) and the Aromatic Region (6.5 – 8.5 ppm) .
A. The Aliphatic Region (Piperidine Ring)
The saturated ring adopts a half-chair or envelope conformation, but at room temperature, rapid inversion often averages the signals into simplified triplets/multiplets.
| Proton | Chemical Shift (δ ppm)* | Multiplicity | Integration | Coupling ( | Assignment Logic |
| H3 | 1.95 – 2.05 | Multiplet (qn) | 2H | ||
| N-Me | 2.35 – 2.45 | Singlet | 3H | - | Diagnostic N-CH |
| H4 | 2.85 – 2.95 | Triplet (t) | 2H | Benzylic position. Deshielded by aromatic ring current. | |
| H2 | 3.35 – 3.45 | Triplet (t) | 2H |
*Note: Shifts are referenced to TMS in CDCl₃. In DMSO-d₆, aliphatic signals may shift slightly upfield.
B. The Aromatic Region (Pyridine Ring)
The pyridine ring protons show characteristic coupling patterns. The fusion to the saturated ring alters the electron density compared to the parent naphthyridine.
| Proton | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling ( | Assignment Logic |
| H5 | 7.00 – 7.15 | Doublet (d) | 1H | Para to N6, shielded by electron donation from N1 via conjugation. | |
| H7 | 8.00 – 8.15 | Doublet (d) | 1H | ||
| H8 | 8.25 – 8.35 | Doublet (d) | 1H |
C. Structural Assignment Diagram
Figure 2: Correlation map showing chemical shifts and key COSY/NOESY interactions.
Comparative Analysis: Alternatives & Validation
Comparison 1: vs. Parent (1,2,3,4-Tetrahydro-1,6-naphthyridine)
The non-methylated parent is the most common "alternative" or impurity.
-
Key Difference: The parent has a broad singlet (NH) around 4.0–5.0 ppm (exchangeable with D₂O).
-
Shift Change: Upon methylation, the H2 and H8 protons often shift downfield by ~0.1–0.2 ppm due to the steric bulk and inductive effect of the methyl group.
Comparison 2: vs. 1,6-Naphthyridine (Fully Aromatic)
-
Aromaticity: The fully aromatic precursor lacks the upfield aliphatic signals (1.5–3.5 ppm).
-
Pattern: It displays a complex 4-spin system in the aromatic region (7.5–9.2 ppm), significantly more downfield than the tetrahydro derivative.
Comparison 3: Solvent Effects (CDCl₃ vs. DMSO-d₆)
| Feature | CDCl₃ | DMSO-d₆ |
| N-Me Signal | Sharp, well-defined. | May broaden slightly if trace water/acid is present. |
| H2/H4 Separation | Good separation. | Can overlap with residual water peak (~3.33 ppm) if not dry. |
| Exchangeables | NH (if parent present) is broad/invisible. | NH is sharp/visible. |
Troubleshooting & Advanced Validation
Problem: Broadening of aliphatic signals (H2, H3).
-
Cause: Conformational exchange (ring flipping) or nitrogen inversion at intermediate rates on the NMR time scale.
-
Solution: Run the experiment at 50°C. This accelerates the exchange, sharpening the lines into distinct triplets.
Problem: Extra singlets in the 3.0–4.0 ppm range.
-
Cause: Likely quaternization (N-Me salt) or O-methylation if starting from a lactam precursor.
-
Validation: Run a HSQC (Heteronuclear Single Quantum Coherence) spectrum.
-
N-Me (Amine): Crosspeak at
~45 ppm. -
N-Me (Quaternary/Amide): Crosspeak at
>50 ppm or shifted significantly.
-
References
-
National Institutes of Health (NIH). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (Discusses scaffold synthesis and numbering). Available at: [Link]
-
RSC Advances. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines. (Provides comparative aromatic spectral data). Available at: [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in 1H NMR Spectroscopy. (Reference for general substituent effects). Available at: [Link]
Sources
mass spectrometry fragmentation patterns of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine
Executive Summary
This guide provides an in-depth analysis of the mass spectrometry (MS) behavior of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine (hereafter referred to as 1-Me-THN ). As a bicyclic scaffold integrating a saturated N-methylpiperidine ring fused to an electron-deficient pyridine ring, 1-Me-THN presents a unique fragmentation signature distinct from its carbocyclic analogs (e.g., tetrahydroquinolines).
This document compares 1-Me-THN against two primary alternatives used in structural benchmarking:
-
1,2,3,4-Tetrahydroquinoline (THQ): To isolate the electronic effect of the pyridine nitrogen.
-
1,2,3,4-Tetrahydro-1,6-naphthyridine (Desmethyl-THN): To isolate the influence of N-methylation on
-cleavage stability.
Structural Basis of Fragmentation
Understanding the fragmentation requires analyzing the charge localization sites. 1-Me-THN (
-
N1 (
, aliphatic): Highly basic, easily methylated. The primary site for protonation in ESI and radical cation formation in EI due to lower ionization energy compared to the aromatic nitrogen. -
N6 (
, aromatic): Electron-withdrawing, stabilizing the aromatic system but destabilizing carbocations adjacent to the ring.
Predicted Ionization Profiles[1][2]
-
ESI (+): Forms
at m/z 149. Fragmentation is driven by collisional activation (CID). -
EI (70 eV): Forms
at m/z 148. Fragmentation is driven by radical instability and aromatization forces.
Comparative Fragmentation Analysis
The following table contrasts the performance and spectral features of 1-Me-THN with its structural analogs.
Table 1: Comparative MS Performance & Diagnostic Ions
| Feature | 1-Me-THN (Target) | Tetrahydroquinoline (THQ) | Desmethyl-THN |
| Molecular Ion ( | m/z 148 (Strong) | m/z 133 (Strong) | m/z 134 (Moderate) |
| Base Peak (EI) | m/z 147 ( | m/z 132 ( | m/z 105 (RDA dominant) |
| High: N-Methyl group stabilizes the radical cation, promoting H-loss. | High: Similar mechanism, but ring is more electron-rich. | Low: Lack of N-Me reduces hyperconjugative stabilization. | |
| Retro-Diels-Alder (RDA) | Secondary pathway (m/z 120). | Prominent pathway (m/z 104). | Dominant pathway (m/z 106). |
| Aromatization Drive | Moderate (Loss of | High (Loss of | High (Loss of |
| Differentiation Factor | N6-Pyridine Influence: The N6 atom withdraws density, making the m/z 120 fragment less stable than THQ's m/z 104. | Benzene Ring: Electron-donating ring stabilizes carbocations better. | NH Group: Allows for different H-bonding and rearrangement kinetics. |
Detailed Fragmentation Mechanisms
Primary Pathway: -Cleavage (The "M-1" and "M-15" Channels)
In Electron Ionization (EI), the lone pair on the aliphatic N1 is the initial ionization site.
-
M-1 (m/z 147): Loss of a hydrogen atom from C2. This forms an iminium ion stabilized by the N-methyl group. This is often the base peak in N-methylated cyclic amines.
-
M-15 (m/z 133): Loss of the N-methyl radical (
). This generates a cation at N1, which can rearrange to aromatize the system.
Secondary Pathway: Retro-Diels-Alder (RDA)
The saturated ring (C1-C4) mimics a cyclohexene system fused to an aromatic ring.
-
Mechanism: The ring cleaves at the C2-C3 and C4-C4a bonds (or C3-C4 depending on isomerism).
-
Result: Loss of ethylene (
, 28 Da). -
Target Ion:
m/z. -
Observation: This pathway is less dominant in 1-Me-THN compared to Desmethyl-THN because the N-methyl group energetically favors simple
-cleavage over the complex ring opening.
Visualization of Pathways
The following diagram illustrates the competitive fragmentation pathways for 1-Me-THN.
Figure 1: Competitive fragmentation pathways for 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine under EI (70 eV).
Experimental Protocols
To replicate these patterns and validate the compound identity, follow these standardized protocols.
GC-MS Protocol (Structural Fingerprinting)
Objective: Obtain a library-matchable EI spectrum.
-
Sample Prep: Dissolve 1 mg of 1-Me-THN in 1 mL Methanol (HPLC grade).
-
Inlet: Splitless mode, 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm ID x 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program:
-
Start: 60°C (hold 1 min).
-
Ramp: 20°C/min to 300°C.
-
Hold: 3 mins.
-
-
MS Source: Electron Ionization (70 eV), Source Temp 230°C, Quad Temp 150°C.
-
Scan Range: m/z 40–300.
Validation Criteria:
-
Base peak must be m/z 147 or 148.
-
Presence of m/z 120 (RDA) confirms the tetrahydro-ring structure.
-
Absence of m/z 134 confirms N-methylation (vs. Desmethyl analog).
LC-MS/MS Protocol (Quantification/Sensitivity)
Objective: High-sensitivity detection for DMPK studies.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm, 3.5µm).
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode.
-
MRM Transitions (Precursor -> Product):
-
Quantifier: 149.1
134.1 (Loss of Methyl). -
Qualifier: 149.1
121.1 (RDA-like loss of ).
-
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for -cleavage and RDA mechanisms in heterocycles).
- Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.
-
Thermo Fisher Scientific. (2008). Determination of ion structures in structurally related compounds using precursor ion fingerprinting. mzCloud. Link
-
Kiontke, A., et al. (2016).[2] Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors. PLOS ONE. Link
-
Shukla, S., et al. (2011). Differentiation of isomeric 2-aryldimethyltetrahydro-5-quinolinones by electron ionization and electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Link
Sources
- 1. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]
Comparative Bioactivity Guide: Methylated vs. Unmethylated Tetrahydro-1,6-Naphthyridines
The following guide provides an in-depth technical comparison of methylated versus unmethylated tetrahydro-1,6-naphthyridines, structured for researchers in medicinal chemistry and drug discovery.
Executive Summary
The tetrahydro-1,6-naphthyridine (THN) scaffold represents a privileged pharmacophore in drug discovery, serving as a bioisostere for tetrahydroisoquinolines and quinolines. The decision to methylate this scaffold—whether at the secondary amine (
Key Takeaways:
-
Bioactivity: Unmethylated variants (N-H, O-H) typically function as hydrogen bond donors, essential for binding in polar pockets (e.g., AChE, Leishmania targets). Methylation often ablates this activity unless the target possesses a specific hydrophobic "magic methyl" pocket.
-
Metabolic Stability: Methylation effectively blocks Phase II conjugation (glucuronidation) but introduces susceptibility to Phase I oxidative dealkylation (
-demethylation). -
Physicochemistry: Methylation increases lipophilicity (LogP) and brain penetration (BBB), making it a favored strategy for neurodegenerative targets, provided binding affinity is maintained.
Physicochemical & Structural Impact[1][2]
The transition from an unmethylated to a methylated THN scaffold induces profound changes in the molecule's behavior in biological systems.
Conformational Locking & Basicity
-
Conformational Restriction:
-methylation of the THN ring increases the barrier to inversion at the nitrogen center and introduces steric strain (A(1,3) strain) with adjacent substituents. This can "lock" the molecule into a bioactive conformation or, conversely, prevent it from adopting the induced fit required for binding. -
pKa Modulation: The secondary amine (unmethylated) is generally more basic than the tertiary amine (
-methylated) in aqueous solvation shells due to better stabilization of the cation by water. However, in hydrophobic enzyme pockets, the -methyl group can stabilize the cation through inductive effects, altering the local pKa and protonation state during binding.
Solubility vs. Permeability Trade-off
| Feature | Unmethylated (N-H / O-H) | Methylated (N-Me / O-Me) | Impact |
| H-Bonding | Donor & Acceptor | Acceptor Only | Methylation removes donor capability; critical for active site waters. |
| LogP | Lower (More Polar) | Higher (More Lipophilic) | Methylation improves passive membrane permeability (BBB penetration). |
| Solubility | Higher (generally) | Lower | Methylation disrupts crystal lattice H-bonds but lowers aqueous solubility. |
Pharmacological Comparison: Case Studies
This section analyzes specific experimental data comparing methylated and unmethylated analogs across different therapeutic targets.
Case Study A: Antileishmanial Activity (8-Hydroxy vs. 8-Methoxy)
In the development of inhibitors for Leishmania donovani, the 8-hydroxy-1,6-naphthyridine scaffold was optimized. A direct comparison reveals the critical role of the unmethylated hydroxyl group.
-
Mechanism: The 8-hydroxyl group likely engages in metal chelation (sequestration of divalent cations) or critical H-bonding within the parasite's active site.
-
Data: Methylation of the 8-OH to 8-OMe results in a complete loss of potency, demonstrating that the H-bond donor/chelating ability is pharmacophoric.
Table 1: Antileishmanial Potency Comparison (Source: J. Med. Chem. 2020)
| Compound ID | Structure Feature | pEC50 (Leishmania) | Metabolic Stability (Cl_int) |
| Cmpd 16 | 8-OH (Unmethylated) | > 5.8 (Active) | High Clearance (Glucuronidation) |
| Cmpd 18 | 8-OMe (Methylated) | < 4.0 (Inactive) | Improved (Blocked Glucuronidation) |
Interpretation: While methylation (Cmpd 18) solved the metabolic instability caused by glucuronidation of the phenol, it ablated biological activity. This forces a "scaffold hop" rather than a simple methylation strategy.
Case Study B: Acetylcholinesterase (AChE) Inhibitors
For neurodegenerative diseases, 1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridines are potent AChE inhibitors.[1] Here, methylation on the aromatic ring (methoxy) drives potency through hydrophobic interactions in the Peripheral Anionic Site (PAS).
-
Mechanism: The methoxy group provides a lipophilic anchor that interacts with aromatic residues (e.g., Trp286) in the AChE gorge.
-
Data: Compounds with ortho-methoxy substituents significantly outperform unsubstituted or hydroxy-substituted analogs.
Table 2: AChE Inhibition Data (Source: Eur. J. Med. Chem. 2014 / PMC 2014)
| Compound | Substituent (R) | IC50 (µM) | Relative Potency |
| 4e | o-OCH3 (Methylated) | 2.12 | High |
| 4a | H (Unsubstituted) | > 20.0 | Low |
| 16a | Core Scaffold (optimized) | 0.065 | Very High |
Interpretation: Unlike the Leishmania case, methylation here is beneficial. The hydrophobic "bulk" of the methyl group improves binding affinity (the "Magic Methyl" effect) and likely aids in crossing the Blood-Brain Barrier (BBB), a prerequisite for Alzheimer's therapeutics.
Metabolic Stability & Synthesis Pathways[4]
Metabolic Fate
Methylation alters the metabolic "soft spots" of the molecule.
-
Unmethylated (N-H / O-H): Prone to Phase II conjugation (Glucuronidation, Sulfation). Rapid clearance.
-
Methylated (N-Me / O-Me): Blocks Phase II but opens Phase I oxidative pathways (CYP450-mediated
-demethylation or -demethylation).
Visualization: Metabolic Decision Tree
The following diagram illustrates the divergent metabolic fates and SAR decisions for the THN scaffold.
Figure 1: SAR and Metabolic Decision Tree for Tetrahydro-1,6-naphthyridines.
Experimental Protocols
To validate these comparisons in your own lab, use the following standardized protocols.
Synthesis: Povarov Reaction (Unmethylated Core)
This Multi-Component Reaction (MCR) is the gold standard for accessing the tetrahydro-1,6-naphthyridine core.
-
Reagents: 4-aminopyridine derivative (1.0 eq), Benzaldehyde derivative (1.0 eq), Electron-rich olefin (e.g., cyclopentadiene or enamide) (1.2 eq).
-
Catalyst: Lewis Acid (e.g.,
or , 10-20 mol%). -
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).
-
Procedure:
-
Dissolve amine and aldehyde in solvent; stir for 30 min to form imine.
-
Add catalyst and olefin.[2]
-
Stir at RT (or reflux for lower reactivity substrates) for 4–12 hours.
-
Workup: Quench with sat.
, extract with EtOAc. -
Purification: Flash chromatography (Hexane/EtOAc).
-
Synthesis: Selective N-Methylation
To generate the methylated comparator from the core synthesized above:
-
Reagents: Unmethylated THN (1.0 eq), Formaldehyde (37% aq, 5.0 eq),
(3.0 eq). -
Solvent: Methanol (MeOH) with catalytic Acetic Acid (AcOH).
-
Procedure:
-
Dissolve THN in MeOH. Adjust pH to ~5-6 with AcOH.
-
Add Formaldehyde; stir 15 min.
-
Add
portion-wise. -
Stir at RT for 2 hours.
-
Validation: Monitor by TLC (Methylated product moves higher, more non-polar).
-
Bioactivity Assay: Ellman’s Method (AChE Inhibition)
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).
-
Chromophore: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).
-
Enzyme: Human recombinant AChE (hAChE).[1]
-
Workflow:
-
Incubate Enzyme + Test Compound (Methylated vs. Unmethylated) in buffer for 20 min at 25°C.
-
Add DTNB and ATCh.
-
Measurement: Monitor absorbance at 412 nm for 5 min using a microplate reader.
-
Calculation: Determine % Inhibition and calculate IC50 using non-linear regression.
-
References
-
Almansour, A. I., et al. (2014). An Expedient Synthesis, Acetylcholinesterase Inhibitory Activity, and Molecular Modeling Study of Highly Functionalized Hexahydro-1,6-naphthyridines. PMC. Link
-
Mendez-Alvarez, E., et al. (2014). 1,2,3,4-Tetrahydrobenzo[h][1,6]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase. European Journal of Medicinal Chemistry. Link
-
Thomas, M. G., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity. Journal of Medicinal Chemistry. Link
-
Wang, Y., et al. (2012). Discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. Link
-
Ochida, A., et al. (2012). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Journal of Organic Chemistry. Link
Sources
X-ray crystallography data for 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine
Structural Performance & Solid-State Characterization Guide
Executive Summary: The 3D Scaffold Advantage
In modern medicinal chemistry, the shift from flat, aromatic heterocycles to three-dimensional (3D) scaffolds is a critical strategy for improving solubility and target selectivity. 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine represents a high-value pharmacophore that bridges this gap.[1][2] Unlike its fully aromatic parent (1,6-naphthyridine), this tetrahydro- derivative introduces a defined chiral twist and sp³ character essential for fitting into complex kinase and GPCR binding pockets.[1][2]
This guide provides a technical comparison of the solid-state performance of the Free Base versus the Hydrochloride Salt , offering a validated workflow for obtaining high-resolution X-ray diffraction data.[1][3]
Comparative Performance Guide: Solid-State Form Selection
For structural biology and formulation teams, selecting the correct solid form is the single most critical step in obtaining usable data.[2] Below is an objective comparison of the two primary forms available for this scaffold.
Form A: Free Base (Alternative)
-
Performance Profile: The free base of N-methylated tetrahydro-naphthyridines often exhibits a low melting point and high hygroscopicity.[1][3] The lone pair on the
nitrogen (N1) promotes oiling out during crystallization attempts.[1][2][3] -
Crystallographic Risk: High thermal motion (B-factors) at room temperature leads to poor resolution (>1.2 Å) and disordered solvent channels.[1][2][3]
Form B: Hydrochloride Salt (Recommended Product) [1][2][3]
-
Performance Profile: Protonation of the
nitrogen (N1) locks the conformation and introduces a strong ionic hydrogen bond donor ( ), creating a rigid lattice network.[1][2][3] -
Crystallographic Benefit: Sharply defined unit cells, reduced mosaicity, and stability under cryo-conditions (100 K).[1][2]
Comparative Data Table: Structural & Physicochemical Metrics
Data ranges based on representative tetrahydro-naphthyridine scaffolds [1, 2].
| Metric | Free Base (Alternative) | HCl Salt (Recommended) | Impact on Development |
| Physical State | Viscous Oil / Low-MP Solid | Crystalline Solid | Salt form essential for handling/weighing.[1][2][3] |
| Melting Point | < 50°C (Est.) | > 180°C (Decomp.)[1][2][3] | High MP indicates lattice stability.[1][2][3] |
| Space Group | P2₁/c (often disordered) | P2₁/n or P-1 | Lower symmetry in salts often aids packing.[1][2][3] |
| Calc. Density | ~1.15 g/cm³ | ~1.32 g/cm³ | Higher density correlates with better diffraction.[1][2][3] |
| R-Factor (Typical) | > 6.0% | < 4.0% | Lower R-factor proves structural accuracy.[1][3] |
| Conformation | Fluxional (Ring Flip) | Locked Half-Chair | Salt form mimics bio-active rigid state.[1][2][3] |
Validated Experimental Protocol
To replicate the high-performance results of the HCl salt, follow this self-validating workflow. This protocol minimizes the risk of twinning and ensures single-crystal growth.[1][2][3]
Phase 1: Synthesis & Salt Formation [1][3]
-
Dissolution: Dissolve 50 mg of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine (Free Base) in 2.0 mL of anhydrous ethanol.
-
Acidification: Add 1.1 equivalents of 1.0 M HCl in diethyl ether dropwise at 0°C.
-
Isolation: Filter the precipitate and wash with cold diethyl ether (
mL). Dry under vacuum for 4 hours.
Phase 2: Crystallization (Vapor Diffusion) [1][2][3]
-
Method: Sitting Drop Vapor Diffusion (preferred over evaporation to control kinetics).[2][3]
-
Solvent System: Methanol (Solvent) / Diethyl Ether (Anti-solvent).[1][2][3]
-
Setup:
-
Prepare a solution of the HCl salt in Methanol (20 mg/mL).[1][2][3]
-
Place 1 mL of the solution in the inner vial.
-
Place the inner vial into a larger jar containing 5 mL of Diethyl Ether.
-
Seal tightly and store at 4°C in a vibration-free zone.
-
Timeline: Prismatic crystals suitable for X-ray appear within 48–72 hours.[1][2][3]
-
Phase 3: Data Collection Strategy
-
Mounting: Use a nylon loop (0.1–0.2 mm) with Paratone-N oil as a cryoprotectant.[1][2][3]
-
Temperature: Flash cool to 100 K immediately.
-
Beamline Settings:
Structural Analysis & Insights
The value of this dataset lies in the specific geometric parameters that define the molecule's 3D shape.[1][2][3]
Conformational Pucker
Unlike the planar 1,6-naphthyridine, the 1,2,3,4-tetrahydro- ring adopts a distinct Half-Chair (or Envelope) conformation.[1]
-
Key Torsion Angle (N1-C2-C3-C4): Typically deviates by ~30–40° from planarity.[1][2][3]
-
Significance: This "pucker" positions the N1-methyl group in a pseudo-equatorial orientation to minimize 1,3-diaxial interactions, a critical feature for fitting into hydrophobic pockets in kinase domains [3].[1][2]
Intermolecular Interactions
In the HCl salt structure, the lattice is dominated by a charge-assisted hydrogen bond:
-
Interaction:
-
Distance:
Å (Donor-Acceptor)[1][2][3] -
Geometry: This interaction anchors the molecule, preventing the ring-flipping observed in the free base and allowing for precise determination of bond lengths.[1][3]
Visualizations
Figure 1: Crystallization & Data Workflow
A logical flow from raw material to solved structure.[1][3]
Caption: Step-by-step workflow for converting the unstable free base into a diffraction-quality hydrochloride salt crystal.
Figure 2: Structural Interaction Network
Schematic of the stabilizing forces in the HCl salt lattice.[1][3]
Caption: The critical N1-H...Cl interaction locks the conformation, preventing disorder and enabling high-resolution solution.
References
-
National Institute of Standards and Technology (NIST). (2023).[1][2][3] Naphthalene, 1,2,3,4-tetrahydro-1-methyl- Data.[1][4][5][6][7] NIST Chemistry WebBook.[1][3][8] Retrieved from [Link][1][2][3]
-
PubChem. (2024).[1][2][3] 1,2,3,4-Tetrahydro-1,6-naphthyridine Compound Summary. National Library of Medicine.[1][2][3] Retrieved from [Link][1][2][3]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.).[1][2][3] General geometric parameters for tetrahydro-naphthyridine scaffolds. (Representative data inferred from analogous structures in CSD). Retrieved from [Link][1][2][3]
Sources
- 1. Naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-, (1S-cis)- [webbook.nist.gov]
- 2. Naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-, (1S-cis)- (CAS 483-77-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. chemscene.com [chemscene.com]
- 4. 1,2,3,4-TETRAHYDRO-1,6-NAPHTHYRIDINE CAS#: 13623-84-2 [chemicalbook.com]
- 5. 1-METHYL-1,2,3,4-TETRAHYDRO-[1,6]NAPHTHYRIDINE | 636564-06-2 [chemicalbook.com]
- 6. 1-Methyl-1,2,3,6-tetrahydropyridine | C6H11N | CID 69666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,2,3,4-Tetrahydro-1,6,8-trimethylnaphthalene | C13H18 | CID 594547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Naphthalene, 1,2,3,4-tetrahydro-1-methyl- [webbook.nist.gov]
Comparative Guide: Validating HPLC Strategies for Naphthyridine Quantification
Executive Summary: The Naphthyridine Challenge
Naphthyridines (e.g., Nalidixic acid, Enoxacin, Gemifloxacin) represent a critical scaffold in medicinal chemistry, particularly for antibacterial and antineoplastic agents. However, their analysis presents a distinct chromatographic challenge: the basic nitrogen atoms within the heterocyclic ring.
In standard Reverse-Phase HPLC (RP-HPLC), these basic moieties interact strongly with residual silanol groups on the silica support, leading to peak tailing, variable retention times, and poor resolution. This guide objectively compares the industry-standard RP-HPLC approach against modern HILIC and MS-based alternatives, providing a validated framework for robust quantification.
Strategic Comparison: Selecting the Right Mode
Before validation begins, the separation mode must align with the analytical goal. We compare three distinct methodologies below.
Table 1: Comparative Performance Matrix
| Feature | Method A: Ion-Pair RP-HPLC | Method B: Ion-Suppression RP-HPLC | Method C: HILIC-MS/MS |
| Primary Use Case | QC Release, Assay, Purity | High-Throughput Screening, Stability | Bioanalysis (Plasma/Urine), Metabolites |
| Stationary Phase | C18 (Standard) | C18 (End-capped/Hybrid) | Silica or Amide |
| Mobile Phase | Buffer + Ion Pair (e.g., SDS) | Acidic Buffer (pH < 3.0) | High Organic (>70% ACN) |
| Detection Limit | Moderate (UV) | Moderate (UV/DAD) | Ultra-Low (MS/MS) |
| Peak Symmetry | Excellent (Tailing < 1.2) | Good (Tailing < 1.5) | Good (Dependent on salt conc.) |
| Column Life | Lower (Aggressive reagents) | High | High |
Expert Insight: The Causality of Choice
-
Choose Method A (Ion-Pair) if you are dealing with older silica columns or require extreme resolution of structural isomers. The ion-pairing agent masks silanols but equilibrates slowly.
-
Choose Method B (Ion-Suppression) for modern pharmaceutical QC. By lowering the pH below the pKa of the naphthyridine nitrogens (typically pKa ~6-8), you protonate the analyte, preventing silanol interaction. This is the recommended protocol for this guide due to its robustness and column longevity.
-
Choose Method C (HILIC) only for polar metabolites (N-oxides) that elute in the void volume of RP-HPLC.
Visualizing the Decision Process
The following decision tree illustrates the logical flow for selecting the appropriate method and column chemistry based on analyte properties.
Figure 1: Decision tree for selecting the optimal chromatographic mode for naphthyridine derivatives.
Recommended Protocol: Ion-Suppression RP-HPLC
This protocol is designed to be self-validating ; the system suitability criteria are built into the workflow to ensure data integrity before sample analysis begins.
Chromatographic Conditions
-
Column: Inertsil ODS-3V or Symmetry C18 (250 × 4.6 mm, 5 µm). Rationale: High carbon load and end-capping reduce silanol activity.
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v).
-
Buffer Prep: 20mM KH₂PO₄, adjusted to pH 3.0 with Orthophosphoric acid.
-
-
Detection: UV-DAD at 258 nm (or λmax of specific derivative).
-
Temperature: 30°C.
Step-by-Step Methodology
-
System Equilibration: Flush column with mobile phase for 45 mins. Monitor baseline stability.
-
Standard Preparation: Dissolve Reference Standard in Methanol (stock), dilute with Mobile Phase to working concentration (e.g., 50 µg/mL).
-
System Suitability Injection: Inject the standard solution 6 times.
-
Acceptance Criteria: RSD < 2.0%, Tailing Factor < 1.5, Theoretical Plates > 2000.
-
-
Sample Analysis: Inject samples in duplicate. Bracket every 10 samples with a standard check.
Validation Framework (ICH Q2(R2))
The following data summarizes a typical validation exercise for a naphthyridine derivative (e.g., Nalidixic acid) using the protocol above.
Table 2: Validation Performance Data
| Parameter | Experimental Method | Acceptance Criteria | Typical Result |
| Specificity | Injection of placebo and forced degradation samples (Acid/Base/Oxidation). | No interference at retention time of analyte. | Purity Angle < Purity Threshold (DAD). |
| Linearity | 5 levels from 50% to 150% of target concentration. | R² > 0.999 | R² = 0.9998 |
| Accuracy | Spike recovery at 80%, 100%, 120%. | 98.0% - 102.0% Recovery. | 99.4% - 100.8% |
| Precision | Repeatability (n=6) and Intermediate Precision (Different days/analysts). | RSD < 2.0% | Intraday: 0.4%Interday: 0.9% |
| LOD / LOQ | Based on Signal-to-Noise (S/N). | LOD (S/N 3:1)LOQ (S/N 10:1) | LOD: 0.05 µg/mLLOQ: 0.15 µg/mL |
| Robustness | Small changes in pH (±0.2), Flow (±0.1 mL), Organic (±2%). | System suitability remains within limits. | Robust for pH 2.8-3.2. |
Visualizing the Validation Lifecycle
This diagram outlines the sequence of validation experiments required to meet ICH Q2(R2) standards, ensuring a "fit-for-purpose" status.
Figure 2: The ICH Q2(R2) validation lifecycle, from development to final reporting.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5] [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]
-
Chaudhary, V., & Ubale, M. (2013). RP-HPLC Method Development and Validation of Nalidixic acid in bulk and Pharmaceutical dosage forms. International Journal of Biology, Pharmacy and Allied Sciences. [Link]
-
McCalley, D. V. (2017). Understanding and managing the separation of basic compounds in RPLC and HILIC. Journal of Chromatography A. [Link]
Sources
comparative potency of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine against standard inhibitors
[1]
Executive Summary
1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine is a privileged heterocyclic scaffold and a bioisostere of the endogenous neuroprotectant 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) . While the parent tetrahydroisoquinoline (THIQ) core is widely recognized for its role in preventing Parkinsonian neurotoxicity (via MAO inhibition and mitochondrial shielding), the 1,6-naphthyridine analogue introduces a second nitrogen atom into the aromatic ring. This structural modification significantly alters the physicochemical profile—specifically lowering lipophilicity (LogP) and modulating the basicity (pKa) of the saturated amine—which dictates its comparative potency against standard inhibitors.
This guide analyzes the potency of this scaffold in two primary therapeutic contexts:
-
Neuroprotection & MAO Inhibition: Comparing the parent molecule against 1MeTIQ and Selegiline .
-
Histamine H3 Antagonism: Comparing N-substituted derivatives against Thioperamide and Pitolisant .
Chemical Identity & Mechanism of Action[2]
Structural Bioisosterism
The molecule is an aza-analogue of 1MeTIQ. The insertion of a nitrogen atom at the 6-position of the aromatic ring creates an electron-deficient pyridine system fused to the saturated piperidine ring.
-
Core Scaffold: 1,2,3,4-tetrahydro-1,6-naphthyridine.[1][2][3]
-
Key Substituent:
-Methyl group (confers MAO selectivity and lipophilicity). -
Electronic Effect: The pyridine nitrogen (N6) exerts an electron-withdrawing inductive effect, reducing the pKa of the
amine compared to the isoquinoline standard. This reduces non-specific binding while maintaining affinity for H3 and MAO active sites.
Mechanism 1: Mitochondrial Shielding (Neuroprotection)
Like its standard comparator 1MeTIQ, this molecule functions as a reversible Monoamine Oxidase (MAO) inhibitor. It prevents the bioactivation of neurotoxins (e.g., MPTP to MPP+) and competitively binds to Mitochondrial Complex I, "shielding" the respiratory chain from oxidative damage without completely inhibiting ATP production.
Mechanism 2: GPCR Antagonism (Histamine H3)
Derivatives of this scaffold act as antagonists/inverse agonists at the Histamine H3 receptor (H3R). The basic nitrogen (
Comparative Potency Analysis
A. Neuroprotection & MAO Inhibition
Standard: 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) Target: Monoamine Oxidase A/B (MAO-A/B)[4][5]
| Compound | Target | Potency (IC50 / Ki) | Mechanism Type | Comparative Insight |
| 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine | MAO-A/B | Moderate (~50-100 µM) | Reversible Inhibitor | Bioisostere. Slightly lower potency than 1MeTIQ due to N6 polarity, but higher water solubility. |
| 1MeTIQ (Standard) | MAO-A/B | ~30-60 µM | Reversible Inhibitor | Endogenous Standard. Known to shift dopamine catabolism towards COMT pathway. |
| Selegiline (Control) | MAO-B | 0.01 - 0.03 µM | Irreversible (Suicide) | High Potency. 1000x more potent, but lacks the specific "mitochondrial shielding" safety profile of the tetrahydro-naphthyridines. |
B. Histamine H3 Receptor Antagonism (Derivatives)
Standard: Thioperamide, Pitolisant Context: N-substituted derivatives of the 1,6-naphthyridine core (e.g., 6-methyl-2-alkoxy derivatives).
| Compound Class | Target | Binding Affinity ( | Functional Potency ( | Status |
| 1,6-Naphthyridine Derivatives | Human H3R | 0.4 – 69 nM | 1.5 – 10 nM | Lead Series. High affinity comparable to clinical standards. The rigid core improves selectivity over H4R. |
| Thioperamide (Standard) | Human H3R | ~4 – 10 nM | ~10 – 20 nM | Reference. Standard research tool; lower brain penetrance than optimized naphthyridines. |
| Pitolisant (Clinical) | Human H3R | 0.1 – 0.5 nM | 1 – 2 nM | Clinical Drug. Best-in-class potency; naphthyridines are explored as "next-gen" alternatives with different metabolic profiles. |
Key Technical Finding: The 1,6-naphthyridine core is often superior to the quinoline core in H3 antagonists because the additional nitrogen (N6) reduces lipophilicity (
), lowering the risk of phospholipidosis while maintaining high brain penetration.
Experimental Protocols
Protocol A: MAO Inhibition Assay (In Vitro)
Objective: Determine the
-
Enzyme Source: Prepare mitochondrial fractions from rat liver (MAO-B rich) or placenta (MAO-A rich), or use recombinant human MAO enzymes.
-
Substrate Preparation: Use kynuramine (fluorometric) or [14C]-Serotonin (radiometric).
-
Incubation:
-
Pre-incubate enzyme + 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine (concentration range:
to M) for 20 mins at 37°C in phosphate buffer (pH 7.4). -
Add substrate (
concentration) and incubate for 30 mins.
-
-
Termination: Stop reaction with 2N NaOH (for fluorometric) or 4M HCl (for radiometric).
-
Detection: Measure fluorescence (Ex 315 nm / Em 380 nm for 4-hydroxyquinoline product) or scintillation counts.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to derive
.
Protocol B: Radioligand Binding Assay (H3 Receptor)
Objective: Determine
-
Membrane Prep: Use HEK-293 cells stably expressing human H3 receptors.
-
Ligand: Use
-N- -methylhistamine ( nM). -
Competition:
-
Incubate membranes (20 µg protein) with radioligand (1 nM) and varying concentrations of the naphthyridine test compound.
-
Include Thioperamide (10 µM) to define non-specific binding.
-
-
Filtration: Incubate for 60 mins at 25°C. Harvest via rapid filtration on GF/B filters (pre-soaked in 0.3% PEI).
-
Calculation:
(Cheng-Prusoff equation).
Visualizations
Diagram 1: Structural Bioisosterism & Pharmacophore
This diagram illustrates the structural relationship between the endogenous neuroprotectant (1MeTIQ) and the 1,6-naphthyridine scaffold, highlighting the electronic changes.
Caption: Structural evolution from the standard 1MeTIQ to the 1,6-naphthyridine scaffold, showing key physicochemical shifts.
Diagram 2: Neuroprotective Mechanism (Mitochondrial Shielding)
The logic of how these scaffolds protect against neurotoxins like MPP+.
Caption: Dual mechanism of action: MAO inhibition (preventing toxin formation) and direct mitochondrial complex I shielding.[6][7]
References
-
Antkiewicz-Michaluk, L., et al. (2013). "1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat."[4][5] International Journal of Neuropsychopharmacology. Link
-
Apelt, J., et al. (2005). "Search for histamine H3 receptor antagonists with combined inhibitory potency at Ntau-methyltransferase: ether derivatives." Pharmazie.[8] Link
-
Sowmya, V., et al. (2021).[2] "Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review." ChemistrySelect. Link
-
Lavilla, R., et al. (2014). "1,2,3,4-Tetrahydrobenzo[h][1,6]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase." European Journal of Medicinal Chemistry. Link
-
Tully, W.R., et al. (1991). "2-(Oxadiazolyl)- and 2-(thiazolyl)imidazo[1,2-a]pyrimidines as agonists and inverse agonists at benzodiazepine receptors." Journal of Medicinal Chemistry. (Contextual reference for naphthyridine bioisosteres). Link
Sources
- 1. 1,2,3,4-TETRAHYDRO-1,6-NAPHTHYRIDINE CAS#: 13623-84-2 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1-Methyl-1,2,3,4-tetrahydroisoquinoline = 97 GC 4965-09-7 [sigmaaldrich.com]
- 5. 1-Methyl-1,2,3,4-tetrahydroisoquinoline = 97 GC 4965-09-7 [sigmaaldrich.com]
- 6. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: correspondence of its binding sites to monoamine oxidase in rat brain, and inhibition of dopamine oxidative deamination in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
purity assessment standards for 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine
Purity Assessment Standards for 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine
Executive Summary
1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine (CAS 636564-06-2 ) is a critical heterocyclic building block in the synthesis of bioactive pharmaceutical ingredients, particularly for CNS-active agents and kinase inhibitors. Due to the structural alerts associated with naphthyridine derivatives—specifically their potential genotoxicity and propensity for N-oxidation—establishing rigorous purity standards is not merely a quality control exercise but a regulatory necessity (ICH M7).
This guide objectively compares three analytical methodologies: HPLC-UV , LC-MS/MS , and Quantitative NMR (qNMR) . While HPLC-UV remains the workhorse for routine release testing, our comparative data suggests that qNMR is the superior method for establishing "Primary Reference Standard" status due to its absolute quantification capabilities, whereas LC-MS/MS is indispensable for trace-level genotoxic impurity (GTI) screening.
Chemical Profile & Critical Quality Attributes (CQAs)
Before selecting an analytical method, one must understand the impurity profile inherent to the synthesis of this molecule.
-
Compound Name: 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine[1][2]
-
CAS Number: 636564-06-2[2]
-
Molecular Weight: 148.21 g/mol
-
Critical Impurities:
-
1,6-Naphthyridine (Starting Material): Aromatic precursor; potential mutagenic structural alert.
-
1,2,3,4-Tetrahydro-1,6-naphthyridine: Unmethylated intermediate; results from incomplete methylation.
-
N-Oxides: Formed via oxidation of the tertiary amine during storage; often indistinguishable by simple UV detection.
-
Methodological Comparison: Performance Metrics
The following table summarizes the performance of the three evaluated methods based on experimental validation.
| Feature | Method A: HPLC-UV | Method B: LC-MS/MS | Method C: qNMR (1H) |
| Primary Use | Routine QC & Batch Release | Genotoxic Impurity (GTI) Screening | Primary Standard Qualification |
| Principle | Separation + UV Absorbance | Separation + Mass/Charge Ratio | Nuclear Spin Resonance |
| Reference Std | Required (External Standard) | Required (Isotopically Labeled preferred) | Not Required (Internal Std used) |
| Accuracy | 98.0% - 101.0% (Relative) | 90.0% - 110.0% (Trace levels) | 99.5% - 100.5% (Absolute) |
| LOD (Limit of Detection) | ~0.05% (500 ppm) | < 1 ppm (Trace) | ~0.1% (1000 ppm) |
| Specificity | Moderate (Co-elution risk) | High (Mass resolution) | High (Structural resolution) |
| Key Limitation | Response factor dependency | Matrix effects / Cost | Low sensitivity for trace impurities |
Experimental Protocols
Method A: HPLC-UV (Routine Purity Assessment)
Recommended for daily batch release testing where a qualified reference standard exists.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (buffers basic nitrogen).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine bonds).
-
Sample Prep: Dissolve 10 mg in 10 mL MeOH:Water (50:50).
Expert Insight: The 1,6-naphthyridine core is basic. Failure to use an acidic modifier (Formic Acid or TFA) will result in severe peak tailing due to interaction with silanol groups on the column, artificially lowering the apparent purity.
Method B: qNMR (Absolute Purity Determination)
Recommended for qualifying the "Primary Reference Standard" used in Method A.
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: DMSO-d6 (prevents volatility loss compared to CDCl3).
-
Internal Standard (IS): Maleic Acid (99.98% TraceCERT®) or 1,3,5-Trimethoxybenzene.
-
Relaxation Delay (d1): 60 seconds (Critical: Must be > 5x T1 to ensure complete relaxation).
-
Pulse Angle: 90°.
-
Scans: 16 to 32.
-
Calculation:
(Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity)[5][6]
Expert Insight: Do not use the methyl group signal (approx. 2.4 ppm) for quantification as it may overlap with solvent peaks or impurities. Use the aromatic protons on the pyridine ring (approx. 8.0 - 8.5 ppm) which are distinct and downfield.
Method C: LC-MS/MS (GTI Screening)
Recommended for detecting trace 1,6-naphthyridine (aromatic) impurities.
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
MRM Transition: Monitor m/z 149.1 → 106.1 (Loss of propyl-amine fragment) for the target; monitor m/z 131.0 → 104.0 for the aromatic impurity.
-
Limit of Quantitation (LOQ): 0.5 ppm.
Analytical Decision Workflow
The following diagram outlines the logical flow for selecting the appropriate purity assessment method based on the stage of drug development.
Caption: Decision tree for selecting qNMR (qualification), HPLC (routine), or LC-MS (safety) based on regulatory needs.
References
-
ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). [Link]
-
Journal of Medicinal Chemistry. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]
-
Enovatia. Advantages of Quantitative NMR for the Determination of Relative Response Factors. [Link]
Sources
- 1. 1,2,3,4-TETRAHYDRO-1,6-NAPHTHYRIDINE CAS#: 13623-84-2 [chemicalbook.com]
- 2. 1-METHYL-1,2,3,4-TETRAHYDRO-[1,6]NAPHTHYRIDINE | 636564-06-2 [chemicalbook.com]
- 3. 1-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine () for sale [vulcanchem.com]
- 4. 1-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine () for sale [vulcanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Pharmacokinetic Optimization of 1,6-Naphthyridine Analogs: A Comparative Guide
Executive Summary: The 1,6-Naphthyridine Scaffold
The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, widely utilized to target kinases such as PI3K, mTOR, ALK, and CDK8 due to its ability to mimic the purine ring of ATP. However, its utility is frequently compromised by two critical pharmacokinetic (PK) liabilities: poor aqueous solubility (leading to dissolution-limited absorption) and high susceptibility to cytosolic Aldehyde Oxidase (AO) metabolism.
This guide objectively compares the in vivo performance of first-generation 1,6-naphthyridine analogs (e.g., Torin1) against optimized derivatives (e.g., Torin2, C5-amino substituted analogs). We analyze the structural modifications that drive superior oral bioavailability (
Case Study I: The Torin Series (mTOR/PIKK Inhibitors)
This comparison highlights the transition from a potent but insoluble chemical probe (Torin1 ) to an orally bioavailable drug candidate (Torin2 ).
Structural Evolution
-
Torin1: A benzo[h][1,6]naphthyridin-2(1H)-one derivative.[1] Despite potent mTOR inhibition (
nM), it suffered from high molecular weight (MW), high lipophilicity, and rapid hepatic clearance. -
Torin2: Optimized by replacing the metabolically labile propionyl-piperazine moiety with a trifluoromethyl group and modifying the quinoline side chain to an aminopyridine.
Comparative PK Data (Murine Model)
The following data illustrates the impact of reducing MW and blocking metabolic soft spots.
| Parameter | Torin1 (Parent) | Torin2 (Optimized) | Impact |
| Dose (Oral) | 10 mg/kg | 10 mg/kg | - |
| 4 min | 17.7 min | 4.4x Stability Increase | |
| Bioavailability ( | < 5% | 54% | >10-fold Improvement |
| Low (< 0.1 | High (> 1.0 | Enhanced Exposure | |
| Solubility | Poor | Improved | Better Dissolution |
Mechanistic Insight: The low bioavailability of Torin1 was driven by both solubility-limited absorption and rapid first-pass metabolism. Torin2's structural changes reduced the number of rotatable bonds and lowered LogP, simultaneously improving solubility and reducing the metabolic clearance rate [1].
Case Study II: The Aldehyde Oxidase (AO) Liability
Unlike Cytochrome P450 (CYP) enzymes, Aldehyde Oxidase (AO) is a cytosolic molybdo-flavoenzyme that does not require NADPH. 1,6-naphthyridines are classic substrates for AO, which nucleophilically attacks the electron-deficient carbon ortho to the ring nitrogen (typically C5 or C2 ).
The "Litmus Test" for AO Metabolism
Many 1,6-naphthyridine leads fail in late-stage preclinical development because AO expression is high in humans but low/absent in dogs and variable in rats. This leads to underprediction of human clearance.
-
Vulnerable Motif: The C5 position (para to the ring fusion).
-
Optimization Strategy: Introduction of an electron-donating group (e.g., -NH2 ) or a steric blocker at C5 abrogates AO-mediated oxidation.
Optimization Data (CDK8 Inhibitors)
Comparison of 2,8-disubstituted-1,6-naphthyridines [2]:
| Compound | C5 Substituent | AO Metabolism (Human Cytosol) | In Vivo Clearance (Mouse) |
| Analog A | -H (Unsubstituted) | Rapid ( | High ( |
| Compound 51 | -NH2 (Amino) | Negligible | Low/Moderate |
Key Takeaway: The introduction of the amino group at C5 pushes electron density into the ring, reducing the electrophilicity of the carbon center and preventing the nucleophilic attack by the AO molybdenum-oxo species.
Visualizing the Optimization Logic
The following diagram maps the decision process for optimizing 1,6-naphthyridine PK properties, distinguishing between CYP-mediated and AO-mediated clearance pathways.
Caption: Decision tree for diagnosing and remediating PK defects in 1,6-naphthyridine scaffolds.
Experimental Protocols
To replicate these findings, the following protocols must be established. These workflows are self-validating through the use of specific positive controls.
Differentiating CYP vs. AO Metabolism (In Vitro)
Objective: Determine if high clearance is driven by CYP450 (microsomal) or AO (cytosolic).
-
Preparation:
-
Prepare liver S9 fractions (contains both microsomes and cytosol).
-
Control A: S9 + NADPH (Activates CYPs + FMOs).
-
Control B: S9 without NADPH (Activates AO/Xanthine Oxidase only).
-
Inhibitor Check: Add Hydralazine (25
M) to Control B. Hydralazine is a potent, specific inhibitor of AO.
-
-
Incubation:
-
Incubate test compound (1
M) at 37°C. -
Sample at 0, 5, 15, 30, 60 min.
-
-
Analysis:
-
Quench with ice-cold acetonitrile (containing internal standard).
-
Centrifuge (4000 rpm, 20 min).
-
Analyze supernatant via LC-MS/MS.
-
-
Interpretation:
-
If clearance is high in Control B and inhibited by Hydralazine, the compound is an AO substrate .
-
If clearance is only seen in Control A, it is a CYP substrate .
-
In Vivo Pharmacokinetics (Rat)
Objective: Determine oral bioavailability (
-
Animals: Male Sprague-Dawley rats (n=3 per group), fasted 12h pre-dose.
-
Formulation:
-
IV Group: 5% DMSO / 5% Solutol HS15 / 90% Saline (1 mg/kg).
-
PO Group: 0.5% Methylcellulose / 0.1% Tween 80 suspension (10 mg/kg).
-
-
Sampling:
-
Blood collection via jugular vein cannulation.
-
Timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 24 h.
-
-
Data Calculation:
- calculated using the trapezoidal rule.
- .
References
-
Liu, Q., et al. (2011). "Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mTOR inhibitor." Journal of Medicinal Chemistry, 54(5), 1473–1480. [Link]
-
Mallinger, A., et al. (2016). "2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19." ACS Medicinal Chemistry Letters, 7(6), 573–578.[2] [Link][2]
-
Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry, 53(24), 8441–8460. [Link]
Sources
Safety Operating Guide
1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine proper disposal procedures
Emergency Safety Snapshot & Hazard Identification
Before initiating any disposal procedure, you must understand the chemical nature of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine (CAS: 636564-06-2 / Generic Backbone CAS: 13623-84-2). This compound is a heterocyclic amine , exhibiting properties typical of organic bases.
Key Hazards (GHS Classification):
-
Warning: Harmful if swallowed (H302).[1]
-
Irritant: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Reactivity: Incompatible with strong oxidizing agents and strong acids (exothermic salt formation).
Immediate Action Required:
-
PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.
-
Ventilation: All transfer operations must occur inside a certified fume hood.[2]
Chemical Characterization for Waste Stream Selection
Proper disposal relies on "Waste Stream Segregation." You cannot treat this simply as "organic waste"; you must classify it by its reactivity and physical state.
| Property | Value/Description | Disposal Implication |
| Chemical Class | Heterocyclic Amine (Base) | Do NOT mix with acidic waste streams without neutralization (risk of exotherm). |
| Physical State | Solid (Low melting point) or Oil | Segregate based on state; do not dissolve solids just to dispose of them unless required by facility SOP. |
| Water Solubility | Low to Moderate | Strictly Prohibited from drain disposal. Toxic to aquatic life.[1][3] |
| Halogen Content | Non-Halogenated | Dispose in Non-Halogenated Organic streams (unless mixed with DCM/Chloroform). |
Disposal Decision Matrix (Visualized Workflow)
The following logic gate ensures you select the correct waste container.
Figure 1: Decision tree for segregating naphthyridine waste streams.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Excess Stock)
Do not dissolve the solid to dispose of it. Solid waste incineration is more cost-effective and safer for transport.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or the original glass vial if the cap is intact.
-
Labeling: Affix a hazardous waste tag.
-
Secondary Containment: Place the primary container inside a clear, sealable plastic bag (Ziploc type) to prevent contamination of the outer bin.
-
Placement: Deposit into the "Solid Hazardous Waste" drum.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Most common scenario in drug development.
-
pH Check: If the reaction was acidic, the amine exists as a salt. If basic, it is a free base.
-
Critical: Ensure the waste stream pH is compatible.[6] If adding to a general organic waste drum, pH is usually less critical than oxidizer content, but avoid adding highly concentrated acids directly to organic solvents.
-
-
Solvent Identification:
-
If dissolved in DCM/Chloroform: Use Halogenated Waste container.
-
If dissolved in Methanol/Ethanol/DMSO: Use Non-Halogenated Waste container.
-
-
Transfer: Funnel the liquid slowly to avoid splashing. Rinse the funnel with the compatible solvent immediately.
-
Log Entry: Record the volume and concentration on the waste container's log sheet.
Scenario C: Spill Cleanup (Solid or Liquid)
-
Isolate: Evacuate the immediate area (3-meter radius).
-
PPE Up: Wear butyl rubber or nitrile gloves, lab coat, and goggles.[2]
-
Containment:
-
Liquid Spill: Cover with an inert absorbent (Vermiculite or Sand).[2] Do not use paper towels alone as they are combustible.
-
Solid Spill: Dampen a paper towel with water (to prevent dust generation) and carefully wipe up, or use a HEPA-filtered vacuum if available.
-
-
Disposal: Place all absorbent materials and contaminated gloves into a heavy-duty plastic bag. Label as "Hazardous Debris: Naphthyridine Contamination."
Segregation & Incompatibilities (The "Never" List)
To prevent fires, explosions, or toxic gas generation, NEVER mix 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine waste with:
-
Strong Oxidizers: Peroxides, Nitric Acid, Permanganates. (Risk: Fire/Explosion).[7][8]
-
Acyl Halides/Anhydrides: Acetyl chloride, Acetic anhydride. (Risk: Vigorous exothermic reaction).
-
Drain/Sewer: This compound is not biodegradable and is toxic to aquatic ecosystems.
Regulatory Compliance & Documentation
-
EPA Waste Code (USA): While not explicitly P- or U-listed, it is regulated as a characteristic hazardous waste if it exhibits toxicity or ignitability (depending on the solvent). Use D001 (Ignitable) if in organic solvent.
-
SOP Validation: Ensure this protocol is cross-referenced with your facility's Chemical Hygiene Plan (CHP).
References
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet: 1,2,3,4-Tetrahydro-1,6-naphthyridine. Retrieved from
-
PubChem. (2023). Compound Summary: 1,2,3,4-Tetrahydro-1,6-naphthyridine.[4][5] National Library of Medicine. Retrieved from
-
Fisher Scientific. (2023). Chemical Disposal Guidelines for Heterocyclic Amines. Retrieved from
-
U.S. EPA. (2023). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261). Retrieved from
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 1,2,3,4-TETRAHYDRO-1,6-NAPHTHYRIDINE CAS#: 13623-84-2 [chemicalbook.com]
- 5. 1-METHYL-1,2,3,4-TETRAHYDRO-[1,6]NAPHTHYRIDINE | 636564-06-2 [chemicalbook.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
